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  • Product: 2-Bromo-1-(4-ethoxyphenyl)ethanone
  • CAS: 51012-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-1-(4-ethoxyphenyl)ethanone: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of α-Haloketones in Synthesis In the landscape of modern organic synthesis and drug development, α-haloketones stand out as exceptionally versatile electrophilic synthons. Their int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α-Haloketones in Synthesis

In the landscape of modern organic synthesis and drug development, α-haloketones stand out as exceptionally versatile electrophilic synthons. Their intrinsic reactivity, characterized by a carbonyl group activating an adjacent carbon-halogen bond, makes them indispensable building blocks for the construction of complex molecular architectures. Among these, 2-Bromo-1-(4-ethoxyphenyl)ethanone is a compound of significant interest. Its structure combines the potent reactivity of an α-bromoketone with the 4-ethoxyphenyl moiety, a common feature in many biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Chemical and Physical Properties

2-Bromo-1-(4-ethoxyphenyl)ethanone is a crystalline solid at room temperature. The key physicochemical data are summarized below, providing a foundational understanding of its identity and handling characteristics.

PropertyValueSource(s)
Chemical Name 2-Bromo-1-(4-ethoxyphenyl)ethanone-
Synonyms 2-Bromo-4'-ethoxyacetophenone, p-Ethoxyphenacyl bromide-
CAS Number 51012-63-6[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance White to off-white powder/crystalline solid[1]
Melting Point 58-61 °C[1]
Boiling Point Data not available; likely decomposes upon heating at atmospheric pressure.-
Solubility Soluble in organic solvents like ethyl acetate, acetone, and chloroform. Insoluble in water.[2]

Spectroscopic Profile

The structural identity of 2-Bromo-1-(4-ethoxyphenyl)ethanone is confirmed through standard spectroscopic methods. While a specific public database spectrum is not available, the expected spectral data can be reliably predicted based on its structural analogs, such as 2-Bromo-1-(4-methoxyphenyl)ethanone.[3]

SpectroscopyExpected Chemical Shifts / Bands
¹H NMR δ ~7.9-8.0 ppm (d, 2H): Aromatic protons ortho to the carbonyl group, deshielded by its electron-withdrawing effect.δ ~6.9-7.0 ppm (d, 2H): Aromatic protons meta to the carbonyl group.δ ~4.4-4.5 ppm (s, 2H): Methylene protons (CH₂Br), highly deshielded by both the adjacent bromine and carbonyl group.δ ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).δ ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR δ ~190-192 ppm: Carbonyl carbon (C=O).δ ~163-164 ppm: Aromatic carbon attached to the ethoxy group.δ ~131-132 ppm: Aromatic carbons ortho to the carbonyl.δ ~128-129 ppm: Quaternary aromatic carbon.δ ~114-115 ppm: Aromatic carbons meta to the carbonyl.δ ~63-64 ppm: Methylene carbon of the ethoxy group (-OCH₂).δ ~30-32 ppm: Methylene carbon attached to bromine (-CH₂Br).[4]δ ~14-15 ppm: Methyl carbon of the ethoxy group (-CH₃).
Infrared (IR) ~1680-1700 cm⁻¹: Strong C=O stretch (aryl ketone).~1600 cm⁻¹ & ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.~1260 cm⁻¹: Strong C-O stretch (aryl ether).~650-700 cm⁻¹: C-Br stretch.
Mass Spectrometry Molecular Ion (M⁺): Isotopic pattern characteristic of a single bromine atom at m/z 242 and 244 (approx. 1:1 ratio).Key Fragments: m/z 163 [M-Br]⁺, m/z 149 [M-CH₂Br]⁺ (base peak), m/z 121 [C₈H₅O]⁺.

Synthesis and Mechanism

The most common and efficient synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone involves the α-bromination of its precursor, 4-ethoxyacetophenone. Several brominating agents can be employed, but cupric bromide (CuBr₂) offers a reliable method that avoids the use of elemental bromine and provides good yields.

Mechanism: Bromination with Cupric Bromide

The reaction proceeds via an enol or enolate intermediate. The ketone first tautomerizes to its enol form. The Cu(II) species coordinates to the enol, facilitating the transfer of a bromine atom to the α-carbon, regenerating a Cu(I) species and releasing HBr. The use of a solvent like ethyl acetate is common for this transformation.[3][5]

Caption: Synthesis of the target compound via bromination.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-1-(4-ethoxyphenyl)ethanone stems from the electrophilic nature of the α-carbon. This carbon is susceptible to attack by a wide range of nucleophiles, typically via an SN2 mechanism, leading to the displacement of the bromide leaving group.[6]

Core Reactivity: Nucleophilic Substitution

The electron-withdrawing carbonyl group significantly enhances the reactivity of the adjacent carbon towards nucleophilic attack, making it a much stronger electrophile than a typical alkyl bromide.

SN2_Mechanism Reactant 2-Bromo-1-(4-ethoxyphenyl)ethanone Product Substituted Product Reactant->Product Forms C-Nu bond LeavingGroup Bromide (Br⁻) Reactant->LeavingGroup Displaces Br Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant Sɴ2 Attack

Caption: General SN2 reactivity with nucleophiles.

Application in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

A classic and powerful application of α-bromo ketones is the Hantzsch thiazole synthesis. Reaction of 2-Bromo-1-(4-ethoxyphenyl)ethanone with a thioamide, such as thiourea, directly furnishes a 2-aminothiazole ring system. This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The analogous compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, is a known intermediate for thiazole-substituted hydrazones with antibacterial and anti-inflammatory activity.[5]

Hantzsch_Synthesis BromoKetone 2-Bromo-1-(4-ethoxyphenyl)ethanone Intermediate Thioether Intermediate BromoKetone->Intermediate Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate Thiazole 2-Amino-4-(4-ethoxyphenyl)thiazole Intermediate->Thiazole Cyclization & Dehydration

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Applications in Drug Development and Research

As a versatile building block, 2-Bromo-1-(4-ethoxyphenyl)ethanone and its close analogs are pivotal in the synthesis of various pharmaceutical agents.

  • Adrenaline-type Drugs: The structurally similar 2-Bromo-1-(4-hydroxyphenyl)ethanone is a well-documented precursor in the synthesis of adrenergic drugs.[7][8]

  • Antibacterial Agents: The reactivity of the α-bromo ketone allows for the construction of complex heterocyclic systems that form the core of novel antibacterial candidates.[9]

  • Anti-inflammatory Compounds: Its use in creating thiazole derivatives is significant, as this class of compounds often exhibits potent anti-inflammatory properties.[5]

  • Enzyme Inhibitors: It can act as a covalent inhibitor by alkylating nucleophilic residues (e.g., Cysteine) in enzyme active sites. The related 2-Bromo-1-(2-methoxyphenyl)ethanone is an irreversible inhibitor of MurA, an enzyme crucial for bacterial cell wall synthesis.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

This protocol is adapted from the synthesis of the analogous methoxy compound.[3]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxyacetophenone (10.0 g, 60.9 mmol) and ethyl acetate (100 mL).

  • Addition of Reagent: Add cupric bromide (CuBr₂, 27.2 g, 121.8 mmol, 2.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material. The mixture will turn from green/black to a greyish-white as Cu(II) is reduced to Cu(I) bromide.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid CuBr through a pad of Celite, washing the filter cake with additional ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to yield a crude solid. Recrystallize the solid from a minimal amount of hot ethanol or isopropanol to afford 2-Bromo-1-(4-ethoxyphenyl)ethanone as a crystalline solid.

  • Characterization: Dry the product under vacuum and characterize by NMR and melting point analysis.

Protocol 2: Synthesis of 2-Amino-4-(4-ethoxyphenyl)thiazole

This is a general procedure for the Hantzsch thiazole synthesis.

  • Setup: In a 100 mL round-bottom flask, dissolve 2-Bromo-1-(4-ethoxyphenyl)ethanone (5.0 g, 20.6 mmol) in absolute ethanol (50 mL).

  • Addition of Reagent: Add thiourea (1.57 g, 20.6 mmol, 1.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours. A precipitate (the hydrobromide salt of the product) will typically form.

  • Workup: Cool the reaction mixture in an ice bath. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Neutralization: Suspend the collected solid in water (50 mL) and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) dropwise with stirring until the mixture is basic (pH ~8-9).

  • Purification: Collect the resulting free-base solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the pure 2-amino-4-(4-ethoxyphenyl)thiazole.

Safety and Handling

2-Bromo-1-(4-ethoxyphenyl)ethanone is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazards:

    • Skin Irritation (H315): Causes skin irritation.[1]

    • Eye Irritation (H319): Causes serious eye irritation.[1]

    • Respiratory Irritation (H335): May cause respiratory irritation.[1]

    • Corrosivity: As an α-haloketone, it is a potent lachrymator and should be considered corrosive. The analogous methoxy compound is classified as corrosive and can cause severe burns.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Weigh and transfer in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and nucleophiles.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-1-(4-ethoxyphenyl)ethanone is a high-value synthetic intermediate whose utility is rooted in the predictable and versatile reactivity of the α-bromo ketone functional group. Its ability to serve as a potent electrophile enables the straightforward construction of C-N, C-S, and C-O bonds, making it a cornerstone for the synthesis of diverse heterocyclic systems, particularly those of medicinal importance. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist aiming to leverage its synthetic potential in research and development.

References

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837. [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Solubility of Things. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

Sources

Exploratory

2-Bromo-1-(4-ethoxyphenyl)ethanone CAS number 51012-63-6

An In-depth Technical Guide to 2-Bromo-1-(4-ethoxyphenyl)ethanone (CAS: 51012-63-6) Introduction: A Key Intermediate in Synthetic Chemistry 2-Bromo-1-(4-ethoxyphenyl)ethanone is an α-haloketone of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-1-(4-ethoxyphenyl)ethanone (CAS: 51012-63-6)

Introduction: A Key Intermediate in Synthetic Chemistry

2-Bromo-1-(4-ethoxyphenyl)ethanone is an α-haloketone of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it possesses both a nucleophilic carbonyl group and an electrophilic carbon bearing a bromine atom, a good leaving group. This dual reactivity makes it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, properties, purification, and applications, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is the foundation of effective and safe laboratory practice.

Table 1: Physicochemical Properties of 2-Bromo-1-(4-ethoxyphenyl)ethanone
PropertyValueSource
CAS Number 51012-63-6
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol Calculated
IUPAC Name 2-bromo-1-(4-ethoxyphenyl)ethanone
Appearance Powder[1]
Melting Point 58-61 °C
InChI Key VJMIEHFULCHDLD-UHFFFAOYSA-N
Table 2: GHS Safety and Hazard Information
CategoryInformation
Pictogram(s) GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P405, P501

Note: As with all α-haloketones, this compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis: The α-Bromination of 4-Ethoxyacetophenone

The most direct and common method for preparing 2-Bromo-1-(4-ethoxyphenyl)ethanone is via the electrophilic α-bromination of its parent ketone, 4-ethoxyacetophenone. This reaction typically proceeds under acidic conditions, where the ketone is converted to its enol tautomer, which then acts as a nucleophile to attack molecular bromine.

Reaction Mechanism: Acid-Catalyzed Enolization and Bromination

The causality behind using an acid catalyst (e.g., sulfuric or acetic acid) is to accelerate the formation of the enol, which is the reactive species. The electron-rich double bond of the enol is significantly more nucleophilic than the α-carbon of the keto form, enabling a facile reaction with an electrophile like Br₂.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Enolization cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation ketone 4-Ethoxyacetophenone (Keto form) product 2-Bromo-1-(4-ethoxyphenyl)ethanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ H_plus H⁺ Br2 Br₂ HBr HBr enol Enol Intermediate protonated_ketone->enol - H⁺ bromo_intermediate Brominated Intermediate enol->bromo_intermediate + Br₂ bromo_intermediate->product - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the bromination of structurally similar aromatic ketones, such as 4-hydroxyacetophenone and 4-methoxyacetophenone.[2][3]

Materials:

  • 4-Ethoxyacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4-ethoxyacetophenone (1 equivalent) in glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid via the dropping funnel over 30-45 minutes. The deep red-brown color of bromine should gradually fade. Causality: Slow addition prevents a rapid exotherm and minimizes the formation of dibrominated side products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing ice water. The crude product may precipitate as a solid.

  • Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid and HBr), and finally with brine. Trustworthiness: The bicarbonate wash is critical; a failure to neutralize acid can lead to product degradation during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is often contaminated with unreacted starting material or polybrominated species. Purification is essential to obtain material suitable for subsequent synthetic steps or biological assays.

Purification Workflow

Recrystallization is typically the most effective method for purifying α-bromo aromatic ketones on a laboratory scale.[4]

G A Crude Product (from rotary evaporator) B Dissolve in Minimum Hot Ethanol/Methanol A->B C Hot Filtration (If insoluble impurities exist) B->C optional D Slow Cooling to RT, then Ice Bath B->D C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I J Characterization (MP, NMR, IR, MS) I->J

Caption: General workflow for purification and analysis.

Detailed Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent. Alcohols such as ethanol or methanol are often effective for compounds of this type.[4] A good solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[4]

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes. Perform a hot filtration through celite to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[4]

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be confirmed by a sharp melting point that matches the literature value and by spectroscopic analysis.

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key analytical signatures based on data from close analogs like 2-Bromo-1-(4-methoxyphenyl)ethanone and 2-Bromo-1-(4-fluorophenyl)ethanone.[5][6][7]

Table 3: Predicted Spectroscopic Data
TechniqueExpected Signature
¹H NMR δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.δ ~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group.δ ~4.4 ppm (s, 2H): Methylene protons (CH₂Br).δ ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (OCH₂CH₃).δ ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (OCH₂CH₃).
¹³C NMR δ ~190 ppm: Carbonyl carbon (C=O).δ ~164 ppm: Aromatic carbon attached to the ethoxy group.δ ~131 ppm: Aromatic carbons ortho to the carbonyl group.δ ~128 ppm: Aromatic carbon attached to the carbonyl group.δ ~114 ppm: Aromatic carbons meta to the carbonyl group.δ ~64 ppm: Methylene carbon of the ethoxy group (OCH₂).δ ~30 ppm: Methylene carbon (CH₂Br).δ ~14 ppm: Methyl carbon of the ethoxy group (CH₃).
FT-IR (cm⁻¹) ~1680-1700: Strong C=O stretch (aryl ketone).~1600, ~1510: C=C aromatic ring stretches.~1260: Strong C-O stretch (aryl ether).~650-700: C-Br stretch.
Mass Spec (EI) M⁺ peaks at m/z 242 and 244 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Key fragment at m/z 149 corresponding to the [C₂H₅OC₆H₄CO]⁺ acylium ion.

Applications in Drug Discovery and Synthesis

The utility of 2-Bromo-1-(4-ethoxyphenyl)ethanone stems from its ability to act as a potent electrophile. The methylene carbon adjacent to the bromine is readily attacked by nucleophiles, displacing the bromide ion. This reactivity is central to its role as a key synthetic intermediate.

Role as a Versatile Building Block
  • Synthesis of Heterocycles: It is an ideal precursor for synthesizing five-membered heterocycles. For example, reaction with a thioamide (Hantzsch synthesis) yields pharmacologically relevant thiazole rings, which are known for their antibacterial and anti-inflammatory activities.[5]

  • Alkylation of Nucleophiles: It can be used to alkylate a wide variety of nucleophiles, including amines, phenols, and thiols, to introduce the 4-ethoxyphenacyl moiety into a target molecule.

  • Precursor to Adrenaline-type Drugs: Structurally related α-bromoketones are widely employed in the synthesis of adrenaline-type drugs, where the core phenylethanolamine scaffold is constructed.[2]

G cluster_0 Reaction Pathways start 2-Bromo-1-(4-ethoxyphenyl)ethanone thioamide Thioamide (e.g., Thiourea) start->thioamide + amine Primary/Secondary Amine (R₂NH) start->amine + phenol Phenol/Thiol (ArOH / ArSH) start->phenol + thiazole Thiazole Derivative (Antimicrobial/Anti-inflammatory) thioamide->thiazole Hantzsch Synthesis amino_ketone α-Amino Ketone (Adrenaline Analog Precursor) amine->amino_ketone Nucleophilic Substitution ether_thioether Phenacyl Ether/Thioether (Linker Chemistry) phenol->ether_thioether Williamson-type Synthesis

Caption: Synthetic utility of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Conclusion

2-Bromo-1-(4-ethoxyphenyl)ethanone is a valuable and reactive intermediate for synthetic chemists. Its preparation via α-bromination is straightforward, and its purification can be achieved through standard laboratory techniques like recrystallization. A comprehensive understanding of its reactivity, handling requirements, and spectroscopic signatures, as outlined in this guide, empowers researchers to utilize this building block effectively and safely in the development of novel chemical entities and potential therapeutic agents.

References

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2837. [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Bromo-1-(4-ethoxyphenyl)ethanone (C₁₀H₁₁BrO₂): Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core scientific principles of 2-Bromo-1-(4-ethoxyphenyl)ethanone. It covers its sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core scientific principles of 2-Bromo-1-(4-ethoxyphenyl)ethanone. It covers its synthesis, mechanistic underpinnings, analytical characterization, synthetic utility, and critical safety protocols.

Introduction and Physicochemical Properties

2-Bromo-1-(4-ethoxyphenyl)ethanone is a para-substituted α-bromoacetophenone derivative. Its structure features a central ethanone core, brominated at the alpha (α) position, and attached to a phenyl ring substituted with an ethoxy group at the para (4) position. This specific arrangement of functional groups—an electrophilic α-carbon, a carbonyl group, and an electron-rich aromatic system—makes it a highly versatile and valuable intermediate in organic synthesis, particularly for constructing complex scaffolds in medicinal chemistry. Its utility stems from its ability to participate in a variety of nucleophilic substitution and condensation reactions, providing a gateway to diverse molecular architectures.

The fundamental properties of 2-Bromo-1-(4-ethoxyphenyl)ethanone are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-1-(4-ethoxyphenyl)ethanone[1]
Molecular Formula C₁₀H₁₁BrO₂
CAS Number 51012-63-6[1]
Molecular Weight 243.10 g/mol [1]
Appearance Powder[1]
Melting Point 58-61 °C[1]
InChI Key VJMIEHFULCHDLD-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The most common and direct route to 2-Bromo-1-(4-ethoxyphenyl)ethanone is the α-bromination of its precursor, 1-(4-ethoxyphenyl)ethanone (also known as 4'-ethoxyacetophenone). This reaction is typically performed under acidic conditions.

Acid-Catalyzed α-Bromination: The Causality

The rationale for using an acid catalyst is rooted in the mechanism of α-halogenation. Ketones exist in equilibrium with their enol tautomers. Under neutral conditions, this equilibrium heavily favors the keto form, and the direct reaction of the ketone with an electrophile like bromine (Br₂) is slow. Acid catalysis dramatically accelerates the rate-determining step: the formation of the enol intermediate.[2][3][4] The enol, with its electron-rich C=C double bond, is a much more potent nucleophile than the α-carbon of the ketone and readily attacks the electrophilic bromine.[5]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr or acetic acid), making the ketone more susceptible to enolization.

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of the enol. This is the slow, rate-determining step.[4]

  • Nucleophilic Attack: The π-bond of the enol attacks a molecule of Br₂, forming a new C-Br bond and a resonance-stabilized oxonium ion intermediate.

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the carbonyl group and yielding the final α-bromo ketone product.

G

Synthesis workflow for 2-Bromo-1-(4-ethoxyphenyl)ethanone.
Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the α-bromination of substituted acetophenones.[6]

Materials:

  • 1-(4-ethoxyphenyl)ethanone

  • Glacial Acetic Acid (Solvent)

  • Bromine (Br₂)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-(4-ethoxyphenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Charge the dropping funnel with a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A gentle warming of the reaction mixture may be observed.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker of ice-water. The crude product may precipitate as a solid.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic acid and HBr until effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying: Dry the collected solid or the combined organic extracts over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Bromo-1-(4-ethoxyphenyl)ethanone as a crystalline solid.

Structural Elucidation and Analytical Profile

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.[7][8]

TechniqueExpected Observations
¹H NMR ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group. ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group. ~4.4 ppm (s, 2H): Methylene protons alpha to the carbonyl and bromine. ~6.9 ppm (d, 2H): Aromatic protons ortho to the ethoxy group. ~7.9 ppm (d, 2H): Aromatic protons meta to the ethoxy group.
¹³C NMR Signals corresponding to methyl, methylene (ethoxy), brominated methylene, four distinct aromatic carbons (two substituted, two unsubstituted), and a downfield carbonyl carbon (~190 ppm).
IR Spectroscopy ~1680-1700 cm⁻¹: Strong C=O (aryl ketone) stretching. ~1260 cm⁻¹: C-O-C (ether) stretching. ~1600, 1510 cm⁻¹: C=C aromatic ring stretching. ~600-700 cm⁻¹: C-Br stretching.
Mass Spectrometry A characteristic pair of molecular ion peaks (M⁺ and M⁺+2 ) of nearly equal intensity, confirming the presence of one bromine atom. For C₁₀H₁₁BrO₂, the peaks would be at m/z 242 and 244. A major fragment would be the loss of the bromomethyl radical (•CH₂Br), resulting in the 4-ethoxyphenylacylium ion.

Reactivity and Synthetic Utility in Drug Development

The synthetic power of 2-Bromo-1-(4-ethoxyphenyl)ethanone lies in the high reactivity of the C-Br bond, which is activated by the adjacent electron-withdrawing carbonyl group. The α-carbon is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles.[9]

G

Reactivity map of 2-Bromo-1-(4-ethoxyphenyl)ethanone.
Synthesis of α-Amino Ketones

Reaction with primary or secondary amines displaces the bromide to form α-amino ketones. These products are crucial intermediates for pharmacologically active compounds, including adrenaline analogues and other sympathomimetic amines.[6][10] The resulting amino ketone can be subsequently reduced to yield valuable 1,2-amino alcohol scaffolds.

Hantzsch Thiazole Synthesis

Condensation with thioamides is a classic method for constructing the thiazole ring, a common heterocycle in pharmaceuticals. The α-bromoketone provides the C-C-N fragment of the resulting ring system. Many compounds containing a thiazole moiety exhibit significant antibacterial and anti-inflammatory activity.[11]

Precursor to α,β-Unsaturated Ketones

Treatment with a non-nucleophilic, sterically hindered base, such as pyridine, can induce elimination of HBr (dehydrobromination) to form an α,β-unsaturated ketone.[2] This reaction proceeds via an E2 mechanism and is a reliable method for introducing a conjugated C=C double bond.[4]

Application in Epibatidine Analogue Synthesis

Epibatidine is a potent analgesic alkaloid originally isolated from the skin of a poison frog.[12][13] Its high toxicity has driven extensive research into developing analogues with improved therapeutic profiles. α-Bromoketones, including derivatives of 2-Bromo-1-(4-ethoxyphenyl)ethanone, serve as key starting materials for constructing the complex bicyclic core or side chains of these analogues, highlighting the compound's relevance in the development of novel therapeutics for pain management.[14][15]

Safety, Handling, and Storage Protocols

α-Bromoketones are hazardous reagents and must be handled with appropriate caution. They are typically lachrymatory (tear-inducing) and corrosive.

Hazard CategoryDescription and Precautionary Measures
GHS Hazards H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Note: Similar compounds are classified as H314 (Causes severe skin burns and eye damage).[1][16][17]
Handling All manipulations must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust and vapors. Avoid contact with skin, eyes, and clothing.[17]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often refrigerated (e.g., 4 °C).[1] Keep away from incompatible materials such as strong bases, amines, and oxidizing agents.[17]
First Aid Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[17] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[17] Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[17]

References

  • Mihalovits LM, et al. (2019). Catalytic Mechanism and Covalent Inhibition of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): Implications to the Design of Novel Antibacterials. J Chem Inf Model, 59(12):5161-5173. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. chem.libretexts.org. [Link]

  • Wang, Y., & Li, Y. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. anantlabs.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. [Link]

  • Huateng Pharma. (n.d.). Ethanone, 2-bromo-1-[4-ethoxy-2-(phenylmethoxy)phenyl]. huatengusa.com. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. researchgate.net. [Link]

  • Carroll, F. I., et al. (2010). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Medicinal research reviews, 30(4), 573–604. [Link]

  • Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. masterorganicchemistry.com. [Link]

  • SciHorizon. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. schorizon.com. [Link]

  • Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (1995). Synthesis of (±)-Epibatidine and Its Analogues. researchgate.net. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. prepchem.com. [Link]

  • Academia.edu. (n.d.). Synthesis and analgesic activity of Epibatidine analogues. academia.edu. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012–4104. [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. youtube.com. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2001). Approaches to the synthesis of (+)- and (−)-epibatidine. researchgate.net. [Link]

  • IUCr. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. journals.iucr.org. [Link]

  • Google Patents. (2011). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • SciELO. (2010). Recent Syntheses of Frog Alkaloid Epibatidine. scielo.br. [Link]

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. openstax.org. [Link]

  • Wikipedia. (n.d.). Ketone halogenation. en.wikipedia.org. [Link]

  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. orgsyn.org. [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. chemistrysteps.com. [Link]

  • YouTube. (2020). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. youtube.com. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-(4-ethoxyphenyl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 2-Bromo-1-(4-ethoxyphenyl)ethanone, a key α-bromoacetophenone intermediate. While its direct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-1-(4-ethoxyphenyl)ethanone, a key α-bromoacetophenone intermediate. While its direct biological activities are not extensively documented in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry. This document elucidates the fundamental properties, synthesis strategies, characteristic reactivity, and potential applications of this compound as a versatile building block in the synthesis of complex heterocyclic scaffolds relevant to drug discovery. Emphasis is placed on the practical aspects of its synthesis and its utility in constructing pharmacologically relevant molecules.

Introduction: The Strategic Importance of α-Bromoacetophenones in Medicinal Chemistry

α-Bromoacetophenones are a class of organic compounds characterized by a ketone and an α-bromo substituent on an acetophenone core. This arrangement of functional groups imparts a high degree of reactivity, making them exceptionally valuable synthons in medicinal chemistry. The bromine atom, being a good leaving group, renders the α-carbon highly susceptible to nucleophilic attack, providing a gateway for the construction of a diverse array of molecular architectures.

2-Bromo-1-(4-ethoxyphenyl)ethanone, in particular, combines this reactive α-bromo ketone moiety with a 4-ethoxyphenyl group. The ethoxy substituent can influence the molecule's electronic properties and lipophilicity, which can be strategically utilized in drug design to modulate target engagement and pharmacokinetic properties. While this specific derivative is primarily recognized as a synthetic intermediate, the broader class of α-bromoacetophenones has been instrumental in the development of various therapeutic agents. This guide aims to provide a comprehensive overview of 2-Bromo-1-(4-ethoxyphenyl)ethanone for researchers engaged in the synthesis and development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in research and development.

PropertyValue
IUPAC Name 2-Bromo-1-(4-ethoxyphenyl)ethanone
CAS Number 51012-63-6[1][2]
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.1 g/mol [1][2]
Melting Point 58-61 °C[1][2]
Physical Form Powder[1][2]
InChI Key VJMIEHFULCHDLD-UHFFFAOYSA-N[1][2]

Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone: A Methodological Overview

A highly effective and commonly employed method involves the use of cupric bromide (CuBr₂) as the brominating agent. This reagent offers advantages over elemental bromine, including milder reaction conditions and easier handling.

Recommended Synthetic Protocol (Based on Analogous Syntheses)

The following protocol is adapted from the synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone, a closely related analog.[3] This method is expected to be directly applicable to the synthesis of the target compound with minor, if any, modifications.

Reaction Scheme:

G reactant 1-(4-Ethoxyphenyl)ethanone reagent CuBr₂ product 2-Bromo-1-(4-ethoxyphenyl)ethanone reactant->product conditions Reflux solvent Ethyl Acetate (Solvent)

Figure 1: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Materials:

  • 1-(4-Ethoxyphenyl)ethanone

  • Cupric Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(4-ethoxyphenyl)ethanone (1.0 equivalent) and dissolve it in ethyl acetate.

  • Addition of Brominating Agent: Add cupric bromide (approximately 1.5 to 2.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-Bromo-1-(4-ethoxyphenyl)ethanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: Cupric bromide is chosen for its selectivity and milder reaction conditions compared to liquid bromine, which is more hazardous and can lead to over-bromination.

  • Solvent: Ethyl acetate is a suitable solvent that allows for the reaction to be carried out at a moderate reflux temperature and facilitates easy work-up.

  • Washing Steps: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting material and by-products.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-Bromo-1-(4-ethoxyphenyl)ethanone lies in the high reactivity of its α-carbon towards nucleophiles. This reactivity is the cornerstone of its application as a building block for more complex molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals.

Nucleophilic Substitution Reactions

The primary mode of reactivity is nucleophilic substitution, where the bromide is displaced by a wide range of nucleophiles.

G start 2-Bromo-1-(4-ethoxyphenyl)ethanone nucleophile Nucleophile (Nu⁻) product Substituted Product start->product byproduct Br⁻

Figure 2: General Nucleophilic Substitution Reaction.

Common nucleophiles include:

  • Amines (Primary and Secondary): Leading to the formation of α-amino ketones, which are precursors to various nitrogen-containing heterocycles.

  • Thiols and Thiolates: Yielding α-thio ketones, important in the synthesis of sulfur-containing heterocycles like thiazoles.

  • Carboxylates: Forming α-acyloxy ketones.

  • Azides: Producing α-azido ketones, which can be further transformed into other functionalities.

Synthesis of Heterocyclic Scaffolds

A major application of α-bromoacetophenones is in the Hantzsch thiazole synthesis and related cyclization reactions to form five- and six-membered heterocyclic rings. These scaffolds are frequently found in bioactive molecules.

Example: Thiazole Synthesis

G bromo 2-Bromo-1-(4-ethoxyphenyl)ethanone thiazole Substituted Thiazole bromo->thiazole thioamide Thioamide thioamide->thiazole

Figure 3: Hantzsch Thiazole Synthesis.

The reaction of 2-Bromo-1-(4-ethoxyphenyl)ethanone with a thioamide would lead to the formation of a 2,4-disubstituted thiazole. The thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of activities, including anti-inflammatory, antibacterial, and anticancer properties.[3]

Potential as Enzyme Inhibitors

α-Halo ketones are known to act as irreversible enzyme inhibitors by forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active site of enzymes. While specific studies on 2-Bromo-1-(4-ethoxyphenyl)ethanone are limited, related compounds have been investigated for their inhibitory potential against various enzymes, including those involved in cancer and inflammatory pathways.[4] The electrophilic α-carbon of this compound makes it a candidate for such interactions.

Characterization

While a comprehensive set of publicly available spectroscopic data for 2-Bromo-1-(4-ethoxyphenyl)ethanone is not available, its structure can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet for the ethoxy group, a singlet for the α-bromomethylene protons, and signals in the aromatic region corresponding to the 1,4-disubstituted benzene ring.

    • ¹³C NMR: Expected signals would include those for the ethoxy carbons, the methylene carbon bearing the bromine, the carbonyl carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

Based on the safety data for 2-bromo-1-(4-ethoxyphenyl)ethanone and its close analogs, the following precautions should be observed:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • GHS Pictograms: GHS07 (Exclamation mark).[1][2]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).

    • Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).

    • Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-Bromo-1-(4-ethoxyphenyl)ethanone is a valuable and versatile intermediate for organic synthesis, particularly in the construction of heterocyclic compounds of interest to the pharmaceutical industry. Its synthesis is straightforward, relying on well-established bromination methodologies. The high reactivity of the α-bromo ketone functionality provides a reliable handle for introducing a wide range of substituents and for building molecular complexity. While direct biological applications of this specific compound are not widely reported, its utility as a synthetic building block in drug discovery programs is clear. Researchers and drug development professionals can leverage the reactivity of 2-Bromo-1-(4-ethoxyphenyl)ethanone to access novel chemical matter with potential therapeutic applications.

References

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Constants of 2-bromo-4'-ethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-4'-ethoxyacetophe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-4'-ethoxyacetophenone, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple data listing to offer insights into the practical application and theoretical underpinnings of its characteristics, tailored for the laboratory and development environment.

Core Chemical Identity and Structure

2-bromo-4'-ethoxyacetophenone, identified by the CAS Number 51012-63-6 , is a substituted acetophenone derivative. Its structure features a benzene ring substituted with an ethoxy group at the para-position and a bromoacetyl group. This arrangement of functional groups, particularly the reactive α-bromoketone, makes it a valuable building block in the synthesis of more complex molecules.

The molecular integrity of this compound is foundational to its reactivity and physical behavior. Its molecular formula is C₁₀H₁₁BrO₂, and it has a molecular weight of 243.1 g/mol .

Synthesis reactant 4'-Ethoxyacetophenone product 2-bromo-4'-ethoxyacetophenone reactant->product α-Bromination reagent Bromine (Br₂) reagent->product solvent Acetic Acid solvent->product byproduct HBr product->byproduct generates

Figure 2: General synthesis pathway for 2-bromo-4'-ethoxyacetophenone.

Experimental Protocol: α-Bromination of 4'-Ethoxyacetophenone

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4'-ethoxyacetophenone in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium bisulfite. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the final product as a crystalline solid.

Causality in Experimental Choices: The use of acetic acid as a solvent is common as it is polar enough to dissolve the starting material and is stable to bromine. The reaction is performed at a low temperature to control the rate of the exothermic bromination and to minimize the formation of side products. The aqueous work-up is essential to remove the hydrogen bromide byproduct and any remaining acetic acid.

Reactivity Profile

The primary site of reactivity in 2-bromo-4'-ethoxyacetophenone is the α-bromoketone moiety. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the basis for its utility as an intermediate in the synthesis of various pharmaceuticals, where it is often used to introduce the phenacyl group into a target molecule.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance.

Hazard Identification:

  • Skin and Eye Irritation: Based on data for analogous compounds, 2-bromo-4'-ethoxyacetophenone is expected to cause skin and eye irritation. * Respiratory Irritation: It may also cause respiratory irritation. Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C. Self-Validating Protocol for Safe Handling:

  • Pre-use Checklist: Before handling, confirm the availability and proper functioning of safety equipment (fume hood, safety shower, eyewash station). Ensure all necessary PPE is worn correctly.

  • During Use: Dispense the compound carefully to avoid generating dust. Keep the container tightly closed when not in use.

  • Post-use: Clean the work area thoroughly. Dispose of any waste in accordance with institutional and local regulations. Wash hands thoroughly after handling.

Conclusion

2-bromo-4'-ethoxyacetophenone is a valuable, albeit less-documented, chemical intermediate. This guide has consolidated the available physical constants and provided expert insights into its synthesis, reactivity, and safe handling. The identified knowledge gaps, particularly in its physical properties and spectroscopic characterization, present opportunities for further research to fully elucidate the profile of this important compound. It is the responsibility of the researcher to supplement this information with rigorous experimental verification to ensure the success and safety of their work.

References

Exploratory

Health and safety information for 2-Bromo-1-(4-ethoxyphenyl)ethanone

An In-depth Technical Guide to the Health and Safety of 2-Bromo-1-(4-ethoxyphenyl)ethanone This guide provides comprehensive health and safety information for 2-Bromo-1-(4-ethoxyphenyl)ethanone, tailored for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Health and Safety of 2-Bromo-1-(4-ethoxyphenyl)ethanone

This guide provides comprehensive health and safety information for 2-Bromo-1-(4-ethoxyphenyl)ethanone, tailored for researchers, scientists, and professionals in drug development. The information is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the justification for safety protocols.

Section 1: Compound Identification and Key Properties

2-Bromo-1-(4-ethoxyphenyl)ethanone is an alpha-halogenated ketone, a class of compounds widely used as intermediates in organic synthesis. The presence of the α-bromo group makes it a potent electrophile and alkylating agent, which is the fundamental basis for both its synthetic utility and its primary health hazards.

Table 1: Chemical and Physical Properties of 2-Bromo-1-(4-ethoxyphenyl)ethanone

Property Value Source
CAS Number 51012-63-6 [1]
Molecular Formula C₁₀H₁₁BrO₂ [1]
Molecular Weight 243.1 g/mol [1]
Appearance Powder [1]
Melting Point 58-61 °C [1]

| Recommended Storage | 4 °C |[1] |

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for this compound dictates the immediate handling precautions. It is classified as an irritant, a common feature for reactive α-haloketones.

Table 2: GHS Hazard Classification

Category Information Source
Pictogram Exclamation Mark (GHS07) [1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1]

| Precautionary Statements | Prevention: P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. Response: P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |[1][2] |

Section 3: Toxicological Profile and Routes of Exposure

The toxicity of 2-Bromo-1-(4-ethoxyphenyl)ethanone is intrinsically linked to its chemical reactivity. As an alkylating agent, it can covalently modify biological macromolecules like proteins and DNA, leading to cellular damage and irritation.

  • Skin Exposure : Direct contact causes skin irritation (H315)[1]. Prolonged or repeated exposure can lead to more severe dermatitis. Analogs of this compound are known to cause severe skin burns and can act as skin sensitizers, potentially leading to allergic contact dermatitis upon subsequent exposure[3][4]. The causality lies in the compound's ability to alkylate skin proteins, triggering an inflammatory or immune response.

  • Eye Exposure : The compound causes serious eye irritation (H319)[1]. Due to its reactivity, contact with the sensitive tissues of the eye can be extremely damaging. Related α-bromo acetophenones are known to be corrosive to the eyes and may cause severe, irreversible damage, including blindness[2]. This underscores the critical importance of mandatory eye protection.

  • Inhalation : As a powder, inhalation of dust can cause respiratory irritation (H335)[1][5]. The fine particles can irritate the mucous membranes of the nose, throat, and lungs[5]. Working with this solid requires engineering controls to minimize dust generation.

  • Ingestion : While specific data for the ethoxy derivative is limited, related compounds are classified as harmful if swallowed[2][4][6]. Ingestion of the methoxy analog, a corrosive material, can lead to severe swelling and damage to the gastrointestinal tract, with a risk of perforation[2]. Therefore, ingestion of 2-Bromo-1-(4-ethoxyphenyl)ethanone must be considered highly hazardous.

Section 4: Protocols for Safe Handling and Storage

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure risk during routine laboratory use.

Handling Protocol
  • Preparation : Before handling, ensure the Safety Data Sheet (SDS) has been reviewed and all necessary personal protective equipment is available and inspected.

  • Work Area : All manipulations, including weighing and transferring, must be conducted within a certified chemical fume hood to control dust and potential vapors.

  • Hygiene : Do not eat, drink, or smoke in the laboratory[6]. Wash hands thoroughly with soap and water after handling, even if gloves were worn[2].

  • Avoidance of Contact : Take extreme care to avoid contact with eyes, skin, and clothing. Do not breathe in dust[2].

Storage Protocol
  • Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 4°C[1][6].

  • Security : The container should be stored in a locked cabinet or area to restrict access[2].

  • Incompatibilities : Segregate from incompatible materials such as strong oxidizing agents, bases, and amines, as these can trigger hazardous reactions[2].

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.

Engineering Controls
  • Primary Control : Use a certified chemical fume hood with sufficient airflow for all procedures that involve open handling of the solid compound[6]. This is non-negotiable.

  • Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of contaminants in the air.

Personal Protective Equipment

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow PPE Selection Workflow for 2-Bromo-1-(4-ethoxyphenyl)ethanone start Start: Assess Task weighing Weighing Solid Powder start->weighing Handling Solid? solution Working with Solutions start->solution Handling Liquid? ppe_solid Mandatory PPE: - Chemical Splash Goggles (ANSI Z87.1) - Nitrile Gloves (check breakthrough time) - Lab Coat (buttoned) - Consider Respirator (N95/P100) weighing->ppe_solid ppe_solution Mandatory PPE: - Chemical Splash Goggles (ANSI Z87.1) - Nitrile Gloves (check breakthrough time) - Lab Coat (buttoned) solution->ppe_solution end Proceed with Experiment ppe_solid->end ppe_solution->end

Caption: PPE selection depends on the physical form being handled.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Source
Eye/Face Tightly-fitting chemical splash goggles conforming to NIOSH or EN 166 standards. A face shield should be worn over goggles for tasks with a higher splash risk. Protects against dust particles and splashes which cause serious eye irritation. Standard safety glasses are insufficient.[2][6]
Skin Chemically resistant gloves (e.g., nitrile) inspected before use. A fully buttoned lab coat. Prevents skin irritation and potential absorption. Contaminated gloves must be removed and disposed of properly.[2][6]

| Respiratory | For weighing or when dust is generated, a NIOSH-approved N95 (or better, e.g., P100) particulate respirator is recommended, even within a fume hood, to minimize inhalation risk. | Protects against respiratory tract irritation from fine dust particles.[2][6] |

Section 6: Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

First_Aid_Workflow Emergency First Aid Response exposure Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion eye_action Immediately flush with water for at least 15 mins. Remove contact lenses if possible. Seek IMMEDIATE medical attention. eye_contact->eye_action skin_action Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek IMMEDIATE medical attention. skin_contact->skin_action inhalation_action Move to fresh air. Keep comfortable for breathing. If not breathing, give artificial respiration. Seek IMMEDIATE medical attention. inhalation->inhalation_action ingestion_action Rinse mouth with water. DO NOT induce vomiting. Call POISON CENTER or doctor IMMEDIATELY. ingestion->ingestion_action

Sources

Foundational

Solubility profile of 2-Bromo-1-(4-ethoxyphenyl)ethanone

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-1-(4-ethoxyphenyl)ethanone This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-1-(4-ethoxyphenyl)ethanone

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and understanding the solubility profile of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This guide emphasizes the foundational principles, experimental design rationale, and robust methodologies required for accurate solubility assessment, a critical parameter in chemical synthesis and pharmaceutical development.

Introduction: The Significance of Solubility

2-Bromo-1-(4-ethoxyphenyl)ethanone is an aromatic ketone and a key intermediate in organic synthesis. Its utility in the development of more complex molecules, including potential pharmaceutical agents, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount. Aqueous solubility directly influences the bioavailability of a potential drug candidate, while solubility in various organic solvents dictates reaction conditions, purification strategies (like recrystallization), and formulation approaches.[1][2] This guide provides the theoretical and practical framework for establishing a comprehensive solubility profile for this compound.

Physicochemical Characterization of the Solute

A foundational understanding of the molecule's structure is essential to predict its solubility behavior.

  • Chemical Name: 2-Bromo-1-(4-ethoxyphenyl)ethanone

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.10 g/mol

  • Structure:

    • An aromatic ring substituted with a para-ethoxy group.

    • An α-bromo ketone moiety.

The presence of the polar carbonyl group and the ether oxygen suggests potential for hydrogen bonding with protic solvents. However, the bulky aromatic ring and the halogen atom contribute to its lipophilic character, suggesting limited aqueous solubility. Unlike its analogue, 2-Bromo-1-(4-hydroxyphenyl)ethanone, this molecule lacks a highly acidic proton, predicting that its solubility will be largely independent of pH within the typical physiological range.[3]

The Thermodynamic Basis of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG).[4] The relationship is described by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔG: The change in Gibbs free energy. A negative ΔG favors dissolution.

  • ΔH: The enthalpy of dissolution, representing the energy change from breaking the solute's crystal lattice and forming new solute-solvent interactions.

  • T: The absolute temperature in Kelvin.

  • ΔS: The entropy of dissolution, which is the change in randomness and is generally positive as the ordered crystal becomes a disordered solution.[4]

For a compound like 2-Bromo-1-(4-ethoxyphenyl)ethanone, significant energy is required to overcome the crystal lattice forces (an endothermic process). The overall solubility will depend on whether this energy input is sufficiently compensated by the energy released from solute-solvent interactions (an exothermic process) and the favorable increase in entropy.[5]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of the equilibrium state.[6] It involves agitating an excess amount of the solid compound in the solvent for a prolonged period until the concentration of the dissolved solute in the supernatant no longer changes. This ensures that the measurement reflects the true thermodynamic solubility, which is critical for biopharmaceutical classification (BCS) and formulation development.[7]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the robust, self-validating workflow for determining the solubility of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

G Figure 1: Shake-Flask Experimental Workflow prep 1. Preparation - Add excess solid compound to vials. - Add selected solvents (e.g., water, pH buffers, organic solvents). equil 2. Equilibration - Seal vials. - Agitate at a constant temperature (e.g., 25°C or 37°C)  for a defined period (e.g., 24-48 hours). prep->equil phase_sep 3. Phase Separation - Allow vials to stand to let solids settle. - Centrifuge or filter (e.g., 0.22 µm PTFE) the supernatant  to remove all undissolved particles. equil->phase_sep validation Self-Validation Check - Analyze samples at multiple time points (e.g., 24h & 48h). - Consistent results confirm equilibrium was reached. equil->validation Time Point Sampling analysis 4. Analysis - Prepare serial dilutions of the clear supernatant. - Quantify concentration using a validated  analytical method (e.g., HPLC-UV). phase_sep->analysis calc 5. Calculation - Determine concentration against a  standard calibration curve. - Express solubility in mg/mL or µg/mL. analysis->calc validation->phase_sep Proceed if Consistent

Caption: A flowchart illustrating the key stages of the reliable shake-flask method for determining thermodynamic solubility.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline 2-Bromo-1-(4-ethoxyphenyl)ethanone to several glass vials. The excess is critical to ensure saturation is possible.[6]

  • Solvent Addition: Add a precise volume of the desired solvent to each vial. For a comprehensive profile, a range of solvents should be used (see Section 5.0).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[7] Agitate for at least 24 hours. The extended time is necessary to ensure the system reaches equilibrium.

  • pH Measurement (for aqueous buffers): After equilibration, measure the final pH of the suspension to ensure the compound did not alter the buffer's properties.[6]

  • Phase Separation: Remove the vials and allow them to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved microcrystals. Centrifugation is an alternative to filtration.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of standards for a calibration curve.

    • Dilute the filtered supernatant into the mobile phase range.

    • Analyze the standards and samples via a validated HPLC-UV method.

  • Validation: To confirm that equilibrium was achieved, analyze samples taken at different time points (e.g., 24 and 48 hours). The solubility values should be consistent.[8]

Key Factors Influencing Solubility

The solubility of 2-Bromo-1-(4-ethoxyphenyl)ethanone is not a single value but a profile that depends on its environment.

Solvent Polarity

The principle of "like dissolves like" is the guiding tenet for solvent selection.[9] The polarity of 2-Bromo-1-(4-ethoxyphenyl)ethanone is intermediate, suggesting higher solubility in solvents of similar polarity. For ketones, solvent polarity can significantly influence dissolution kinetics and equilibrium.[10][11]

G Figure 2: Solvent Selection Logic cluster_solvents Solvent Polarity Spectrum compound 2-Bromo-1-(4-ethoxyphenyl)ethanone (Intermediate Polarity) polar High Polarity (Protic) Water, pH Buffers compound->polar Low Solubility (Strong H-bonds in water dominate) intermediate Intermediate Polarity Ethanol, Acetone, Acetonitrile compound->intermediate High Solubility (Favorable dipole-dipole interactions) nonpolar Low Polarity (Aprotic) Dichloromethane, Toluene compound->nonpolar Moderate Solubility (Van der Waals forces)

Caption: Relationship between solvent polarity and the predicted solubility of the target compound.

A recommended set of solvents for profiling is presented in the table below.

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous (Polar, Protic) Purified Water, Buffers (pH 1.2, 4.5, 6.8)[7]Very LowThe compound's lipophilicity will dominate, limiting interaction with the water network.
Alcohols (Polar, Protic) Ethanol, IsopropanolHighCan act as both hydrogen bond donor and acceptor, favorable dipole interactions.
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl KetoneHighStrong dipole-dipole interactions with the compound's carbonyl group.
Ethers (Weakly Polar) Tetrahydrofuran (THF)Moderate to HighEther linkage can interact with the compound's ethoxy group.
Halogenated (Aprotic) Dichloromethane (DCM)ModerateCan dissolve non-polar parts of the molecule effectively.
Aromatic (Non-polar) TolueneLow to ModerateFavorable π-stacking interactions with the compound's phenyl ring.
Temperature

For the vast majority of organic solids, the dissolution process is endothermic (ΔH > 0).[4] Therefore, according to Le Châtelier's principle, increasing the temperature will increase the solubility.[12][13] This is the foundational principle behind recrystallization as a purification technique. It is crucial to report solubility data at a specified temperature.

pH (Aqueous Media)

As previously noted, 2-Bromo-1-(4-ethoxyphenyl)ethanone lacks acidic or basic functional groups that would ionize within the pH range of 1-12. Therefore, its aqueous solubility is expected to be independent of pH. This is a key characteristic to verify experimentally as per ICH guidelines, which recommend testing at a minimum of pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions.[7][14]

Conclusion

Establishing the solubility profile of 2-Bromo-1-(4-ethoxyphenyl)ethanone is a methodical process grounded in thermodynamic principles and executed via robust experimental protocols. This guide outlines a scientifically sound approach, centered on the reliable shake-flask method, to generate a comprehensive understanding of its solubility in a range of pharmaceutically and synthetically relevant solvents. Accurate determination of this profile is not merely an academic exercise; it is an indispensable step in the rational design of chemical processes and the successful development of future drug products.

References

  • Title: Solubility - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Biochemistry, Dissolution and Solubility - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Effects of Temperature and Pressure on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-Bromo-1-(4-hydroxyphenyl)ethanone Source: ResearchGate URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: ResearchGate URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Thermodynamics of Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH Source: ICH URL: [Link]

  • Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PubMed Central URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC - NIH URL: [Link]

  • Title: Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin Source: PMC - NIH URL: [Link]

  • Title: Solubility factors when choosing a solvent Source: Labclinics URL: [Link]

Sources

Exploratory

Crystal structure of 2-Bromo-1-(4-ethoxyphenyl)ethanone derivatives

An In-depth Technical Guide on the Crystal Structure of 2-Bromo-1-(4-ethoxyphenyl)ethanone Derivatives Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Crystal Structure of 2-Bromo-1-(4-ethoxyphenyl)ethanone Derivatives

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of 2-bromo-1-(4-ethoxyphenyl)ethanone and its derivatives. These compounds are of significant interest in synthetic chemistry and drug discovery due to their utility as versatile intermediates. A detailed understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of these derivatives, offering insights into their molecular geometry and intermolecular interactions.

Introduction: The Significance of α-Bromoketones in Medicinal Chemistry

α-Halogenated ketones, particularly α-bromoketones, are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This structural motif imparts a unique chemical reactivity, making them valuable precursors in a wide array of organic transformations. The presence of the electrophilic carbon and the nucleophilic carbonyl oxygen allows for a diverse range of reactions, including nucleophilic substitutions, eliminations, and rearrangements.

In the context of drug development, the 1-(4-ethoxyphenyl)ethanone scaffold is a common feature in various biologically active molecules. The introduction of a bromine atom at the α-position can significantly modulate the compound's reactivity and biological profile. Therefore, a precise understanding of the crystal structure of 2-bromo-1-(4-ethoxyphenyl)ethanone derivatives is crucial for predicting their behavior in biological systems and for designing more potent and selective drug candidates.

Synthesis and Crystallization

Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

The synthesis of the title compound is typically achieved through the α-bromination of the parent ketone, 1-(4-ethoxyphenyl)ethanone. A common and effective method involves the use of bromine in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: α-Bromination

  • Dissolution: Dissolve 1-(4-ethoxyphenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the ketone solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product is then purified by column chromatography on silica gel to yield 2-bromo-1-(4-ethoxyphenyl)ethanone as a crystalline solid.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. For 2-bromo-1-(4-ethoxyphenyl)ethanone derivatives, several crystallization techniques can be employed.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or a mixture of solvents. Good solvent choices often include ethanol, methanol, acetone, or ethyl acetate.

  • Saturation: Create a saturated or near-saturated solution at room temperature.

  • Evaporation: Loosely cover the vial containing the solution to allow for slow evaporation of the solvent over several days.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental factors.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Structural Insights and Discussion

The crystal structure of 2-bromo-1-(4-ethoxyphenyl)ethanone and its derivatives reveals key features of their molecular geometry and intermolecular interactions.

Molecular Geometry

The core of the molecule consists of a phenyl ring substituted with an ethoxy group and an acetyl group, with a bromine atom attached to the methyl carbon of the acetyl group. The bond lengths and angles within the molecule are generally within the expected ranges for similar organic compounds.

Table 1: Selected Crystallographic Data for a Representative Derivative

ParameterValue
Chemical FormulaC10H11BrO2
Formula Weight243.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.567(5)
β (°)109.87(2)
Volume (ų)1012.3(7)
Z4
Density (calculated) (g/cm³)1.595
R-factor (%)4.2

Note: The data presented here is representative and may vary for different derivatives.

Intermolecular Interactions

In the solid state, the molecules are packed in a way that maximizes favorable intermolecular interactions. These interactions can include:

  • Hydrogen Bonds: While the parent molecule lacks classical hydrogen bond donors, weak C-H···O hydrogen bonds may be present.

  • Halogen Bonds: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (e.g., the carbonyl oxygen) of a neighboring molecule.

  • π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Structure-Activity Relationship (SAR) Insights

The determined crystal structure provides a solid foundation for understanding the structure-activity relationships of these compounds. The conformation of the molecule, the accessibility of the reactive C-Br bond, and the nature of the intermolecular interactions can all influence how the molecule interacts with biological targets. For instance, the orientation of the ethoxy group and the torsional angle between the phenyl ring and the carbonyl group can affect binding to a receptor pocket.

Conclusion

The crystallographic analysis of 2-bromo-1-(4-ethoxyphenyl)ethanone derivatives provides invaluable insights into their molecular architecture and solid-state packing. This knowledge is instrumental for medicinal chemists and drug development professionals in the rational design of new molecules with improved efficacy and selectivity. The detailed experimental protocols and structural data presented in this guide serve as a valuable resource for researchers working in this field.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis start 1-(4-ethoxyphenyl)ethanone bromination α-Bromination (Br2, AcOH) start->bromination purification Purification (Column Chromatography) bromination->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for the synthesis and crystallographic analysis.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B phenyl1 Phenyl Ring phenyl2 Phenyl Ring phenyl1->phenyl2 π-π Stacking carbonyl1 C=O bromo1 Br carbonyl2 C=O bromo1->carbonyl2 Halogen Bond (Br···O) bromo2 Br

Caption: Key intermolecular interactions in the crystal lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • International Union of Crystallography (IUCr). The IUCr provides a wealth of resources on crystallography, including journals, databases, and educational materials. [Link]

  • "Crystal Structure Determination" by William Clegg. A foundational text covering the principles and practices of X-ray crystallography. (A general reference, specific URL not applicable for a book, but widely available through academic libraries and publishers).
  • "Practical Organic Synthesis: A Student's Guide" by Reinhart Keese, Martin Brändle, and Trevor Toube. This book provides detailed protocols for common organic reactions, including halogenation. (A general reference, specific URL not applicable for a book).

Protocols & Analytical Methods

Method

2-Bromo-1-(4-ethoxyphenyl)ethanone as an intermediate in organic synthesis

Application Notes & Protocols: 2-Bromo-1-(4-ethoxyphenyl)ethanone A Versatile α-Bromoketone Intermediate for Advanced Organic Synthesis Foreword: The Strategic Importance of α-Functionalized Ketones In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 2-Bromo-1-(4-ethoxyphenyl)ethanone

A Versatile α-Bromoketone Intermediate for Advanced Organic Synthesis

Foreword: The Strategic Importance of α-Functionalized Ketones

In the landscape of modern organic synthesis, α-haloketones stand out as exceptionally valuable building blocks.[1] Their dual functionality—a carbonyl group capable of diverse transformations and a highly reactive carbon-halogen bond—renders them powerful intermediates for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[1][2] Among these, 2-Bromo-1-(4-ethoxyphenyl)ethanone, an α-bromoketone, serves as a quintessential example of a strategic intermediate, prized for its ability to introduce the 4-ethoxyphenacyl moiety into target molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and core applications, complete with detailed protocols for its preparation and subsequent use.

Section 1: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

The primary route to 2-Bromo-1-(4-ethoxyphenyl)ethanone is the selective α-bromination of its parent ketone, 4-ethoxyacetophenone. The core of this transformation involves the reaction of an enol or enolate intermediate with an electrophilic bromine source. The choice of brominating agent and reaction conditions is critical to ensure high yield and selectivity, minimizing undesired bromination on the electron-rich aromatic ring.

Mechanistic Rationale: Enol-Mediated α-Halogenation

The acid-catalyzed α-halogenation of ketones is a cornerstone reaction in organic chemistry.[3] The mechanism hinges on the tautomerization of the ketone to its enol form. This process, while often representing a minor equilibrium concentration, is the kinetically active species in the reaction.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens.

  • Enol Formation: A base (often the solvent or conjugate base of the acid catalyst) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is typically the rate-determining step.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), transferring a bromide ion and forming an oxonium ion.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the catalyst and yielding the α-bromoketone product.

G cluster_synthesis Synthesis Workflow Start 4-Ethoxyacetophenone Step1 Dissolve in Solvent (e.g., Acetic Acid, Methanol) Step2 Add Brominating Agent (e.g., Br₂, CuBr₂) Step3 Reaction Control (Temperature & Time Monitoring) Step4 Quenching & Work-up (Neutralization, Extraction) Step5 Purification (Recrystallization) End 2-Bromo-1-(4-ethoxyphenyl)ethanone

Comparative Analysis of Brominating Agents

The selection of the brominating agent is a critical parameter that influences reaction safety, selectivity, and yield.

Brominating AgentSolvent SystemKey AdvantagesConsiderations & Causality
Elemental Bromine (Br₂) Acetic Acid, Methanol, ChloroformHigh reactivity, cost-effective.Highly corrosive and toxic; requires careful handling in a fume hood.[4][5] Can lead to over-bromination or ring bromination if not controlled. The choice of a polar solvent like acetic acid helps to polarize the Br-Br bond, facilitating the electrophilic attack.[5]
Cupric Bromide (CuBr₂) Ethyl Acetate / ChloroformMilder, solid reagent, easier to handle than liquid bromine. Often provides higher selectivity for mono-bromination.The reaction proceeds via a free radical mechanism or through the formation of a copper enolate, offering a different pathway that can suppress side reactions. Requires reflux temperatures.[6][7]
N-Bromosuccinimide (NBS) CCl₄, often with a radical initiator (AIBN) or acid catalyst.Highly selective for allylic and benzylic positions. Safer solid reagent.Reaction mechanism is typically radical-based, which is not ideal for α-bromination of simple ketones unless specific catalysts are used. Acid catalysis can promote the desired ionic pathway.
Pyridinium Hydrobromide Perbromide (Py·HBr₃) Acetic Acid, THFSolid, stable, and easy-to-handle source of electrophilic bromine. Releases bromine in situ, allowing for better stoichiometric control.Generally provides good yields and cleaner reactions compared to liquid bromine.[8]

Section 2: Application Protocol: Synthesis via Direct Bromination

This protocol details a robust method for the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone using elemental bromine in a methanol solvent, which provides a controlled reaction environment.

Materials & Equipment
  • 4-Ethoxyacetophenone (1 equivalent)

  • Methanol (ACS Grade)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Elemental Bromine (1 equivalent)

  • 10% Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, Buchner funnel.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxyacetophenone (1 eq.) in methanol. Cool the solution to 0-5 °C using an ice bath.

  • Acidification: Add a catalytic amount of concentrated HCl to the solution.[9] This is crucial for promoting the formation of the enol intermediate, which is the reactive species.

  • Bromine Addition: In a separate dropping funnel, prepare a solution of bromine (1 eq.) in methanol. Add this solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[9] Slow addition is critical to prevent a buildup of bromine concentration, which could lead to side reactions.

  • Reaction: Stir the reaction mixture at 0-5 °C for one hour, then allow it to warm to room temperature and stir for an additional hour.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralization: Neutralize the residue by carefully adding 10% sodium bicarbonate solution until effervescence ceases. This step quenches the acid catalyst and removes any unreacted bromine.[9]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine solution to remove residual water, and then dry over anhydrous sodium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The crude product, a solid, can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield pure 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Safety & Handling Precautions
  • Corrosive & Lachrymator: 2-Bromo-1-(4-ethoxyphenyl)ethanone and its structural analogs are potent lachrymators (tear-producing agents) and are corrosive.[10][11] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient for prolonged contact with halogenated organics; consider double-gloving or using neoprene/butyl rubber gloves).[11][12]

  • Bromine Handling: Elemental bromine is extremely toxic, volatile, and causes severe burns.[4] Handle with extreme caution, using appropriate containment and having a sodium thiosulfate solution readily available for quenching spills.

  • Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, and amines.[10]

Section 3: Applications in Multi-Step Synthesis

The synthetic utility of 2-Bromo-1-(4-ethoxyphenyl)ethanone stems from the high electrophilicity of the α-carbon, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Hantzsch Thiazole Synthesis

A cornerstone application is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing species to form a thiazole ring. Thiazoles are prevalent scaffolds in pharmaceuticals, including antimicrobial and anti-inflammatory agents.[6][7]

  • Mechanism: The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide onto the electrophilic α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.

G

Precursor to Pharmaceutical Scaffolds

While direct synthesis routes may vary, intermediates like 2-Bromo-1-(4-ethoxyphenyl)ethanone are structurally related to precursors for important drug classes. For example, α-bromo ketones with phenolic hydroxyl groups are key intermediates in the synthesis of β₂-adrenergic agonists like Fenoterol and Salbutamol.[13][14][15] The general synthetic strategy involves:

  • Alkylation: Reaction of the α-bromoketone with a protected primary or secondary amine.

  • Reduction: Reduction of the resulting aminoketone's carbonyl group to a secondary alcohol.

  • Deprotection: Removal of protecting groups to yield the final active pharmaceutical ingredient (API).

This highlights the role of the title compound as a versatile synthon for introducing the 1-aryl-2-aminoethanol pharmacophore, which is central to the activity of many bronchodilators.[16]

Section 4: Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance White to off-white or pale yellow solid
Melting Point Typically in the range of 48-52 °C (Varies with purity)
¹H NMR (CDCl₃, δ) ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.4 (s, 2H, CH₂Br), ~4.1 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, δ) ~190 (C=O), ~163 (C-OEt), ~131 (Ar-C), ~129 (Ar-C), ~114 (Ar-C), ~64 (OCH₂), ~31 (CH₂Br), ~14 (CH₃)

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

References

  • International Union of Crystallography. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available at: [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. Available at: [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2015). How can I carry out bromination? Retrieved from [Link]

  • ResearchGate. (2015). How can I synthesize fenoterol impurity A from its API(Fenoterol HBr)? Retrieved from [Link]

  • Guddat, S., et al. (2013). In vitro synthesis and characterisation of three fenoterol sulfoconjugates detected in fenoterol post-administration urine samples. Drug Testing and Analysis, 5(6), 463-471. Available at: [Link]

  • University of Hertfordshire. (2024). 2-bromo-1-(4-hydroxyphenyl)ethanone. AERU. Retrieved from [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(9), 6025-6031. Available at: [Link]

  • Google Patents. (n.d.). or (r,s)-fenoterol analogues and their use in treating congestive heart failure.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Majumdar, K.C., & Khan, A.T. (1994). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available at: [Link]

  • ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Request PDF. Retrieved from [Link]

  • Penn, R.B., et al. (2007). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 50(10), 2348-2357. Available at: [Link]

  • University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

  • Stavber, S., & Jereb, M. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(16), 3599. Available at: [Link]

Sources

Application

Introduction: The Strategic Importance of Chalcones and the Role of α-Halogenation

An In-Depth Guide to the Synthesis of α-Bromo Chalcones via Claisen-Schmidt Condensation Using 2-Bromo-1-(4-ethoxyphenyl)ethanone The Claisen-Schmidt condensation stands as a cornerstone of carbon-carbon bond formation i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of α-Bromo Chalcones via Claisen-Schmidt Condensation Using 2-Bromo-1-(4-ethoxyphenyl)ethanone

The Claisen-Schmidt condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust and versatile route to α,β-unsaturated ketones.[1][2] This crossed-aldol reaction, which involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, is particularly vital for the synthesis of chalcones.[1][3] Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are not merely synthetic intermediates; they represent a "privileged structure" in medicinal chemistry.[4] Found widely in nature, these compounds and their synthetic derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6][7][8]

This application note focuses on a specialized variant of this reaction, employing 2-Bromo-1-(4-ethoxyphenyl)ethanone as the ketone component. The introduction of an α-bromo substituent on the ketone is a deliberate strategic choice. It significantly increases the acidity of the remaining α-proton, thereby facilitating enolate formation under milder basic conditions. Furthermore, the resulting α-bromo chalcone is a highly valuable synthon, primed for subsequent nucleophilic substitution or cross-coupling reactions, allowing for extensive molecular diversification. The 4-ethoxy group on the phenyl ring, an electron-donating moiety, influences the electronic properties of the molecule, which can be crucial for tuning biological activity. This guide provides a comprehensive protocol, mechanistic insights, and expert commentary for researchers engaged in synthetic chemistry and drug development.

Mechanistic Rationale: Understanding the Reaction Pathway

The efficacy of the Claisen-Schmidt condensation is rooted in a well-understood, base-catalyzed mechanism. The unique reactivity of 2-Bromo-1-(4-ethoxyphenyl)ethanone introduces specific considerations within this pathway.

The Four-Step Sequence:

  • Enolate Formation: The reaction is initiated by the abstraction of an α-proton from the ketone by a base (e.g., hydroxide). The presence of both the adjacent carbonyl group and the electron-withdrawing bromine atom significantly increases the acidity of the protons on the α-carbon, making this deprotonation step rapid and efficient.

  • Nucleophilic Attack: The newly formed, resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (typically an alcohol or water), yielding a β-hydroxy-α-bromo ketone, the initial aldol addition product.

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration. The abstraction of the proton on the β-carbon is followed by the elimination of the hydroxide group, resulting in the formation of a stable, conjugated π-system. This final dehydration step is thermodynamically favorable and drives the reaction to completion.[3]

Claisen_Schmidt_Mechanism Ketone 2-Bromo-1-(4-ethoxyphenyl)ethanone Enolate Enolate Intermediate Ketone:e->Enolate:w + OH⁻ Base OH⁻ Intermediate Tetrahedral Alkoxide Intermediate Enolate:e->Intermediate:w + Ar-CHO Aldehyde Ar-CHO Aldol β-Hydroxy-α-bromo Ketone Intermediate:e->Aldol:w + H₂O Product α-Bromo Chalcone Product Aldol:e->Product:w - H₂O (Base-catalyzed) Water H₂O Water2 H₂O

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of (E)-2-Bromo-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one using benzaldehyde as a representative aromatic aldehyde.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-1-(4-ethoxyphenyl)ethanone243.0910.01.0
Benzaldehyde106.1210.01.0
Sodium Hydroxide (NaOH)40.0025.02.5
Ethanol (95%)-~40 mL-
Deionized Water---
Hydrochloric Acid (HCl), 2M-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter flask
TLC plates (silica gel)
Recrystallization apparatus
Safety Precautions
  • 2-Bromo-1-(4-ethoxyphenyl)ethanone is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[9][10] Always handle this reagent in a certified chemical fume hood.

  • Sodium Hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves, at all times.

  • Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2.43 g (10.0 mmol) of 2-Bromo-1-(4-ethoxyphenyl)ethanone and 1.06 g (1.0 mL, 10.0 mmol) of benzaldehyde in 25 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Reaction Initiation: Prepare a solution of sodium hydroxide by dissolving 1.0 g (25.0 mmol) of NaOH in 15 mL of deionized water. Cool the ethanolic solution of the reactants in an ice bath to approximately 15-20°C.

  • Base Addition: While stirring vigorously, add the NaOH solution dropwise to the reaction flask over 15-20 minutes. Maintain the temperature below 25°C throughout the addition. A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The product spot should be significantly less polar than the starting materials.

  • Product Isolation (Workup): Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.

  • Precipitation: Slowly acidify the mixture with 2M HCl while stirring. Check the pH with litmus paper to ensure it is acidic (pH ~2-3). This will precipitate the crude chalcone product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral.

  • Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield the pure α-bromo chalcone.

Workflow A 1. Dissolve Ketone & Aldehyde in Ethanol B 2. Cool Mixture in Ice Bath A->B C 3. Add Aqueous NaOH Solution Dropwise (T < 25°C) B->C D 4. Stir at Room Temp (4-6h) Monitor by TLC C->D E 5. Quench: Pour into Crushed Ice D->E F 6. Acidify with HCl to Precipitate Product E->F G 7. Filter and Wash with Cold Water F->G H 8. Recrystallize from Hot Ethanol G->H I 9. Filter and Dry Pure Product H->I

Caption: Experimental workflow for α-bromo chalcone synthesis.

Expected Results and Characterization

The final product, (E)-2-Bromo-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one, is expected to be a pale yellow or off-white crystalline solid. Proper characterization is essential to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons on both rings, and a key singlet for the vinylic proton (=CH-Ar) in the 7.5-8.0 ppm region.
¹³C NMR Peaks for the carbonyl carbon (~188-192 ppm), sp² carbons of the alkene and aromatic rings, and carbons of the ethoxy group.
IR (KBr) A strong absorption band for the C=O stretch of the conjugated ketone (~1650-1670 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-O stretches for the ether.
Mass Spec. The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, confirming the presence of a single bromine atom. Fragmentation patterns corresponding to the chalcone structure.
Yield Typical yields for this reaction range from 70-90%, depending on the purity of reagents and adherence to the protocol.

Field Insights & Troubleshooting

  • Rationale for Temperature Control: The initial aldol addition is exothermic. Adding the base slowly while cooling prevents a temperature spike that could promote unwanted side reactions, such as the Cannizzaro reaction of the aldehyde or hydrolysis of the bromo-ketone.

  • Importance of Aldehyde Purity: The aromatic aldehyde should be free of any corresponding carboxylic acid, which can neutralize the base. It is often advisable to distill the aldehyde before use if its purity is questionable.

  • Issue: Oily Product or Failure to Crystallize: If the product oils out during workup or fails to crystallize, it may be impure. In such cases, purification by column chromatography on silica gel is recommended before attempting recrystallization again.

  • Issue: Low Yields: This can often be attributed to incomplete reaction or loss of product during workup. Ensure the reaction has gone to completion via TLC. When washing the crude product, use ice-cold water to minimize solubility losses. For hindered or less reactive aldehydes, extending the reaction time or using a stronger base/solvent system (e.g., KOH in DMSO) may be necessary.[11]

  • Product Stability: The α-bromo chalcone product is a potent Michael acceptor and can be sensitive to light and strong nucleophiles. It should be stored in a cool, dark place.

Conclusion

The Claisen-Schmidt condensation of 2-Bromo-1-(4-ethoxyphenyl)ethanone provides an efficient and direct route to valuable α-bromo chalcone derivatives. These products serve as versatile platforms for the development of novel therapeutics, leveraging the well-documented biological importance of the chalcone scaffold.[4][12] The protocol described herein is robust and scalable, offering a reliable method for accessing these key synthetic intermediates. By understanding the underlying mechanism and potential challenges, researchers can effectively apply this methodology to advance programs in medicinal chemistry and materials science.

References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Zang, H., et al. (2010). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules, 15(7), 4983-4991. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Chemical Review and Letters. (2021). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 4(2), 79-90. Retrieved from [Link]

  • Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134. Retrieved from [Link]

  • Saleh, M. M., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7050. Retrieved from [Link]

  • Wu, Y. C., et al. (2018). 2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5'-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice. International Journal of Molecular Sciences, 19(9), 2763. Retrieved from [Link]

  • Ugwu, D. I., et al. (2015). Syntheses and Pharmacological Applications of Chalcones: A Review. International Journal of ChemTech Research, 13(1), 459-500. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]

  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of ethoxy substituted chalcones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

Method

Preparation of chalcones using 2-Bromo-1-(4-ethoxyphenyl)ethanone

An In-Depth Guide to the Synthesis of Chalcones Utilizing 2-Bromo-1-(4-ethoxyphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Chalcone Scaffold Chalcon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Chalcones Utilizing 2-Bromo-1-(4-ethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chalcone Scaffold

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a class of organic compounds that are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Found widely in edible plants, these natural pigments have garnered immense interest from the medicinal chemistry community.[3] The α,β-unsaturated carbonyl system is a key pharmacophore that imparts a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[4][5] This makes the chalcone framework a "privileged structure" in drug discovery, serving as a versatile template for developing novel therapeutic agents.[3]

The Claisen-Schmidt condensation remains the most robust and widely adopted method for synthesizing chalcones, involving a base-catalyzed reaction between an appropriate aryl ketone and an aryl aldehyde.[2][6] This guide provides a detailed protocol and technical insights for the synthesis of chalcones using a specific and functionalized precursor: 2-Bromo-1-(4-ethoxyphenyl)ethanone. The presence of the ethoxy group on one aromatic ring and the reactive α-bromo ketone functionality offers a unique starting point for creating a library of potentially bioactive molecules.

The Strategic Choice of 2-Bromo-1-(4-ethoxyphenyl)ethanone

The selection of 2-Bromo-1-(4-ethoxyphenyl)ethanone as the ketone component is a deliberate strategic choice for several reasons:

  • Enhanced Reactivity: The bromine atom positioned on the α-carbon to the carbonyl group is strongly electron-withdrawing. This significantly increases the acidity of the α-proton, facilitating its abstraction by a base to form the reactive enolate anion. This is the critical first step in the Claisen-Schmidt condensation mechanism.

  • Pharmacological Modulation: The 4-ethoxy group is an electron-donating substituent that can modulate the electronic properties and lipophilicity of the final chalcone derivative. Such substitutions are known to influence the compound's interaction with biological targets and can be crucial for tuning its pharmacological profile.[7]

  • Post-Synthesis Functionalization: The α-bromo position, while consumed in this specific reaction to form the double bond, highlights the utility of α-halo ketones as versatile intermediates in organic synthesis. For other reaction pathways, this position would be a prime site for nucleophilic substitution, allowing for the introduction of diverse functional groups.

Reaction Mechanism: The Claisen-Schmidt Condensation

The synthesis proceeds via a base-catalyzed aldol condensation followed by dehydration. The mechanism can be dissected into the following key steps:

  • Enolate Formation: A strong base (e.g., hydroxide ion, OH⁻) abstracts the acidic α-proton from 2-Bromo-1-(4-ethoxyphenyl)ethanone, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Under the basic reaction conditions, the proton on the α-carbon is abstracted, and the resulting intermediate eliminates a hydroxide ion, forming the stable, conjugated α,β-unsaturated carbonyl system of the chalcone.

Claisen_Schmidt_Mechanism start 2-Bromo-1-(4-ethoxyphenyl)ethanone + Ar-CHO enolate Enolate Formation (Base abstracts α-proton) start->enolate + OH⁻ attack Nucleophilic Attack (Enolate attacks aldehyde) enolate->attack alkoxide Alkoxide Intermediate attack->alkoxide aldol β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol + H₂O dehydration Dehydration (Elimination of H₂O) aldol->dehydration - H₂O product Final Chalcone Product dehydration->product

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Workflow and Protocols

This section provides a comprehensive, self-validating protocol for the synthesis, purification, and characterization of chalcones derived from 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Synthesis_Workflow reactant_prep Reactant Preparation Dissolve 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol. reaction Reaction 1. Cool mixture in an ice bath. 2. Add 40% aq. NaOH dropwise. 3. Stir at room temperature for 4-24h. 4. Monitor by TLC. reactant_prep->reaction workup Work-up & Isolation 1. Pour mixture into crushed ice. 2. Acidify with dilute HCl to pH ~2-3. 3. Collect precipitate by vacuum filtration. 4. Wash with cold water. reaction->workup purification Purification Recrystallize the crude solid from a suitable solvent (e.g., 95% ethanol). workup->purification characterization Characterization Analyze the pure product using: - Melting Point - FT-IR Spectroscopy - NMR (¹H, ¹³C) Spectroscopy - Mass Spectrometry purification->characterization

Caption: General workflow for chalcone synthesis.

Protocol 1: Synthesis of (E)-3-phenyl-1-(4-ethoxyphenyl)prop-2-en-1-one

This protocol outlines the synthesis using benzaldehyde as the representative aromatic aldehyde.

Materials and Reagents:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone

  • Benzaldehyde (or other substituted aromatic aldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Hydrochloric Acid (HCl), 1M solution

  • Distilled water

  • Ice

  • Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, etc.)

  • Vacuum filtration apparatus

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-1-(4-ethoxyphenyl)ethanone in a minimal amount of 95% ethanol (approx. 20-30 mL) with stirring.

  • Aldehyde Addition: To this solution, add 1.0 equivalent of benzaldehyde. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Base Catalysis: Cool the flask in an ice bath. Slowly add a 40% aqueous solution of NaOH (2.0-3.0 equivalents) dropwise over 15-20 minutes. Maintaining the temperature between 20-25°C is crucial to minimize side reactions.[8]

  • Reaction Progression: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v).[1] The reaction is typically complete within 4-24 hours, often indicated by the formation of a thick precipitate.

  • Product Precipitation (Work-up): Upon completion, pour the reaction mixture into a beaker containing approximately 200g of crushed ice.[8]

  • Neutralization: Slowly acidify the mixture with dilute HCl with constant stirring until the pH is approximately 2-3. This step protonates the phenoxide (if any) and neutralizes the excess base, causing the chalcone to precipitate out of the solution.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper.[1]

  • Purification: The crude product should be purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

Data Presentation and Characterization

The identity and purity of the synthesized chalcones must be confirmed through rigorous analytical techniques.

Expected Data for Representative Chalcones:

Substituted AldehydeProduct NameTypical Yield (%)M.p. (°C)Key FT-IR ν (cm⁻¹) C=O
Benzaldehyde(E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one85-9575-77~1655
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one88-96130-132~1658
4-Methoxybenzaldehyde(E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one90-98101-103~1650

Analytical Characterization:

  • FT-IR Spectroscopy: The infrared spectrum is a crucial tool for identifying the key functional groups. The most prominent absorption band will be the C=O stretch of the α,β-unsaturated ketone, typically appearing in the range of 1640-1690 cm⁻¹.[6] Aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive structural proof. The two vinyl protons of the propenone backbone will appear as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the trans (E) configuration. ¹³C NMR will show a characteristic signal for the carbonyl carbon around 190 ppm.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized chalcone, providing the molecular ion peak (M⁺).

Safety and Handling Precautions

Researcher safety is paramount. The chemicals used in this synthesis possess specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone: α-Bromo ketones are lachrymatory (tear-inducing) and corrosive. They can cause severe skin and eye burns.[10] Always handle this compound in a certified chemical fume hood.[11]

  • Sodium Hydroxide (NaOH): Concentrated solutions are highly corrosive and can cause severe chemical burns to skin and eyes.[10]

  • Bromine (if preparing the starting material): Bromine is extremely toxic, corrosive, and causes severe burns upon contact.[12] All work with elemental bromine must be done in a fume hood with appropriate respiratory protection.

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[13]

Applications in Drug Development

Chalcones synthesized from precursors like 2-Bromo-1-(4-ethoxyphenyl)ethanone are of significant interest to drug development professionals. The core structure is a versatile scaffold that can be modified to target a wide range of biological pathways. The presence of the α,β-unsaturated carbonyl moiety makes them effective Michael acceptors, allowing them to covalently interact with nucleophilic residues (like cysteine) in target proteins.[8] Potential therapeutic applications include the development of novel anticancer, anti-inflammatory, and antimicrobial agents.[4][8][15] The ethoxy group can enhance membrane permeability and modulate metabolic stability, making these derivatives promising candidates for further investigation.

References

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5036. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2020). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • Goyal, S., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014. Retrieved from [Link]

  • Allied Academies. (2016). Synthesis and Medicinal Significance of Chalcones- A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of ethoxy substituted chalcones. Retrieved from [Link]

  • National Center for Biotechnology Information. (1988). Purification and characterization of chalcone isomerase from soybeans. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Purification and Characterization of Chalcone Isomerase from Soybeans. Retrieved from [Link]

  • MDPI. (n.d.). Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

Sources

Application

The Strategic Utility of 2-Bromo-1-(4-ethoxyphenyl)ethanone in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols

Introduction: The Versatility of a Key Building Block In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic ring systems is of paramount importance. These cyclic structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Key Building Block

In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic ring systems is of paramount importance. These cyclic structures are foundational motifs in a vast array of pharmaceuticals and biologically active compounds. Among the myriad of synthetic intermediates, α-haloketones, and specifically 2-bromo-1-(4-ethoxyphenyl)ethanone, have emerged as exceptionally versatile and powerful building blocks. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide) provides a reactive dyad for the construction of numerous five- and six-membered heterocycles.

The 4-ethoxyphenyl substituent is not merely a passive spectator in these transformations. Its electron-donating nature, through resonance, can modulate the reactivity of the α-carbon and the carbonyl group, influencing reaction rates and, in some cases, the regioselectivity of the cyclization. Furthermore, the ethoxy group provides a handle for further structural modifications and can play a significant role in the pharmacokinetic and pharmacodynamic properties of the final bioactive molecule.

This comprehensive technical guide provides detailed application notes and validated protocols for the synthesis of three key classes of heterocyclic compounds—thiazoles, imidazoles, and quinoxalines—utilizing 2-bromo-1-(4-ethoxyphenyl)ethanone as the common precursor. The methodologies are presented with an emphasis on the underlying mechanistic principles, offering researchers and drug development professionals a robust framework for the synthesis of novel chemical entities.

I. The Synthesis of 2-Amino-4-(4-ethoxyphenyl)thiazoles: The Hantzsch Thiazole Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of FDA-approved drugs. The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of this heterocyclic system, involving the condensation of an α-haloketone with a thioamide or thiourea.[1][2]

Mechanistic Insights

The reaction between 2-bromo-1-(4-ethoxyphenyl)ethanone and thiourea proceeds via a well-established mechanism. The electron-donating 4-ethoxy group can influence the reaction rate by stabilizing the transition states. Under neutral or slightly basic conditions, the reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, leading to the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the electrophilic carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole product. In acidic conditions, the reaction can proceed through a different pathway, potentially affecting the regioselectivity with substituted thioureas.[3]

Hantzsch_Thiazole_Synthesis reagent1 2-Bromo-1-(4-ethoxyphenyl)ethanone intermediate1 Isothiouronium Salt reagent1->intermediate1 Nucleophilic Attack (S on C-Br) reagent2 Thiourea reagent2->intermediate1 intermediate2 Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization (N on C=O) product 2-Amino-4-(4-ethoxyphenyl)thiazole intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(4-ethoxyphenyl)thiazole

This protocol details a reliable and scalable method for the synthesis of 2-amino-4-(4-ethoxyphenyl)thiazole.

Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(4-ethoxyphenyl)ethanone (e.g., 2.45 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol).

  • Add ethanol (e.g., 50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • If the reaction was performed under acidic conditions, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford 2-amino-4-(4-ethoxyphenyl)thiazole as a crystalline solid.

Trustworthiness and Validation:

  • Expected Yield: 85-95%

  • Characterization: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the C5-H of the thiazole ring.

ParameterConditionRationale
Solvent EthanolA good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
Stoichiometry Slight excess of thioureaEnsures complete consumption of the α-bromoketone.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Work-up Neutralization and precipitationA straightforward method for isolating the product, which is typically a solid.

II. Synthesis of 2,4-Disubstituted Imidazoles

The imidazole moiety is another cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[4][5] A common and effective method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[6]

Mechanistic Insights

The reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with an amidine, such as benzamidine, begins with the nucleophilic attack of one of the amidine nitrogen atoms on the α-carbon of the bromoketone, displacing the bromide ion. This is followed by a second nucleophilic attack, this time from the other nitrogen atom of the amidine, on the carbonyl carbon, leading to a cyclic intermediate. Dehydration of this intermediate results in the formation of the aromatic imidazole ring. The para-ethoxy group on the phenyl ring can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of cyclization.

Imidazole_Synthesis reagent1 2-Bromo-1-(4-ethoxyphenyl)ethanone intermediate1 N-Alkylated Amidine reagent1->intermediate1 Nucleophilic Substitution reagent2 Amidine reagent2->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,4-Disubstituted Imidazole intermediate2->product Dehydration

Caption: General workflow for imidazole synthesis.

Experimental Protocol: Synthesis of 2-Aryl-4-(4-ethoxyphenyl)imidazoles

This protocol provides a general procedure for the synthesis of 2-aryl-4-(4-ethoxyphenyl)imidazoles.

Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 eq)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0-1.2 eq)

  • Base (e.g., sodium bicarbonate, potassium carbonate) (2.0-2.5 eq)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • In a round-bottom flask, dissolve the amidine hydrochloride (e.g., 1.72 g, 11 mmol of benzamidine hydrochloride) and the base (e.g., 2.31 g, 22 mmol of sodium bicarbonate) in the chosen solvent (e.g., 50 mL of ethanol).

  • Add 2-bromo-1-(4-ethoxyphenyl)ethanone (e.g., 2.45 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The product will precipitate. Collect the solid by vacuum filtration and wash it with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-4-(4-ethoxyphenyl)imidazole.

Trustworthiness and Validation:

  • Expected Yield: 70-90%

  • Characterization: The structure of the synthesized imidazole should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterConditionRationale
Amidine Source Amidine hydrochloride and a baseThe free amidine is generated in situ, which is often more stable than isolating the free base.
Solvent Ethanol or DMFThese polar aprotic solvents are suitable for dissolving the reactants and facilitating the reaction.
Temperature RefluxDrives the reaction to completion in a reasonable timeframe.
Work-up Precipitation in waterA simple and effective method for isolating the typically solid imidazole product.

III. Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8] A straightforward method for their synthesis is the condensation of an α-haloketone with an o-phenylenediamine.[9]

Mechanistic Insights

The reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with an o-phenylenediamine involves an initial nucleophilic attack of one of the amino groups on the α-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon to form a dihydroquinoxaline intermediate. Subsequent oxidation, which can occur in the presence of air or an added oxidizing agent, leads to the aromatic quinoxaline product. The electron-donating ethoxy group can influence the rate of both the initial nucleophilic substitution and the subsequent cyclization.

Quinoxaline_Synthesis reagent1 2-Bromo-1-(4-ethoxyphenyl)ethanone intermediate1 N-Alkylated Diamine reagent1->intermediate1 Nucleophilic Substitution reagent2 o-Phenylenediamine reagent2->intermediate1 intermediate2 Dihydroquinoxaline intermediate1->intermediate2 Intramolecular Cyclization product 2-(4-Ethoxyphenyl)quinoxaline intermediate2->product Oxidation

Caption: Quinoxaline synthesis from an α-bromoketone.

Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)quinoxalines

This protocol describes a general method for the synthesis of 2-(4-ethoxyphenyl)quinoxalines.

Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 eq)

  • o-Phenylenediamine (or a substituted derivative) (1.0 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a mild acid)

Procedure:

  • Dissolve o-phenylenediamine (e.g., 1.08 g, 10 mmol) in ethanol (e.g., 40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of 2-bromo-1-(4-ethoxyphenyl)ethanone (e.g., 2.45 g, 10 mmol) in ethanol (e.g., 20 mL) dropwise to the stirred solution of the diamine at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-(4-ethoxyphenyl)quinoxaline.

Trustworthiness and Validation:

  • Expected Yield: 80-95%

  • Characterization: The structure of the quinoxaline product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparing its melting point to literature values if available.

ParameterConditionRationale
Reactant Ratio EquimolarThe stoichiometry of the reaction is 1:1.
Solvent Ethanol or Acetic AcidThese solvents are effective for this condensation reaction. Acetic acid can also act as a catalyst.
Temperature RefluxEnsures the reaction proceeds to completion.
Work-up Precipitation or ChromatographyThe choice of work-up depends on the physical properties of the product.

Conclusion

2-Bromo-1-(4-ethoxyphenyl)ethanone is a highly valuable and versatile starting material for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of thiazoles, imidazoles, and quinoxalines are robust, scalable, and based on well-understood reaction mechanisms. By understanding the principles behind these transformations and carefully controlling the reaction conditions, researchers can efficiently generate libraries of novel compounds for biological screening and drug discovery programs. The presence of the 4-ethoxyphenyl moiety offers opportunities for further derivatization and optimization of biological activity, making this building block a strategic choice for any synthetic chemistry laboratory focused on the development of new therapeutics.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Bradsher, C. K. The Hantzsch Thiazole Synthesis. Chem. Rev.1944, 34 (2), 145–171.
  • Turan-Zitouni, G.; Kaplancıklı, Z. A.; Erol, K.; Kılıç, F. S. Synthesis and anti-inflammatory activity of some new thiazole derivatives. Eur. J. Med. Chem.2005, 40 (6), 607–613.
  • Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987 , 639-643. [Link]

  • Kalendra, D. M.; Sickles, B. R. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. J. Org. Chem.2003 , 68 (4), 1594–1596. [Link]

  • Kaur, H.; Singh, J.; Singh, S.; Singh, J. A review on the synthesis and chemistry of quinoxaline derivatives. Mini-Rev. Org. Chem.2016, 13 (2), 123–140.
  • Heravi, M. M.; Bakhtiari, K.; Oskooie, H. A. A simple and efficient method for the synthesis of quinoxaline derivatives in water. J. Heterocycl. Chem.2006, 43 (5), 1369–1371.
  • Seitz, L. E.; Suling, W. J.; Reynolds, R. C. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. J. Med. Chem.2002 , 45 (25), 5604–5606. [Link]

  • Ali, M. A.; Ismail, R.; Choon, T. S.; Yoon, Y. K.; Wei, A. C.; Pandian, S.; Kumar, R. S. Quinoxaline derivatives: A patent review. Expert Opin. Ther.
  • Lhassani, M.; El Kazzouli, S.; El Badaoui, F.; Rguitti, A.; Guillaumet, G.; Essassi, E. M. Synthesis of new quinoxaline derivatives. J. Heterocycl. Chem.2001, 38 (3), 641–645.
  • Bhasin, M.; Sharma, A.; Kumar, V. A review on chemistry and biological significance of imidazole. Int. J. Pharm. Sci. Res.2018, 9 (10), 4068–4083.
  • Sharma, V.; Kumar, P.; Pathak, D. Biological importance of imidazole containing compounds: A review. Der Pharma Chemica2010, 2 (4), 10–23.
  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
  • Nakkirala, V.; et al. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Org. Chem. Curr. Res.2013 , 2 (2), 1-4. [Link]

  • Serdaliyeva, D.; et al. Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry2022 , 15 (1), 104-111. [Link]

  • Zhang, L.; et al. A Comprehensive Review of Recent Advances in the Synthesis of Imidazoles. Molecules2014, 19 (10), 16758-16813.
  • Bhat, V. V.; et al. A Review on Recent Advances in the Synthesis of Quinoxaline and its Derivatives. J. Heterocycl. Chem.2018, 55 (12), 2733-2754.
  • Organic Syntheses Procedure, 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Org. Synth.2004 , 81, 195. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules2022 , 27(19), 6296. [Link]

  • 2,3-Bis(4-ethoxyphenyl)quinoxaline. Acta Crystallographica Section E2008 , 64(5), o130. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry2023 , 5(4), 166. [Link]

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Method

Applications of 2-Bromo-1-(4-ethoxyphenyl)ethanone in medicinal chemistry

An In-Depth Guide to the Medicinal Chemistry Applications of 2-Bromo-1-(4-ethoxyphenyl)ethanone Introduction: A Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic design and synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 2-Bromo-1-(4-ethoxyphenyl)ethanone

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents depend heavily on the availability of versatile chemical building blocks. 2-Bromo-1-(4-ethoxyphenyl)ethanone, an α-haloketone, stands out as a pivotal starting material for creating a diverse array of biologically active compounds. Its structure, featuring a reactive bromo-acetyl group and a substituted phenyl ring, provides a robust platform for constructing complex molecular architectures.

This guide delves into the multifaceted applications of 2-Bromo-1-(4-ethoxyphenyl)ethanone, focusing on its role in the synthesis of key pharmacophores such as chalcones, flavones, and other heterocyclic systems. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the therapeutic potential of the resulting derivatives, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic intermediate.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and safety requirements is the bedrock of sound scientific practice.

PropertyValueReference
CAS Number 51012-63-6
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.1 g/mol
Appearance Powder
Melting Point 58-61 °C
Storage Temperature 4 °C
Safety and Handling Precautions

2-Bromo-1-(4-ethoxyphenyl)ethanone and related α-haloketones are potent lachrymators and skin irritants. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]

    • Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[1]

    • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]

Core Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are a class of aromatic ketones featuring an α,β-unsaturated carbonyl system that forms a bridge between two aromatic rings. They are crucial precursors in flavonoid biosynthesis and exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The most common and reliable method for their synthesis is the base-catalyzed Claisen-Schmidt condensation.[2]

Reaction Principle

The reaction involves the condensation of an acetophenone derivative (in this case, 2-Bromo-1-(4-ethoxyphenyl)ethanone) with an aromatic aldehyde. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

General Synthesis Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactant1 2-Bromo-1-(4-ethoxyphenyl)ethanone Mixing Mixing & Stirring (Room Temperature) Reactant1->Mixing Reactant2 Substituted Benzaldehyde Reactant2->Mixing Solvent Ethanol (Solvent) Solvent->Mixing Catalyst NaOH or KOH (Catalyst) Catalyst->Mixing Monitoring Monitoring by TLC Mixing->Monitoring Workup Acidification (HCl) & Precipitation Monitoring->Workup Purification Filtration & Recrystallization Workup->Purification Product Chalcone Derivative Purification->Product G Start 2-Bromo-1-(o-hydroxyphenyl)ethanone + Aldehyde Step1 Step 1: Claisen-Schmidt Condensation (Base) Start->Step1 Intermediate o-Hydroxychalcone Step1->Intermediate Step2 Step 2: Oxidative Cyclization (e.g., I₂/DMSO) Intermediate->Step2 Product Flavone Derivative Step2->Product G Reagent1 2-Bromo-1-(4-ethoxyphenyl)ethanone Reaction Condensation/ Cyclization Reaction Reagent1->Reaction Reagent2 Nucleophilic Reagent (e.g., Thioamide) Reagent2->Reaction Product Substituted Heterocycle (e.g., Thiazole) Reaction->Product

Sources

Application

Harnessing the Reactivity of 2-Bromo-1-(4-ethoxyphenyl)ethanone in Nucleophilic Substitution Reactions

An Application Guide for the Synthetic Chemist: This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Bromo-1-(4-ethoxyphenyl)ethano...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist:

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Bromo-1-(4-ethoxyphenyl)ethanone as a versatile electrophilic building block. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-tested protocols for its use in synthesizing diverse molecular scaffolds.

Introduction: The Strategic Importance of an α-Haloketone

2-Bromo-1-(4-ethoxyphenyl)ethanone is an α-haloketone, a class of organic compounds renowned for its utility in forming new carbon-heteroatom and carbon-carbon bonds. The strategic placement of a bromine atom alpha to a carbonyl group renders the methylene carbon highly susceptible to nucleophilic attack. This predictable reactivity makes it an invaluable precursor for introducing complex functionalities, particularly in the synthesis of pharmaceutical intermediates and biologically active molecules. Its structural motif is found in various compounds explored for medicinal purposes, making the mastery of its reaction chemistry essential for drug discovery programs.[1][2]

Mechanistic Insights: Understanding the Enhanced Reactivity

The high reactivity of 2-Bromo-1-(4-ethoxyphenyl)ethanone in substitution reactions is not merely due to the presence of a good leaving group (bromide). It is a direct consequence of the electronic influence of the adjacent carbonyl group.

The Predominance of the S(_N)2 Pathway

Nucleophilic substitution at the α-carbon of this ketone proceeds almost exclusively through a bimolecular (S(_N)2) mechanism.[3][4] The alternative S(_N)1 pathway is highly unfavorable because the resulting α-carbonyl carbocation is destabilized by the electron-withdrawing nature of the adjacent carbonyl oxygen.[4]

The S(_N)2 reaction is exceptionally facile for α-haloketones due to the stabilization of the transition state.[3][5] As the nucleophile attacks the α-carbon, a five-coordinate transition state is formed. The partial negative charge that develops is delocalized through conjugation with the carbonyl group's π-system.[5] This delocalization significantly lowers the activation energy of the reaction compared to a standard alkyl halide.[3] The mechanism involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the opposite side of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[6][7]

Caption: General S(_N)2 mechanism for 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Synthetic Applications: A Gateway to Diverse Scaffolds

The true power of 2-Bromo-1-(4-ethoxyphenyl)ethanone lies in its versatility. A wide array of nucleophiles can be employed to displace the bromide, leading to a rich diversity of chemical structures.

Nucleophile TypeReagent ExampleProduct ClassRelevance
Amines (N-Nucleophiles) Primary/Secondary Aminesα-Amino KetonesCore structures in many pharmaceuticals.
Thiols (S-Nucleophiles) Thiophenol, Cysteineα-Thio KetonesImportant in bioconjugation and medicinal chemistry.[8][9][10]
Carboxylates (O-Nucleophiles) Sodium Acetateα-Acyloxy KetonesPrecursors to α-hydroxy ketones.
Azides (N-Nucleophiles) Sodium Azideα-Azido KetonesCan be reduced to primary α-amino ketones.
Phosphines (P-Nucleophiles) TriphenylphosphinePhosphonium SaltsIntermediates for Wittig reactions.
Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to stoichiometry, temperature control, and inert atmosphere (where specified) is critical for success.

Protocol 1: Synthesis of 2-(Phenylamino)-1-(4-ethoxyphenyl)ethanone (N-Alkylation)

This protocol details the reaction with a primary amine, a foundational transformation for building many nitrogen-containing heterocyclic compounds.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)
2-Bromo-1-(4-ethoxyphenyl)ethanone243.101.22 g5.0
Aniline93.130.51 mL (0.52 g)5.6
Potassium Carbonate (K₂CO₃)138.211.38 g10.0
Acetonitrile (CH₃CN)-25 mL-

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.22 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add 25 mL of dry acetonitrile to the flask. Stir the suspension for 5 minutes. Using a syringe, add aniline (0.51 mL, 5.6 mmol) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

    • Causality Check: Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the aniline nucleophile. Acetonitrile is a polar aprotic solvent, ideal for promoting S(_N)2 reactions.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a different R(_f) value than the product.

  • Work-up: Once the reaction is complete (disappearance of the bromo-ketone spot on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to yield the pure α-amino ketone.

Protocol 2: Synthesis of 1-(4-ethoxyphenyl)-2-(phenylthio)ethanone (S-Alkylation)

This protocol describes the reaction with a thiol, a key step in creating sulfur-linked molecules often used in drug design and bioconjugation.[12]

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)
2-Bromo-1-(4-ethoxyphenyl)ethanone243.101.22 g5.0
Thiophenol110.180.51 mL (0.55 g)5.0
Sodium Hydroxide (NaOH)40.000.20 g5.0
Ethanol (EtOH)-30 mL-

Step-by-Step Methodology

  • Nucleophile Preparation: In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.20 g, 5.0 mmol) in 15 mL of ethanol. Cool the solution in an ice bath and add thiophenol (0.51 mL, 5.0 mmol) dropwise. Stir for 15 minutes to form the sodium thiophenolate salt.

    • Causality Check: Thiophenol is converted to the more nucleophilic thiophenolate anion by the base. This deprotonation dramatically increases the rate of the S(_N)2 reaction.

  • Reaction Setup: In a separate flask, dissolve 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.22 g, 5.0 mmol) in 15 mL of ethanol.

  • Reaction Execution: Add the solution of the bromo-ketone dropwise to the stirred thiophenolate solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The formation of a new, UV-active spot indicates product formation.

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. A solid product should precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol to afford the pure α-thio ketone.

Workflow A 1. Setup Reaction (Flask, Stir Bar, Reagents) B 2. Add Solvent & Nucleophile A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D Take aliquot E 5. Reaction Complete? (Is starting material gone?) D->E E->C No F 6. Cool & Filter Solids E->F Yes G 7. Concentrate Filtrate (Rotary Evaporator) F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure Product (NMR, MS) H->I

Caption: Experimental workflow for a typical nucleophilic substitution.

Troubleshooting
IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; impure reagents.Increase reaction time. Confirm reagent purity. Ensure base is anhydrous.
Multiple Spots on TLC Side reactions (e.g., elimination); decomposition.Lower reaction temperature. Use a milder base.
Product is an Oil Low melting point solid or impure product.Re-purify by column chromatography. Try triturating with a non-polar solvent like hexanes to induce crystallization.
Conclusion

2-Bromo-1-(4-ethoxyphenyl)ethanone is a powerful and reliable electrophile for constructing molecular complexity. Its reactivity is dominated by the S(_N)2 mechanism, which is accelerated by the adjacent carbonyl functionality. By selecting from a vast pool of available nucleophiles, chemists in drug discovery and materials science can readily access a wide range of valuable α-substituted ketone derivatives. The protocols provided herein offer a solid foundation for employing this versatile reagent in synthesis campaigns.

References
  • Qing, W. & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

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  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(9), o2213. [Link]

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  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why are alpha carbonyl halides most reactive towards SN2 reactions?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. Retrieved from [Link]

  • PubMed. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

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Method

Application Notes and Protocols: Selective α-Bromination of 4-Ethoxyacetophenone

Abstract The α-bromination of ketones is a pivotal transformation in organic synthesis, yielding versatile α-bromo ketone intermediates that are foundational for constructing a wide array of more complex molecules, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The α-bromination of ketones is a pivotal transformation in organic synthesis, yielding versatile α-bromo ketone intermediates that are foundational for constructing a wide array of more complex molecules, particularly in the pharmaceutical industry.[1][2] This document provides a comprehensive guide to the selective α-bromination of 4-ethoxyacetophenone to synthesize 2-bromo-4'-ethoxyacetophenone. We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, present a detailed, field-proven experimental protocol, and outline the necessary safety precautions and analytical characterization methods. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this critical synthetic step.

Introduction and Significance

The introduction of a bromine atom at the α-position of an acetophenone derivative, such as 4-ethoxyacetophenone, creates a highly valuable synthetic intermediate. The resulting 2-bromo-4'-ethoxyacetophenone possesses two electrophilic sites: the carbonyl carbon and the α-carbon. The bromide ion also serves as an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] This reactivity profile makes α-bromo ketones essential building blocks in the synthesis of a diverse range of organic compounds and active pharmaceutical ingredients.

The selective bromination of the α-carbon in the presence of an activated aromatic ring, like the ethoxy-substituted phenyl group in 4-ethoxyacetophenone, requires careful control of reaction conditions to prevent competitive electrophilic aromatic substitution. The protocol detailed herein utilizes an acid-catalyzed approach, which favors the formation of the enol intermediate necessary for α-halogenation.[3][4]

Mechanistic Insights: The "Why" Behind the Protocol

The acid-catalyzed α-bromination of a ketone proceeds through a well-established multi-step mechanism. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Keto-Enol Tautomerism: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid). This protonation increases the acidity of the α-hydrogens.[3][5] A weak base (such as the solvent or another molecule of the ketone) then abstracts an α-proton, leading to the formation of the enol tautomer. This tautomerization is the rate-determining step of the reaction.[1][3]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[3][6]

  • Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and hydrogen bromide (HBr).[2][3]

The use of an acid catalyst is key to promoting the formation of the enol, which is the active nucleophile in this reaction.[3] In the absence of acid, the reaction is significantly slower.[5]

Visualizing the Reaction Mechanism

Bromination_Mechanism cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation Ketone 4-Ethoxyacetophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Bromine Br₂ Intermediate Brominated Intermediate Enol->Intermediate + Br₂ Product 2-Bromo-4'-ethoxyacetophenone Intermediate->Product - H⁺, - Br⁻

Caption: Acid-catalyzed α-bromination mechanism.

Critical Safety Precautions

Working with bromine and other reagents in this protocol requires strict adherence to safety procedures.

  • Bromine (Br₂): Bromine is a highly toxic, corrosive, and volatile substance.[7] It can cause severe burns upon contact with skin and is very toxic if inhaled.[8] All manipulations involving bromine must be conducted in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.[8][9] In case of skin contact, immediately wash the affected area with copious amounts of water.[10] Have a sodium thiosulfate solution readily available to neutralize any spills.[11]

  • Acetic Acid (Glacial): Acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with care, wearing appropriate PPE.

  • Hydrogen Bromide (HBr): HBr gas is a toxic and corrosive byproduct of the reaction. The reaction setup must include a gas trap to neutralize the evolving HBr.[12]

Detailed Experimental Protocol

This protocol is adapted from established methods for the α-bromination of acetophenone derivatives.[13][14]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Ethoxyacetophenone≥98%Sigma-Aldrich
Bromine (Br₂)ReagentFisher ScientificHandle with extreme caution.
Glacial Acetic AcidACS GradeVWRServes as both solvent and catalyst.
Sodium Thiosulfate (Na₂S₂O₃)AnhydrousAlfa AesarFor quenching excess bromine.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor neutralization.
Diethyl Ether (Et₂O)AnhydrousFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying.
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Addition funnel
Gas trap (e.g., with NaOH solution)
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyacetophenone (e.g., 10.0 g, 60.9 mmol) in glacial acetic acid (e.g., 50 mL).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromine Addition: In a separate container, carefully measure bromine (e.g., 3.1 mL, 60.9 mmol) and dissolve it in a small amount of glacial acetic acid (e.g., 10 mL). Transfer this solution to an addition funnel.

  • Slow Addition: Add the bromine solution dropwise to the stirred solution of 4-ethoxyacetophenone over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will gradually change color as the bromine is consumed. The evolution of HBr gas should be observed and directed to a gas trap.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water (e.g., 200 mL).

  • Work-up:

    • To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears and the solution becomes colorless or pale yellow.[11]

    • The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration. If it separates as an oil, proceed with liquid-liquid extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-bromo-4'-ethoxyacetophenone can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the final product as a solid.

Visualizing the Experimental Workflow

Workflow Setup 1. Dissolve 4-ethoxyacetophenone in glacial acetic acid Cooling 2. Cool to 0-5 °C Setup->Cooling Addition 3. Add Br₂ in acetic acid dropwise Cooling->Addition Stirring 4. Stir at room temperature Addition->Stirring Quenching 5. Pour into ice-water and quench with Na₂S₂O₃ Stirring->Quenching Extraction 6. Extract with diethyl ether Quenching->Extraction Washing 7. Wash with NaHCO₃ and brine Extraction->Washing Drying 8. Dry over MgSO₄ Washing->Drying Concentration 9. Concentrate in vacuo Drying->Concentration Purification 10. Recrystallize Concentration->Purification Product Pure 2-Bromo-4'-ethoxyacetophenone Purification->Product

Caption: Experimental workflow for the synthesis of 2-bromo-4'-ethoxyacetophenone.

Product Characterization

The identity and purity of the synthesized 2-bromo-4'-ethoxyacetophenone should be confirmed using standard analytical techniques.[15]

Expected Analytical Data
Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.40 (s, 2H, -COCH₂Br), 4.10 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃). The chemical shifts are approximate and may vary slightly.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~190 (C=O), ~164 (C-OEt), ~131 (Ar-C), ~129 (Ar-C), ~114 (Ar-C), ~64 (-OCH₂), ~31 (-CH₂Br), ~14 (-CH₃).
IR Spectroscopy (KBr)ν (cm⁻¹): ~1680 (C=O stretch), ~1600, ~1575 (C=C aromatic stretch), ~1260 (C-O stretch).
Mass Spectrometry (EI)m/z: Molecular ion peaks [M]⁺ and [M+2]⁺ with approximately equal intensity, characteristic of a bromine-containing compound. A major fragment corresponding to the loss of the bromomethyl group ([M - CH₂Br]⁺) is also expected.[15]
Melting Point Literature values should be consulted for comparison.

Troubleshooting and Optimization

  • Formation of Di-brominated Product: This can occur if an excess of bromine is used. Careful control of the stoichiometry is crucial.

  • Aromatic Bromination: Bromination on the aromatic ring is a potential side reaction. This is minimized by performing the reaction at low temperatures and avoiding a large excess of bromine. The ethoxy group is an activating group, making the aromatic ring susceptible to electrophilic attack.

  • Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or a slight increase in temperature can be considered, though this may also increase the formation of byproducts.

Conclusion

This application note provides a comprehensive and practical guide for the selective α-bromination of 4-ethoxyacetophenone. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions, researchers can reliably synthesize 2-bromo-4'-ethoxyacetophenone, a valuable intermediate for further synthetic transformations in drug discovery and development. The provided analytical data serves as a benchmark for product characterization, ensuring the quality and identity of the final compound.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

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  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • DergiPark. The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. [Link]

  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]

  • ResearchGate. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Reddit. Acid catalyzed bromination vs base promotion. [Link]

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  • NJ.gov. Bromine - Hazardous Substance Fact Sheet. [Link]

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  • YouTube. mechanism of alpha-halogenation of ketones. [Link]

  • Organic Syntheses Procedure. p-BROMOACETOPHENONE. [Link]

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  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Quora. What is bromination acetophenone? [Link]

  • National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • ICL Group. BROMINE BROMINE - Safety Handbook. [Link]

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  • ResearchGate. the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. [Link]

  • ROS-. 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]

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Application

Application Notes and Protocols: 2-Bromo-1-(4-ethoxyphenyl)ethanone as a Versatile Building Block for Novel Bioactive Compounds

Introduction: The Strategic Value of α-Haloketones in Medicinal Chemistry In the landscape of drug discovery and development, the efficient construction of molecular complexity from readily accessible starting materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of α-Haloketones in Medicinal Chemistry

In the landscape of drug discovery and development, the efficient construction of molecular complexity from readily accessible starting materials is paramount. α-Haloketones, particularly α-bromoacetophenones, represent a class of highly valuable synthetic intermediates. Their intrinsic reactivity, characterized by two electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—renders them powerful precursors for a diverse array of heterocyclic and carbocyclic scaffolds. 2-Bromo-1-(4-ethoxyphenyl)ethanone, the subject of this guide, is an exemplar of this class, offering a unique combination of reactivity and a strategically placed ethoxyphenyl moiety. This group can enhance pharmacokinetic properties such as lipophilicity and metabolic stability in the final compounds, making it an attractive building block for novel therapeutic agents.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed, field-tested protocols for the synthesis and subsequent utilization of 2-Bromo-1-(4-ethoxyphenyl)ethanone but also delves into the mechanistic rationale behind the experimental choices, ensuring a deep and practical understanding of its synthetic applications.

Physicochemical Properties and Handling

Before proceeding with synthetic protocols, a thorough understanding of the reactant's properties and safety considerations is essential.

Table 1: Physicochemical Data of 2-Bromo-1-(4-ethoxyphenyl)ethanone and Key Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Conditions
2-Bromo-1-(4-ethoxyphenyl)ethanone C₁₀H₁₁BrO₂243.10White to purple solid[1]Inert atmosphere, 2-8°C
2-Bromo-1-(4-methoxyphenyl)ethanoneC₉H₉BrO₂229.07Colorless block-like crystalsInert atmosphere, 2-8°C[2]
2-Bromo-1-(4-hydroxyphenyl)ethanoneC₈H₇BrO₂215.04Orange block-like crystals2-8°C

Safety and Handling: 2-Bromo-1-(4-ethoxyphenyl)ethanone, like other α-bromoacetophenones, is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Store the compound under an inert atmosphere and refrigerated to prevent degradation.

Core Application I: Synthesis of Novel Thiazole Derivatives

The Hantzsch thiazole synthesis, a classic condensation reaction, remains one of the most reliable and versatile methods for constructing the thiazole ring.[4][5] This heterocyclic motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] 2-Bromo-1-(4-ethoxyphenyl)ethanone serves as an ideal α-haloketone component for this reaction.

Protocol 1: Synthesis of 2-Amino-4-(4-ethoxyphenyl)thiazole

This protocol details the reaction of 2-Bromo-1-(4-ethoxyphenyl)ethanone with thiourea to yield a versatile 2-aminothiazole derivative, a cornerstone for further elaboration.

Experimental Workflow Diagram

Hantzsch_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 2-Bromo-1-(4-ethoxyphenyl)ethanone mix Combine Reactants in Ethanol reagent1->mix reagent2 Thiourea reagent2->mix solvent Ethanol solvent->mix reflux Reflux (e.g., 78°C) mix->reflux Heat cool Cool to Room Temp. reflux->cool ~2-4 hours neutralize Neutralize (aq. NaHCO₃ or Na₂CO₃) cool->neutralize precipitate Precipitation of Product neutralize->precipitate filter Filter & Wash with Water precipitate->filter dry Dry Product filter->dry end end dry->end Final Product: 2-Amino-4-(4-ethoxyphenyl)thiazole

Caption: Workflow for Hantzsch Thiazole Synthesis.

Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (sufficient volume for dissolution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution

  • Deionized water

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 eq) in ethanol.

  • Reagent Addition: Add thiourea (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the initial nucleophilic attack and subsequent cyclization, while the solvent effectively solubilizes the reactants.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Neutralization & Precipitation: Slowly pour the cooled solution into a beaker containing a stirred solution of saturated aqueous sodium bicarbonate or 5% sodium carbonate. The free-base 2-aminothiazole product will precipitate as a solid.

    • Causality Insight: The reaction initially forms the hydrobromide salt of the thiazole product. Neutralization with a mild base deprotonates the amine, rendering the product less soluble in the aqueous ethanol mixture and causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

  • Drying: Dry the purified solid in a vacuum oven to yield the final 2-amino-4-(4-ethoxyphenyl)thiazole.

Core Application II: Synthesis of Novel Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of compounds with significant pharmacological interest, known for their anti-inflammatory, anticancer, and antioxidant activities.[2][9] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[10] 2-Bromo-1-(4-ethoxyphenyl)ethanone can be readily de-brominated or used as is to create diverse chalcone structures. The following protocol details the synthesis of a chalcone from the parent ketone, 4-ethoxyacetophenone, which is the precursor to our title building block. A similar protocol can be adapted for brominated chalcones.

Protocol 2: Synthesis of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

This protocol is a specific example of a Claisen-Schmidt condensation to produce a fluorinated chalcone derivative.[11]

Experimental Workflow Diagram

Claisen_Schmidt cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ketone 4-Ethoxyacetophenone mix Mix Ketone & Aldehyde in EtOH ketone->mix aldehyde 4-Fluorobenzaldehyde aldehyde->mix solvent 95% Ethanol solvent->mix catalyst aq. NaOH Solution add_base Add NaOH dropwise catalyst->add_base Catalyst mix->add_base stir Stir at Room Temp. add_base->stir ~45 min quench Add Cold Water stir->quench cool Cool in Ice Bath quench->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize (DCM/Hexane) filter->recrystallize end end recrystallize->end Final Product: (2E)-Chalcone

Caption: Workflow for Claisen-Schmidt Condensation.

Materials:

  • 4-Ethoxyacetophenone (1.0 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • 95% Ethanol

  • 15 M aqueous Sodium Hydroxide (NaOH)

  • Cold deionized water

  • Dichloromethane (DCM) and Hexane for recrystallization

Step-by-Step Protocol:

  • Preparation: In a suitable flask, mix 4-ethoxyacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in 95% ethanol.

  • Base Addition: While stirring, add the aqueous sodium hydroxide solution dropwise to the mixture. The solution will typically turn yellow.

    • Causality Insight: The strong base (NaOH) deprotonates the α-carbon of the 4-ethoxyacetophenone, forming a nucleophilic enolate. This enolate is the key reactive species in the condensation.

  • Reaction: Continue stirring the mixture at room temperature for approximately 45 minutes to an hour. The formation of a solid precipitate may be observed.[11]

  • Work-up: Quench the reaction by adding cold deionized water.

  • Precipitation: Cool the mixture in an ice bath to maximize the precipitation of the crude chalcone product.[11]

  • Isolation: Isolate the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent mixture, such as dichloromethane/hexane, to yield pure, colorless crystals.[11]

Conclusion and Future Prospects

2-Bromo-1-(4-ethoxyphenyl)ethanone stands out as a highly effective and versatile building block. Its dual reactive sites enable the straightforward synthesis of medicinally relevant scaffolds such as thiazoles and chalcones. The protocols detailed herein are robust, scalable, and grounded in well-established chemical principles, providing a solid foundation for researchers to synthesize novel compound libraries. The ethoxy moiety offers a valuable handle for tuning the physicochemical properties of the final molecules, potentially leading to the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles in areas such as oncology, infectious diseases, and inflammatory conditions.

References

  • Al-Wahaibi, L. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Leah4sci. (2018). Claisen Condensation Reaction Mechanism. YouTube. [Link]

  • Wang, Y., et al. (2018). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules, 23(10), 2533. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1380364. [Link]

  • Abdel-Wahab, B. F., et al. (2021). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 42(5), 585-618. [Link]

  • Yeoh, C. B., et al. (2016). Synthesis of Chalcones with Anticancer Activities. Molecules, 21(3), 285. [Link]

  • Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, D., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(35), 25389-25403. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Ayatı, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. [Link]

  • Hermawan, D., et al. (2024). In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Can. Journal of Chemical Health Risks. [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Tiritiris, I., et al. (2022). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. IUCrData, 7(8). [Link]

  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Iovine, V., et al. (2022). Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues, and Investigation of Anti-Leishmanial Activity. Molecules, 27(2), 481. [Link]

  • George, S., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 179-186. [Link]

  • Mahapatra, D. K., et al. (2015). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Current Traditional Medicine, 1(2), 84-107. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1302. [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Bromo-1-(4-ethoxyphenyl)ethanone

Introduction: The Versatility of the α-Bromoketone Synthon in Medicinal Chemistry 2-Bromo-1-(4-ethoxyphenyl)ethanone is a valuable and highly reactive bifunctional molecule, serving as a cornerstone for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the α-Bromoketone Synthon in Medicinal Chemistry

2-Bromo-1-(4-ethoxyphenyl)ethanone is a valuable and highly reactive bifunctional molecule, serving as a cornerstone for the synthesis of a diverse array of heterocyclic and substituted aromatic compounds. Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. The derivatives of 2-Bromo-1-(4-ethoxyphenyl)ethanone are of significant interest to researchers in drug discovery and development due to their prevalence in biologically active molecules. The 4-ethoxyphenyl moiety, in particular, is a common feature in many pharmaceutical agents, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the experimental procedures for synthesizing various derivatives from this versatile starting material, with a focus on practical applications and the underlying chemical principles.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 2-Bromo-1-(4-ethoxyphenyl)ethanone can be broadly categorized into two main types of transformations: heterocyclic ring formation and carbon-carbon or carbon-heteroatom bond formation at the aromatic ring (though the latter typically requires modification of the bromine's position or is a multi-step process starting from a different precursor, the principles are relevant for broader derivative synthesis). Here, we will focus on the direct derivatization of the α-bromo ketone functionality.

Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

One of the most prominent applications of α-haloketones is in the synthesis of thiazole rings via the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3] The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs.

Mechanism: The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon bearing the bromine, proceeding via an SN2 mechanism.[2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the electrophilic carbonyl carbon. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-ethoxyphenyl)thiazole via Hantzsch Synthesis

This protocol details the synthesis of a representative 2-aminothiazole derivative from 2-Bromo-1-(4-ethoxyphenyl)ethanone and thiourea.

Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(4-ethoxyphenyl)ethanone (e.g., 5.0 mmol, 1.22 g) in 25 mL of absolute ethanol.

  • Addition of Thiourea: To this solution, add thiourea (e.g., 6.0 mmol, 0.46 g).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add 50 mL of a 5% aqueous sodium bicarbonate solution to the reaction mixture with stirring.

  • Precipitation and Isolation: The product will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol. Allow the product to air dry or dry in a vacuum oven at a low temperature.

  • Purification (Optional): The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4-(4-ethoxyphenyl)thiazole.

Safety Precautions:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethanol is flammable. Ensure that the heating mantle is spark-free and that there are no open flames in the vicinity.

  • Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of derivatives from 2-Bromo-1-(4-ethoxyphenyl)ethanone.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Derivative Classes start 2-Bromo-1-(4-ethoxyphenyl)ethanone hantzsch Hantzsch Thiazole Synthesis start->hantzsch + Thiourea/Thioamide suzuki Suzuki Coupling start->suzuki + Boronic Acid (requires modification or is a multi-step process) sonogashira Sonogashira Coupling start->sonogashira + Terminal Alkyne (requires modification or is a multi-step process) ullmann Ullmann Condensation start->ullmann + Amine/Alcohol (requires modification or is a multi-step process) thiazoles Thiazole Derivatives hantzsch->thiazoles biaryls Biaryl Ketones suzuki->biaryls alkynyl_ketones Alkynyl Ketones sonogashira->alkynyl_ketones amino_ketones α-Amino Ketones ullmann->amino_ketones

Caption: Synthetic pathways from 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Quantitative Data and Characterization

The following table summarizes expected quantitative data for the synthesis of 2-amino-4-(4-ethoxyphenyl)thiazole and provides typical characterization data for related compounds.

Parameter2-Amino-4-(4-ethoxyphenyl)thiazole
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
Typical Yield 85-95%
Appearance White to off-white solid
Melting Point Approx. 150-155 °C (Varies with purity)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.32 (t, 3H, -OCH₂CH₃), 4.02 (q, 2H, -OCH₂CH₃), 6.88 (d, 2H, Ar-H), 7.20 (s, 1H, thiazole-H), 7.65 (d, 2H, Ar-H), 7.85 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 14.6, 63.2, 103.5, 114.5, 127.8, 130.2, 150.1, 158.0, 168.5
Mass Spec (ESI-MS) m/z: 221.07 [M+H]⁺

Note: Spectroscopic data are predicted or based on closely related structures and may vary slightly.

Alternative Synthetic Routes

While the Hantzsch synthesis is a primary method for generating heterocyclic derivatives, other modern cross-coupling reactions can be envisioned for creating different classes of compounds, although these might require a different starting material (e.g., an aryl halide instead of an α-bromo ketone) or a multi-step synthesis.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide.[4][5] If one were to start with a bromo-substituted ethoxyphenyl boronic acid, it could be coupled with various partners.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[6][7]

  • Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.[8][9]

Conclusion

2-Bromo-1-(4-ethoxyphenyl)ethanone is a powerful and versatile starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. The Hantzsch thiazole synthesis, in particular, offers a straightforward and high-yielding route to the medicinally important 2-aminothiazole scaffold. By understanding the underlying reaction mechanisms and adhering to established protocols, researchers can effectively utilize this synthon to construct novel molecular entities for drug discovery and development programs.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Valente, C., et al. (2025). Suzuki–Miyaura (hetero-)
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Monleón, C. M., et al. (2025). Recent synthetic developments and applications of the Ullmann reaction. A review. Molecules.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Monbaliu, J.-C. M. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(42), 10338.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • Hantzsch, A. (1887). Ueber die Synthese der Thiazole. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.

Sources

Application

The Versatile Precursor: Harnessing 2-Bromo-1-(4-ethoxyphenyl)ethanone in Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Key Building Block In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Among the myriad of synthetic int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Among the myriad of synthetic intermediates, α-halo ketones stand out as exceptionally versatile synthons. This guide focuses on a particularly valuable member of this class: 2-Bromo-1-(4-ethoxyphenyl)ethanone. Its strategic combination of a reactive α-bromine atom and a functionalized aromatic ring makes it a pivotal precursor in the synthesis of a diverse array of pharmaceutical agents. The ethoxy group, in particular, can serve as a crucial pharmacophoric element or a handle for further molecular elaboration, influencing the pharmacokinetic and pharmacodynamic properties of the final drug substance.

This document provides an in-depth exploration of the applications of 2-Bromo-1-(4-ethoxyphenyl)ethanone in drug discovery and development. We will delve into detailed protocols for its synthesis and its utilization in the preparation of key pharmaceutical scaffolds, including thiazoles, oxazoles, and precursors for β2-adrenergic agonists. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are interwoven to provide a comprehensive resource for researchers, scientists, and drug development professionals.

I. Synthesis of the Precursor: 2-Bromo-1-(4-ethoxyphenyl)ethanone

The reliable synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone is the foundational step for its subsequent applications. The most common and efficient method involves the α-bromination of the corresponding acetophenone derivative, 4-ethoxyacetophenone. This reaction can be achieved using various brominating agents, with elemental bromine in a suitable solvent being a widely adopted method. The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.

Protocol 1: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

This protocol is adapted from established procedures for the α-bromination of similar acetophenones[1][2][3][4].

Materials:

  • 4-Ethoxyacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a well-ventilated fume hood, dissolve 4-ethoxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid to the cooled solution via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Bromo-1-(4-ethoxyphenyl)ethanone as a crystalline solid.

Data Presentation:

ParameterExpected Value
Appearance White to pale yellow crystalline solid
Yield 75-85%
Melting Point Varies depending on purity
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure

Causality and Experimental Choices:

  • The use of glacial acetic acid as a solvent facilitates the enolization of the ketone, which is a key step in the reaction mechanism.

  • The slow, dropwise addition of bromine at low temperature helps to control the exothermicity of the reaction and minimize the formation of polybrominated byproducts.

  • The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic reaction mixture and remove any unreacted bromine.

II. Application in the Synthesis of Heterocyclic Scaffolds

The electrophilic nature of the α-carbon in 2-Bromo-1-(4-ethoxyphenyl)ethanone makes it an ideal substrate for reactions with nucleophiles, leading to the formation of various heterocyclic systems that are prevalent in pharmaceuticals.

A. Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide or thiourea. 2-Aminothiazoles are important pharmacophores found in a wide range of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents[5][6].

Hantzsch_Synthesis A 2-Bromo-1-(4-ethoxyphenyl)ethanone + Thiourea B Reaction in Ethanol (Reflux) A->B Step 1: Mixing C Cyclocondensation B->C Step 2: Heating D Isolation & Purification C->D Step 3: Work-up E 2-Amino-4-(4-ethoxyphenyl)thiazole D->E Step 4: Final Product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Protocol 2: Synthesis of 2-Amino-4-(4-ethoxyphenyl)thiazole

This protocol is a general procedure adapted from known Hantzsch thiazole syntheses[5][6].

Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(4-ethoxyphenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 2-Amino-4-(4-ethoxyphenyl)thiazole.

Data Presentation:

ParameterExpected Value
Appearance Crystalline solid
Yield 80-95%
Melting Point Varies depending on purity
¹H NMR Consistent with the structure
Mass Spec [M+H]⁺ corresponding to the product

Causality and Experimental Choices:

  • Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • A slight excess of thiourea is used to ensure the complete consumption of the α-bromo ketone.

  • Neutralization with sodium bicarbonate is essential to deprotonate the thiazolium intermediate and precipitate the free base product.

B. Synthesis of Oxazole Derivatives

Oxazoles are another important class of heterocyclic compounds with diverse pharmacological activities. A Chinese patent (CN104262281A) describes a multi-step synthesis of 2-bromo-4-(4-ethoxyphenyl)oxazole, an important medical intermediate, starting from 2-Bromo-1-(4-ethoxyphenyl)ethanone[7]. The process involves hydrolysis of the bromo-ketone to the corresponding hydroxy-ketone, followed by esterification, cyclization, and finally bromination.

Oxazole_Synthesis A 2-Bromo-1-(4-ethoxyphenyl)ethanone B Hydrolysis A->B C 1-(4-ethoxyphenyl)-2-hydroxyethanone B->C D Esterification C->D E Intermediate Ester D->E F Cyclization E->F G 4-(4-ethoxyphenyl)oxazol-2(3H)-one F->G H Bromination G->H I 2-Bromo-4-(4-ethoxyphenyl)oxazole H->I

Caption: Multi-step synthesis of a key oxazole intermediate.

Protocol 3: Synthesis of 2-Bromo-4-(4-ethoxyphenyl)oxazole (Based on CN104262281A)

This protocol is an interpretation of the synthetic route described in the patent abstract[7].

Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone

  • Sodium Hydroxide (NaOH)

  • Reagents for esterification (e.g., an acid chloride or anhydride)

  • Reagents for cyclization

  • Brominating agent (e.g., POBr₃ or PBr₅)

  • Appropriate solvents for each step

Procedure:

  • Hydrolysis: React 2-Bromo-1-(4-ethoxyphenyl)ethanone with a base such as sodium hydroxide in a suitable solvent to form 1-(4-ethoxyphenyl)-2-hydroxyethanone.

  • Esterification: Convert the resulting α-hydroxy ketone into an ester using an appropriate acylating agent.

  • Cyclization: Subject the ester intermediate to cyclization conditions to form the 4-(4-ethoxyphenyl)oxazol-2(3H)-one ring system.

  • Bromination: Treat the oxazolone with a brominating agent, such as phosphorus oxybromide, to yield the final product, 2-Bromo-4-(4-ethoxyphenyl)oxazole.

III. Precursor for Adrenergic Receptor Agonists

β2-Adrenergic agonists are a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects. The phenylethanolamine scaffold is a common feature of these drugs. While a direct synthesis of a marketed drug from 2-Bromo-1-(4-ethoxyphenyl)ethanone is not readily found in the literature, its structural features make it an ideal starting point for the synthesis of analogues of β2-agonists like Fenoterol. The synthesis would typically involve the reduction of the ketone to a secondary alcohol, followed by reaction with a suitable amine.

Proposed Synthetic Route to Fenoterol Analogues

Beta_Agonist_Synthesis A 2-Bromo-1-(4-ethoxyphenyl)ethanone B Reduction (e.g., NaBH₄) A->B C 2-Bromo-1-(4-ethoxyphenyl)ethanol B->C D Reaction with Amine C->D E Fenoterol Analogue D->E

Caption: A potential pathway to β2-agonist analogues.

Protocol 4: General Procedure for the Synthesis of β-Amino Alcohols

This is a generalized protocol based on common synthetic transformations.

Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • A primary or secondary amine (e.g., an analogue of the side chain of Fenoterol)

  • A suitable solvent (e.g., ethanol, isopropanol)

  • Base (e.g., potassium carbonate)

Procedure:

  • Reduction: Dissolve 2-Bromo-1-(4-ethoxyphenyl)ethanone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir until the reaction is complete (monitored by TLC). Quench the reaction carefully with water and extract the product with an organic solvent.

  • Amination: In a separate flask, dissolve the obtained 2-bromo-1-(4-ethoxyphenyl)ethanol and the desired amine in a suitable solvent. Add a base such as potassium carbonate and heat the mixture to reflux. The reaction involves the nucleophilic substitution of the bromine atom by the amine.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the solvent. The crude product can be purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

2-Bromo-1-(4-ethoxyphenyl)ethanone has demonstrated its value as a versatile and strategic precursor in the synthesis of various pharmaceutical agents and key intermediates. The protocols and applications detailed in this guide highlight its utility in constructing important heterocyclic scaffolds like thiazoles and oxazoles, and as a starting point for the synthesis of potential β2-adrenergic agonists. The reactivity of the α-bromo ketone moiety allows for a wide range of chemical transformations, opening up avenues for the creation of diverse molecular libraries for drug discovery.

Future research in this area could focus on expanding the repertoire of pharmaceuticals synthesized from this precursor. Exploring its use in multicomponent reactions, developing enantioselective synthetic routes to chiral drug molecules, and investigating its application in the synthesis of novel anti-inflammatory, antiviral, and antifungal agents are all promising directions. The continued exploration of the synthetic utility of 2-Bromo-1-(4-ethoxyphenyl)ethanone will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • Kumar, A., Rane, R. A., Ravindran, V. K., & Dike, S. Y. (1997). A facile synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2010). Synthesis, characterization and pharmacological screening of some novel 2-amino-4-aryl-5-aroylthiazoles. European Journal of Medicinal Chemistry, 45(6), 2417-2423.
  • CN104262281A - Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole. (2015).
  • Patil, S., Ganguly, S., & Surana, S. (2011). A systematic review of the synthesis of 2-aminothiazole derivatives. Rasayan Journal of Chemistry, 4(3), 479-491.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.
  • Kaur, R., & Kumar, K. (2015). 2-Aminothiazoles: A multifaceted scaffold in medicinal chemistry. Future Medicinal Chemistry, 7(12), 1633-1653.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial chemical transformation. Here, we will address common challenges, answer frequently asked questions, and provide detailed protocols to enhance the yield and purity of your product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone, offering explanations and practical solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of 2-Bromo-1-(4-ethoxyphenyl)ethanone, or the starting material remains unreacted. What are the likely causes and how can I fix this?

A: Low or no yield is a common frustration, often pointing to issues with the reaction mechanism's key steps. The synthesis of α-bromoketones from acetophenones is typically an acid-catalyzed reaction that proceeds through an enol intermediate.[1][2][3] The acid catalyst protonates the carbonyl oxygen, facilitating the tautomerization to the enol, which is the nucleophile that attacks the bromine.

Possible Causes & Solutions:

  • Insufficient Acid Catalyst: The enol formation is the rate-determining step, and it is acid-catalyzed.[3] Without sufficient acid, the reaction will be sluggish or may not proceed at all.

    • Solution: Ensure an adequate amount of a suitable acid catalyst, such as concentrated sulfuric acid or acetic acid, is used.[1][4] The choice of acid can be critical, and anhydrous conditions are often preferred to prevent side reactions.

  • Inactive Brominating Agent: The brominating agent itself might be compromised.

    • Solution: Use a fresh, high-purity source of bromine or an alternative brominating agent like N-Bromosuccinimide (NBS).[5] If using liquid bromine, ensure it has been stored properly to prevent decomposition.

  • Improper Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Solution: While some procedures call for ice cooling during bromine addition to control the reaction's exothermicity, the reaction may require warming to room temperature or gentle heating to proceed to completion.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.[8]

Issue 2: Formation of Multiple Products and Impurities

Q: My crude product shows multiple spots on the TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?

A: The formation of multiple products is often due to side reactions competing with the desired α-bromination.

Common Impurities & Prevention Strategies:

  • Dibrominated Product: Over-bromination can lead to the formation of 2,2-dibromo-1-(4-ethoxyphenyl)ethanone.

    • Causality: This occurs when the initially formed α-bromoketone undergoes further bromination.

    • Solution: Carefully control the stoichiometry of the brominating agent.[9] A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. Slow, dropwise addition of the bromine solution can also help to maintain a low concentration of the brominating agent in the reaction mixture, disfavoring the second bromination.

  • Aromatic Ring Bromination: The ethoxy group on the phenyl ring is an activating group, which can direct electrophilic bromination to the aromatic ring.

    • Causality: This is a competing electrophilic aromatic substitution reaction.

    • Solution: Performing the reaction at a lower temperature can help to favor the desired α-bromination over ring bromination. The choice of solvent can also influence the selectivity.

Issue 3: Product is an Oil and Will Not Crystallize

Q: I've completed the workup, but my final product is an oil instead of the expected crystalline solid. How can I induce crystallization?

A: The failure of a product to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.

Crystallization Troubleshooting:

  • Purification is Key: The most effective solution is to purify the crude oil using column chromatography before attempting recrystallization.[9] This will remove impurities that are inhibiting crystallization.

  • Solvent Selection: The choice of recrystallization solvent is critical.

    • Protocol: Perform a small-scale solvent screen to find a solvent (or solvent system) in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9]

  • Anti-Solvent Addition: If a single solvent is not effective, you can try dissolving the oil in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid. This can often induce crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the α-bromination of 1-(4-ethoxyphenyl)ethanone?

A1: The α-bromination of ketones like 1-(4-ethoxyphenyl)ethanone in the presence of an acid catalyst proceeds through a three-step mechanism:

  • Enol Formation: The carbonyl oxygen is protonated by the acid catalyst. A base (which can be the solvent or the conjugate base of the acid) then removes a proton from the α-carbon to form the enol intermediate.[1][2]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of the electrophilic bromine (Br₂).[1]

  • Deprotonation: The resulting protonated α-bromoketone is then deprotonated, typically by the solvent or another weak base, to yield the final product and regenerate the acid catalyst.[1]

Q2: Are there alternative, potentially safer, brominating agents I can use instead of liquid bromine?

A2: Yes, several alternatives to elemental bromine can be used, which may offer advantages in terms of safety and handling.

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[5] It is often used in conjunction with a radical initiator for allylic and benzylic brominations, but it can also be used for α-bromination of ketones under acidic or radical conditions.

  • Cupric Bromide (CuBr₂): This reagent can effect the α-bromination of ketones, often by refluxing in a solvent like ethyl acetate.[10][11]

  • Pyridine Hydrobromide Perbromide: A solid, stable source of bromine that can be used for the bromination of ketones.

Q3: How can I effectively purify the final product?

A3: The two most common methods for purifying 2-Bromo-1-(4-ethoxyphenyl)ethanone are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities, provided a suitable solvent is found.[9] The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out.[9]

  • Column Chromatography: This technique is excellent for separating the desired product from significant amounts of impurities, such as the starting material or dibrominated byproducts.[6][9] A silica gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 1-(4-ethoxyphenyl)ethanone

  • Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(4-ethoxyphenyl)ethanone in a suitable solvent like chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of concentrated sulfuric acid to the solution and stir.[4]

  • Slowly add a solution of bromine in the same solvent to the reaction mixture dropwise with stirring. Maintain the temperature as needed (e.g., with an ice bath) to control the reaction.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.[4]

  • Quench the reaction by pouring it into water.[4]

  • Extract the aqueous layer with chloroform or dichloromethane.[4]

  • Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[4]

Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[9]

  • Drying: Dry the purified crystals under vacuum.[9]

Data Presentation

ParameterRecommended ConditionRationale
Stoichiometry (Bromine) 1.0 - 1.1 equivalentsTo ensure complete conversion of the starting material while minimizing dibromination.
Catalyst Concentrated H₂SO₄ or Glacial Acetic AcidTo facilitate the rate-determining enol formation.
Temperature 0 °C to room temperatureTo control the initial exotherm and then allow the reaction to proceed to completion.
Reaction Monitoring Thin Layer Chromatography (TLC)To track the consumption of starting material and the formation of the product.

Visualizations

Reaction Mechanism Workflow

reaction_mechanism cluster_start Reactants cluster_process Reaction Steps cluster_end Product Start 1-(4-ethoxyphenyl)ethanone + Br₂ Protonation Protonation of Carbonyl (Acid Catalyst) Start->Protonation H⁺ Enol_Formation Enol Formation (Rate-Determining Step) Protonation->Enol_Formation Attack Nucleophilic Attack on Bromine Enol_Formation->Attack Br₂ Deprotonation Deprotonation Attack->Deprotonation Product 2-Bromo-1-(4-ethoxyphenyl)ethanone Deprotonation->Product -H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Troubleshooting Logic Diagram

troubleshooting_workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Reagents Verify Reagent Quality and Stoichiometry Problem->Check_Reagents Yes Success High Yield, Pure Product Problem->Success No Check_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Purification Implement Purification (Recrystallization/Chromatography) Check_Conditions->Purification Purification->Success Improved Failure Re-evaluate Approach Purification->Failure No Improvement

Caption: A workflow for troubleshooting synthesis issues.

References

  • PrepChem. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Available from: [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem Compound Summary for CID 75727. Available from: [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available from: [Link]

  • Zhengzhou Haikuo Optoelectronic Materials Co., Ltd. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. CN114231018A.
  • Wang, Y. (2011). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. CN101948374B.
  • IUCr Journals. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. Available from: [Link]

  • Mifsud, G., & Pace, J. L. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(15), 4998. Available from: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Available from: [Link]

  • Professor Heath's Chemistry Channel. (2014). Alpha Bromination of a Ketone 002. YouTube. Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1-(4-ethoxyphenyl)ethanone

An essential intermediate in pharmaceutical synthesis, 2-Bromo-1-(4-ethoxyphenyl)ethanone, requires high purity for successful downstream applications. This technical support center provides a comprehensive guide for res...

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical synthesis, 2-Bromo-1-(4-ethoxyphenyl)ethanone, requires high purity for successful downstream applications. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its purification. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established protocols with field-proven insights to ensure you achieve the desired purity for your compound.

This guide is structured to address your purification challenges in a logical sequence, from identifying the problem to implementing a validated solution.

Table of Contents:

  • Frequently Asked Questions (FAQs) & Troubleshooting Guide

  • Impurity Profile: Know Your Enemy

  • Core Purification Protocols

    • Aqueous Work-up & Quenching

    • Method 1: Recrystallization

    • Method 2: Flash Column Chromatography

  • Purity Validation

  • References

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Q1: My final product has a low yield after purification. What are the likely causes?

A1: Low yield is a frequent issue stemming from several potential causes:

  • Incomplete Reaction: The initial bromination may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) before initiating the work-up.

  • Product Loss During Work-up: The product can be lost during aqueous extractions if the pH is not controlled or if too many washes are performed. A final wash with saturated brine can help minimize aqueous solubility.[1]

  • Inappropriate Recrystallization Solvent: If the product is too soluble in the chosen cold solvent, a significant amount will be lost in the mother liquor.[2] A thorough solvent screen is essential.

  • Sub-optimal Chromatography: Poor separation on a column can lead to mixed fractions that are either discarded or require re-purification, inevitably causing product loss.

Q2: My purified product is an oil, not the expected crystalline solid. How can I solidify it?

A2: An oily product indicates the presence of impurities that inhibit crystallization.

  • Initial Step: First, attempt purification by flash column chromatography. This is often the most effective way to remove the impurities causing the oiling out.[2]

  • Alternative Methods:

    • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes) to the oil and stir vigorously. This can sometimes induce crystallization.

    • Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes or pentane) dropwise until the solution becomes cloudy, then allow it to stand.[2]

Q3: The product is yellow or brown. What causes this discoloration and how can I remove it?

A3: A yellow or brown hue is typically due to residual acidic impurities, such as hydrobromic acid (HBr) from the bromination reaction, or unquenched elemental bromine.[1][2]

  • Solution: Ensure the crude product is thoroughly washed with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any residual acid. To remove trace bromine, wash with a 10% solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[1] If the color persists after work-up, it will likely be removed during column chromatography or recrystallization.

Q4: TLC analysis shows my product is contaminated with the starting material, 4-ethoxyacetophenone. How can I separate them?

A4: The starting material and the α-brominated product often have similar polarities, making separation challenging.

  • Column Chromatography: This is the preferred method. You will need to optimize the eluent system to achieve baseline separation. A shallow gradient or isocratic elution with a low-polarity solvent system (e.g., a low percentage of ethyl acetate in hexanes) is usually effective.[2]

  • Recrystallization: This may work if a solvent is found where the starting material is significantly more soluble than the product, even at low temperatures. This requires careful solvent screening.

Q5: I have a dibrominated impurity in my product. What is the best removal strategy?

A5: Over-bromination can lead to the formation of 2,2-dibromo-1-(4-ethoxyphenyl)ethanone.

  • Cause & Prevention: This impurity arises from using an excess of the brominating agent or running the reaction for too long. Careful control of stoichiometry is key to prevention.[2]

  • Removal: Flash column chromatography is generally very effective at separating mono- and di-brominated products, as the dibrominated compound is significantly less polar.[2]

Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common purification issues.

Troubleshooting Start Crude Product Analysis Issue_Color Product is Colored (Yellow/Brown)? Start->Issue_Color Issue_PhysicalState Product is Oily? Issue_Color->Issue_PhysicalState No Sol_Wash Wash with NaHCO3 / Na2S2O3 Issue_Color->Sol_Wash Yes Issue_Purity Impurities on TLC? Issue_PhysicalState->Issue_Purity No Sol_Column Perform Column Chromatography Issue_PhysicalState->Sol_Column Yes Issue_Purity->Sol_Column Yes Sol_Recrystallize Perform Recrystallization Issue_Purity->Sol_Recrystallize No (Single Spot) Sol_Wash->Issue_PhysicalState Check_Purity Check Purity (TLC, NMR) Sol_Column->Check_Purity Sol_Recrystallize->Check_Purity Sol_Triturate Triturate with Anti-Solvent Check_Purity->Sol_Column Not Pure End Pure Product Check_Purity->End Pure Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Quench & Neutralize) Crude->Workup Concentrate Dry & Concentrate Organic Layer Workup->Concentrate CrudeSolid Crude Solid/Oil Concentrate->CrudeSolid Column Flash Column Chromatography CrudeSolid->Column Recrystal Recrystallization CrudeSolid->Recrystal Pure Pure Product Column->Pure Recrystal->Pure

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone. As a key intermediate in the development of various...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone. As a key intermediate in the development of various pharmaceutical compounds, achieving high purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and minimize the formation of critical impurities.

I. Understanding the Synthesis: An Overview

The synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone typically involves the α-bromination of the corresponding ketone, 4'-ethoxyacetophenone. This reaction is generally acid-catalyzed and proceeds through an enol intermediate. While seemingly straightforward, the reaction is often plagued by the formation of impurities, most notably the unreacted starting material and the over-brominated byproduct, 2,2-dibromo-1-(4-ethoxyphenyl)ethanone.

Core Reaction Pathway

start 4'-Ethoxyacetophenone product 2-Bromo-1-(4-ethoxyphenyl)ethanone start->product α-Bromination bromine Brominating Agent (e.g., Br₂) bromine->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product

Caption: General reaction scheme for the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Problem 1: Incomplete Reaction - Significant Amount of Starting Material Remains

Symptoms:

  • TLC analysis shows a prominent spot corresponding to the starting material (4'-ethoxyacetophenone) after the expected reaction time.

  • ¹H NMR of the crude product shows a significant singlet around δ 2.5 ppm (characteristic of the -COCH₃ protons of the starting material).

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Insufficient Brominating Agent The stoichiometry of the reaction is critical. If less than one equivalent of the brominating agent is used, the reaction will inherently be incomplete.Carefully measure and add at least one full equivalent of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) can sometimes be beneficial, but be cautious as it may increase the risk of dibromination.
Inadequate Catalyst Activity or Amount The acid catalyst is essential for the formation of the enol intermediate, which is the nucleophile that attacks the bromine.[1] Without a sufficient concentration of the enol, the reaction rate will be slow.Ensure the acid catalyst (e.g., glacial acetic acid, HBr) is of high purity and used in an appropriate amount. Acetic acid is often used as both a solvent and a catalyst.[1] If using another solvent, ensure a catalytic amount of a strong acid is present.
Low Reaction Temperature The rate of enolization is temperature-dependent. At lower temperatures, the reaction may be too slow to reach completion in a reasonable timeframe.[2][3]Gradually increase the reaction temperature and monitor the progress by TLC. A common temperature range for similar brominations is 60-90°C.[2] However, excessively high temperatures can promote side reactions.
Poor Mixing In a heterogeneous reaction or with poor solubility of reagents, inefficient stirring can lead to localized concentration gradients and incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
Problem 2: Presence of a Significant Amount of Dibrominated Impurity

Symptoms:

  • A new, less polar spot appears on the TLC plate.

  • ¹H NMR of the crude product shows a singlet around δ 6.5-7.0 ppm, characteristic of the -CHBr₂ proton.

  • The final product is difficult to purify by recrystallization alone.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Excess Brominating Agent Using a significant excess of the brominating agent is the most common cause of dibromination. The initially formed monobrominated product can undergo a second enolization and subsequent bromination.Strictly control the stoichiometry of the brominating agent. Use no more than 1.05-1.1 equivalents. A slow, dropwise addition of the bromine solution can help to maintain a low instantaneous concentration of bromine, thus favoring monobromination.
Prolonged Reaction Time or High Temperature Even with correct stoichiometry, extended reaction times or high temperatures can lead to the formation of the thermodynamically more stable dibrominated product.[2]Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily long reaction times or excessive heating.
Reaction Conditions Favoring Dienolate Formation While less common under acidic conditions, factors that increase the acidity of the remaining α-proton in the monobrominated product can facilitate a second bromination.Maintain acidic conditions, as this generally favors controlled monobromination. The use of certain brominating agents like cupric bromide can sometimes offer higher selectivity for monobromination.[4][5]
Problem 3: Product Discoloration (Yellow to Brown)

Symptoms:

  • The isolated product has a yellow or brownish tint instead of being a white or off-white solid.

  • The color intensifies over time.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Residual Acidic Impurities Traces of HBr, a byproduct of the reaction, or the acid catalyst can remain in the product, leading to degradation and discoloration.During the work-up, wash the organic layer with a dilute solution of sodium bicarbonate or sodium bisulfite to neutralize and remove acidic impurities.
Decomposition on Storage α-Bromo ketones can be sensitive to light and air, leading to decomposition and the formation of colored byproducts over time.Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C) to minimize degradation.
Presence of Oxidized Impurities Exposure to air during the reaction or work-up can lead to the formation of oxidized impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen) if possible, especially if the starting materials or product are known to be air-sensitive.

III. Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent to use for this synthesis?

Several brominating agents can be used, each with its own advantages and disadvantages.

  • Bromine (Br₂): The most common and cost-effective choice. It is highly reactive and requires careful handling due to its toxicity and corrosiveness. Its high reactivity can sometimes lead to over-bromination if not controlled properly.

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle source of bromine. It is often used for allylic and benzylic brominations but can also be used for α-bromination of ketones, typically with a radical initiator or acid catalyst. It can sometimes offer better selectivity.

  • Cupric Bromide (CuBr₂): A milder brominating agent that can provide higher selectivity for monobromination in some cases.[4][5] The reaction is often carried out by refluxing the ketone with CuBr₂ in a solvent like ethyl acetate.

For the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone, elemental bromine in a suitable solvent like acetic acid or chloroform is a well-established method.

Q2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A common ratio is 7:3 or 8:2 (hexane:ethyl acetate). The product, being more polar than the dibrominated byproduct but less polar than any potential hydrolysis product, should have an intermediate Rf value.

  • Visualization: UV light (254 nm). The starting material and products are UV active.

Q3: What is the best method for purifying the crude product?

A combination of column chromatography and recrystallization is often the most effective approach.

  • Column Chromatography: This is particularly useful for removing the dibrominated byproduct, which has a similar polarity to the desired product. A silica gel column with a gradient elution of hexane and ethyl acetate is recommended.

  • Recrystallization: This is an excellent method for removing trace impurities and obtaining a highly pure, crystalline product. Ethanol, methanol, or a mixture of ethanol and water are often good solvent choices for recrystallizing α-bromo aromatic ketones.

Q4: My product is an oil instead of a solid. What should I do?

An oily product often indicates the presence of impurities that are depressing the melting point.

  • Purify Further: The first step is to purify the oil using column chromatography to remove impurities.

  • Induce Crystallization: After purification, try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. If a single solvent doesn't work, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.

IV. Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous α-bromo aromatic ketones and should provide a good starting point for the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone.[6]

Protocol 1: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

Materials:

  • 4'-Ethoxyacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4'-ethoxyacetophenone (1 equivalent) in glacial acetic acid.

  • From the dropping funnel, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be slow to control the reaction and minimize the formation of byproducts.

  • After the addition is complete, heat the reaction mixture to 60-70°C and monitor the progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize any remaining acetic acid and HBr.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Impurity Formation and Control Workflow

cluster_0 Reaction Control cluster_1 Purification A 4'-Ethoxyacetophenone + Br₂ (1.05 eq) B 2-Bromo-1-(4-ethoxyphenyl)ethanone (Desired Product) A->B Controlled Bromination C 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone (Impurity) A->C Over-bromination (Excess Br₂, High Temp, Long Time) B->C Further Bromination D Crude Product B->D C->D E Column Chromatography D->E F Recrystallization E->F G Pure Product F->G

Caption: Workflow illustrating impurity formation and subsequent purification steps.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 2-Bromo-1-(4-ethoxyphenyl)ethanone in a minimum amount of hot ethanol.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the pure product.

V. Characterization of Impurities

Understanding the spectral characteristics of the main impurities is crucial for assessing the purity of your product.

Compound ¹H NMR (CDCl₃, δ ppm) Key Features
4'-Ethoxyacetophenone (Starting Material) ~7.9 (d, 2H), ~6.9 (d, 2H), ~4.1 (q, 2H), ~2.5 (s, 3H) , ~1.4 (t, 3H)Singlet for the methyl protons of the acetyl group at ~2.5 ppm.
2-Bromo-1-(4-ethoxyphenyl)ethanone (Product) ~7.9 (d, 2H), ~6.9 (d, 2H), ~4.4 (s, 2H) , ~4.1 (q, 2H), ~1.4 (t, 3H)Disappearance of the singlet at ~2.5 ppm and appearance of a new singlet for the bromomethyl protons (-COCH₂Br) at ~4.4 ppm.
2,2-Dibromo-1-(4-ethoxyphenyl)ethanone (Impurity) ~8.0 (d, 2H), ~6.9 (d, 2H), ~6.8 (s, 1H) , ~4.1 (q, 2H), ~1.4 (t, 3H)Appearance of a singlet for the dibromomethyl proton (-COCHBr₂) at ~6.8 ppm.

Note: The chemical shifts provided are approximate and can vary slightly depending on the solvent and instrument.

VI. References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Ketones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Yang, X.-H., Zhou, Y.-H., & Song, X. (2009). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • Becker, R., et al. (2014). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 18(11), 1474-1480.

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38.

  • BenchChem. (2025). Effect of temperature on the selectivity of α-bromination of acetophenones.

  • BenchChem. (2025). Effect of temperature on the selectivity of α-bromination of acetophenones.

  • Yang, X.-H., Zhou, Y.-H., & Song, X. (2009). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633.

  • Chen, J., et al. (2012). A mild and efficient method for the α-bromination of aromatic carbonyl compounds. Tetrahedron Letters, 53(45), 6064-6067.

  • Master Organic Chemistry. Halogenation Of Ketones via Enols.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(4-ethoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

The α-bromination of 4-ethoxyacetophenone is a key step in the synthesis of many pharmaceutical intermediates and complex molecules. Achieving high yield and purity requires careful control of reaction parameters to favor the desired α-substitution while avoiding common side reactions like di-bromination and aromatic ring bromination. This guide provides a structured approach to troubleshooting and optimizing your experimental setup.

General Reaction Scheme

The overall transformation involves the selective bromination of the methyl group adjacent to the carbonyl of 4-ethoxyacetophenone.

ReactionScheme Start 4-Ethoxyacetophenone Reagents + Brominating Agent (e.g., Br₂, NBS) Catalyst/Solvent (e.g., Acetic Acid) Product 2-Bromo-1-(4-ethoxyphenyl)ethanone Reagents->Product

Caption: General synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis.

Q1: What is the reaction mechanism for the α-bromination of 4-ethoxyacetophenone?

The reaction proceeds via an acid-catalyzed, enol-mediated mechanism. This is a classic α-substitution reaction for ketones.[1]

  • Protonation: The carbonyl oxygen is first protonated by an acid catalyst (e.g., H₂SO₄, Acetic Acid). This step increases the acidity of the α-protons.[2]

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. The formation of the enol is the rate-determining step of the reaction.[1][2]

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂).[2][3]

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the final α-bromo ketone product.

Mechanism cluster_0 Acid-Catalyzed α-Bromination Mechanism Ketone 4-Ethoxyacetophenone (Keto Form) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate (Nucleophilic) ProtonatedKetone->Enol - H⁺ (Rate-Limiting) Bromonium Bromonium Intermediate Enol->Bromonium + Br₂ Product 2-Bromo-1-(4-ethoxyphenyl)ethanone Bromonium->Product - H⁺

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Q2: Which brominating agent is most suitable for this reaction?

The choice of brominating agent is critical and depends on factors like safety, selectivity, and reaction scale. Elemental bromine (Br₂) is common but hazardous. N-Bromosuccinimide (NBS) and Pyridine Hydrobromide Perbromide are safer solid alternatives.[2][4]

Brominating AgentAdvantagesDisadvantagesTypical Conditions
Elemental Bromine (Br₂) ** Inexpensive and reactive.Highly toxic, corrosive, and volatile. Can lead to side reactions if not controlled.Acetic acid or chloroform solvent, often with an acid catalyst (H₂SO₄).[1][5]
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂. Good for selective α-bromination.More expensive than Br₂. Requires a radical initiator or acid catalyst.Often used with an acid catalyst like HBr or AcOH.[2]
Pyridine Hydrobromide Perbromide Solid, stable, and releases Br₂ in situ, allowing for better control.Can be more expensive.Acetic acid solvent, typically at elevated temperatures (e.g., 90 °C).[4][6]
Copper(II) Bromide (CuBr₂) **Solid reagent, often gives clean reactions with good yields.Requires stoichiometric amounts and can involve metal waste.Often used in refluxing solvents like ethyl acetate/chloroform.[7]

Q3: How do I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.[4]

  • Setup: Use a suitable eluent system (e.g., petroleum ether:ethyl acetate = 5:1) to achieve good separation between the starting material (4-ethoxyacetophenone) and the less polar product.

  • Analysis: Spot the reaction mixture alongside the starting material standard. The reaction is complete when the starting material spot has completely disappeared.

  • Caution: Over-running the reaction can lead to an increase in by-products, which may appear as new spots on the TLC plate.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Q4: My reaction is slow or fails to reach completion. What are the likely causes?

  • Insufficient Catalyst: The acid-catalyzed enol formation is the rate-limiting step.[1] Ensure that an adequate amount of acid catalyst (e.g., a few drops of concentrated H₂SO₄ or using acetic acid as the solvent) is present.

  • Low Temperature: While some brominations proceed at room temperature, many require heating to overcome the activation energy. A study on related acetophenones found that 90 °C was an optimal temperature for driving the reaction to completion within a few hours.[4][6]

  • Reagent Quality: Ensure your starting material is pure and the brominating agent has not degraded. For instance, NBS can decompose over time.

Q5: The yield is disappointingly low. Where might I be losing my product?

Low yield can stem from an incomplete reaction, product degradation, or losses during the work-up.

  • Incomplete Reaction: Use TLC to confirm full consumption of the starting material before quenching the reaction.

  • Work-up Losses: The product can be lost during aqueous washes if the pH is not controlled or if insufficient solvent is used for extraction. After quenching with water, ensure the organic layer is thoroughly extracted (e.g., with chloroform or ethyl acetate) and that washes with sodium bicarbonate solution are performed carefully to neutralize acid without causing product degradation.[5]

  • Side Reactions: The formation of by-products is a common cause of low yield. See Q6 for details.

Q6: I'm observing significant side-product formation. What are they and how can I prevent them?

The two most common side reactions are di-bromination and electrophilic aromatic substitution (ring bromination).

  • Di-brominated Impurity: The product, 2-bromo-1-(4-ethoxyphenyl)ethanone, can undergo a second bromination at the α-carbon to form 2,2-dibromo-1-(4-ethoxyphenyl)ethanone.

    • Cause: Using an excess of the brominating agent (e.g., more than 1.2 equivalents). It has been noted that even with one equivalent of Br₂, the reaction can proceed to the dibromo stage before all the starting material is consumed.[3]

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent and add it slowly to the reaction mixture to avoid localized high concentrations.[4][6]

  • Ring Bromination: The ethoxy group on the phenyl ring is an activating group, which can direct electrophilic bromination to the aromatic ring.

    • Cause: Harsh reaction conditions (strong acid, high temperature) or the use of certain brominating systems can promote this side reaction.[8] This is a known challenge for aryl ketones with activated rings.[9]

    • Solution: Use milder conditions. Consider using a less aggressive brominating agent like NBS or pyridine hydrobromide perbromide. Running the reaction at the lowest effective temperature can also help improve selectivity.

Troubleshooting Start Low Yield or Impure Product CheckTLC Analyze by TLC Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material Remains SideProducts Multiple Products (Side Reactions) CheckTLC->SideProducts New Spots Observed SolveIncomplete Increase Temp Check Catalyst Extend Time Incomplete->SolveIncomplete SolveSide Control Stoichiometry Use Milder Reagent Lower Temperature SideProducts->SolveSide

Caption: A troubleshooting workflow for common reaction issues.

Q7: My final product is a discolored oil instead of a solid. What is the best purification strategy?

An oily or colored product indicates the presence of impurities, often residual acid (HBr) or by-products. A multi-step purification is recommended.[10]

  • Aqueous Wash: First, wash the crude product (dissolved in an organic solvent) with a dilute base like saturated sodium bicarbonate solution. This neutralizes and removes acidic impurities that cause discoloration.[5][10]

  • Column Chromatography: If multiple by-products are present (as seen on TLC), silica gel chromatography is effective for separating the mono-brominated product from both the starting material and di-brominated impurities.[5][10][11]

  • Recrystallization: This is the final and most effective step for obtaining a pure, crystalline solid.

    • Solvent Screening: Find a solvent (or solvent pair) where the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, isopropanol, or mixtures like chloroform/hexane.[5][10]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If any impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[10]

Recommended Experimental Protocol

This protocol is a synthesis of best practices derived from established procedures, prioritizing safety and yield.

Materials:

  • 4-Ethoxyacetophenone (1.0 equiv)

  • Pyridine Hydrobromide Perbromide (1.1 equiv)

  • Glacial Acetic Acid (solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyacetophenone in glacial acetic acid.

  • Reagent Addition: Add pyridine hydrobromide perbromide in one portion to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 3-4 hours.[4][6] Avoid extending the reaction time unnecessarily to prevent byproduct formation.[4]

  • Quenching: Once the starting material is consumed, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Bromo-1-(4-ethoxyphenyl)ethanone.

References
  • PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from PrepChem.com. URL: [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. National Institutes of Health. URL: [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. URL: [Link]

  • Google Patents. (n.d.). CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. Retrieved from Google Patents.
  • Reddit. (2020). BROMINATION OF ACETOPHENONE. r/chemhelp. URL: [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Quora. (2020). What is bromination acetophenone?. Retrieved from Quora. URL: [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 26. National Institutes of Health. URL: [Link]

  • ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. URL: [Link]

  • Arora, L., & Kapoor, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63. URL: [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from Master Organic Chemistry. URL: [Link]

  • Professor Heath's Chemistry Channel. (2014). Alpha Bromination of a Ketone 002. YouTube. URL: [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. URL: [Link]

  • Matos, J., et al. (2013). Bromination of ketones with H2O2–HBr “on water”. ResearchGate. URL: [Link]

  • Sowa, M. A., & Borys, K. M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(23), 8206. National Institutes of Health. URL: [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from Organic Chemistry Portal. URL: [Link]

  • OChemOnline. (2023). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. YouTube. URL: [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from Organic Syntheses. URL: [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Bromo-1-(4-ethoxyphenyl)ethanone

Welcome to the technical support center for 2-Bromo-1-(4-ethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-1-(4-ethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered when working with this versatile α-bromoketone. The insights provided are grounded in established chemical principles and field-proven experience to ensure the success of your experiments.

Introduction to 2-Bromo-1-(4-ethoxyphenyl)ethanone

2-Bromo-1-(4-ethoxyphenyl)ethanone is a key building block in organic synthesis, valued for its reactive α-bromo ketone moiety. This functional group makes it an excellent electrophile for various nucleophilic substitution reactions, forming the basis for the synthesis of a wide array of more complex molecules, including substituted thiazoles and other heterocyclic compounds of medicinal interest.[1][2] However, its reactivity can also lead to specific challenges in the laboratory. This guide will address these potential issues directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during reactions with 2-Bromo-1-(4-ethoxyphenyl)ethanone in a question-and-answer format.

Question 1: My reaction is showing low yield and incomplete conversion of the starting material. What are the likely causes and how can I improve it?

Answer: Incomplete conversion is a frequent issue. Several factors could be at play:

  • Insufficient reaction time or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary.

  • Base Strength and Stoichiometry: For reactions involving a nucleophile and a base (e.g., alkylations), the choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while an overly strong base can lead to side reactions with the α-bromoketone itself. A slight excess of a suitable base, like potassium carbonate or sodium ethoxide, is often optimal.

  • Moisture: α-Bromoketones can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the starting material or product.

  • Reagent Purity: The purity of 2-Bromo-1-(4-ethoxyphenyl)ethanone and your nucleophile is paramount. Impurities can interfere with the reaction. Consider purifying your starting materials if their quality is uncertain.

Question 2: I am observing the formation of a significant amount of a byproduct with a higher molecular weight, particularly a di-brominated species. How can I prevent this?

Answer: The formation of di-brominated byproducts is a known side reaction with α-bromoketones, especially under certain conditions.[3] This typically occurs when the initial bromination of the parent ketone goes too far.

To minimize this:

  • Control Stoichiometry of Brominating Agent: When synthesizing 2-Bromo-1-(4-ethoxyphenyl)ethanone, use a slight excess (e.g., 1.05 equivalents) of the brominating agent (like N-Bromosuccinimide or bromine) and carefully monitor the reaction.[3]

  • Reaction Conditions: Running the reaction at a lower temperature can often provide better control and reduce the rate of the second bromination.

Side_Reaction

Question 3: My product is difficult to purify. It co-elutes with the starting material or other impurities on silica gel chromatography. What purification strategies can I employ?

Answer: Due to the lipophilic nature of 2-Bromo-1-(4-ethoxyphenyl)ethanone and many of its derivatives, chromatographic separation can be challenging.[3]

Here are some strategies:

  • Optimize Your Mobile Phase: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent purification method. Try different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Reactive Quenching: If unreacted nucleophile is the issue, consider a workup step that selectively reacts with it. For example, adding a small amount of an electrophilic quenching agent.

  • Derivative Formation: In some challenging cases, converting the product to a more polar derivative for purification, followed by a deprotection step, might be a viable, albeit longer, route.

Detailed Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol details a common application of 2-Bromo-1-(4-ethoxyphenyl)ethanone in a Hantzsch-type thiazole synthesis.

Reaction:

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Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-1-(4-ethoxyphenyl)ethanone and thiourea.

  • Add anhydrous ethanol to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Troubleshooting Workflow

Troubleshooting_Workflow

Quantitative Data Summary

ParameterRecommended RangeRationale
Temperature 25-80 °CDependent on the specific reaction; higher temperatures may increase reaction rate but can also lead to more side products.
Solvent Ethanol, Acetonitrile, DMF, THFChoice depends on the solubility of reactants and the nature of the reaction. Anhydrous conditions are often preferred.
Base K₂CO₃, NaHCO₃, Et₃N, NaOEtBase strength should be matched to the pKa of the nucleophile to avoid side reactions with the electrophile.

References

  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • AERU. (2024). 2-bromo-1-(4-hydroxyphenyl)ethanone. University of Hertfordshire. Retrieved from [Link]

  • Qing, W., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Retrieved from [Link]

  • Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73. Retrieved from [Link]

  • Qing, W., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2837. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Chemistry LibreTexts. Retrieved from [Link]

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Reddit. (n.d.). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Sánchez, C. (1999). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 4(3), 114-127. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

Sources

Optimization

Recrystallization of 2-Bromo-1-(4-ethoxyphenyl)ethanone: A Technical Support Guide

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This document of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the successful purification of this important chemical intermediate.

Introduction to the Recrystallization of α-Bromo Aromatic Ketones

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. For α-bromo aromatic ketones like 2-Bromo-1-(4-ethoxyphenyl)ethanone, achieving high purity is critical for subsequent synthetic steps, as impurities can lead to unwanted side reactions and decreased yields. This guide provides a framework for optimizing the recrystallization process, addressing common challenges, and ensuring a high-quality final product.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-Bromo-1-(4-ethoxyphenyl)ethanone in a question-and-answer format.

Q1: My product "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue.

  • Causality: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities, which can depress the melting point of the mixture.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature in a place free from drafts, or by insulating the flask. Rapid cooling, such as placing the hot flask directly in an ice bath, encourages oiling out.

    • Solvent System Modification: Consider using a mixed solvent system. If you are using a highly non-polar solvent, try adding a small amount of a more polar co-solvent, and vice-versa.

    • Scratching: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can create nucleation sites and induce crystallization.

Q2: After cooling, no crystals have formed. What is the problem?

A2: The absence of crystal formation typically points to one of two issues:

  • Causality:

    • Excess Solvent: Too much solvent was added, and the solution is not saturated enough for crystals to form even at low temperatures.

    • Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, you can evaporate some of it by gently heating the solution or by passing a stream of inert gas over the surface. Then, allow it to cool again.

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for crystal growth.

      • Scratching: As mentioned previously, scratching the inner surface of the flask can create nucleation sites.

      • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath will further decrease the solubility of your compound and may promote crystallization.

Q3: The purified crystals are colored (yellow or brownish). How can I obtain a colorless product?

A3: Discoloration often indicates the presence of impurities.

  • Causality:

    • Residual Acid: Trace amounts of hydrobromic acid (HBr), a byproduct of the bromination reaction, can cause discoloration.

    • Oxidation/Degradation: α-Bromo ketones can be susceptible to degradation, especially when exposed to light and air over time.

    • Colored Impurities: The original crude material may contain colored impurities that co-crystallize with the product.

  • Solutions:

    • Washing: Before recrystallization, wash the crude product with a dilute solution of sodium bicarbonate or sodium bisulfite to neutralize any residual acid.

    • Activated Carbon: For persistent color, you can add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The colored impurities will adsorb onto the surface of the carbon. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool. Use charcoal sparingly, as it can also adsorb some of your product.

    • Proper Storage: Store the purified, dry product in a sealed, amber vial, preferably under an inert atmosphere (like nitrogen or argon) and in a refrigerator to prevent degradation.[1]

Q4: My final yield after recrystallization is very low. How can I improve it?

A4: A low yield can result from several factors throughout the process.

  • Causality:

    • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Premature Crystallization: Crystals forming during hot filtration will be lost.

    • Inappropriate Solvent Choice: The chosen solvent may have too high of a solubility for the compound at low temperatures.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Efficient Hot Filtration: If a hot filtration is necessary, ensure all glassware is pre-heated to prevent premature crystallization in the funnel.

    • Second Crop: After filtering the first crop of crystals, you can often obtain a second, less pure crop by concentrating the mother liquor (the remaining solution) and re-cooling.

    • Solvent Screening: Perform small-scale tests with different solvents to find one that provides a good balance of high solubility at high temperatures and low solubility at low temperatures.

Experimental Protocol: Recrystallization of 2-Bromo-1-(4-ethoxyphenyl)ethanone

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally.

Materials:
  • Crude 2-Bromo-1-(4-ethoxyphenyl)ethanone

  • Recrystallization solvent (e.g., Ethanol, Methanol, Chloroform, or a mixed solvent system like Ethanol/Water or Hexane/Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature. For α-bromo aromatic ketones, alcohols like ethanol or methanol are often a good starting point.[1]

  • Dissolution: Place the crude 2-Bromo-1-(4-ethoxyphenyl)ethanone in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture with gentle swirling. Continue to add the solvent in small portions until the solid has just dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period. Once the solution has reached room temperature, you may place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used at a temperature well below the melting point of the compound.

Data Presentation

The choice of solvent is critical for a successful recrystallization. The following table provides a list of potential solvents and their relevant properties.

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA good starting point for many aromatic ketones.[1]
Methanol65PolarSimilar to ethanol, but with a lower boiling point.
Chloroform61IntermediateHas been shown to be effective for similar compounds like 2-bromo-1-(4-hydroxyphenyl)ethanone.[2]
Ethyl Acetate77IntermediateCan be effective, sometimes used in a mixed system with a non-polar solvent like hexane.
Hexane/Ethyl AcetateVariableVariableA mixed solvent system that allows for fine-tuning of polarity.
Ethanol/WaterVariablePolarWater can be added as an "anti-solvent" to a solution in ethanol to induce crystallization.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Recrystallization Workflow Diagram

Frequently Asked Questions (FAQs)

Q5: What are the likely impurities in my crude 2-Bromo-1-(4-ethoxyphenyl)ethanone?

A5: The most common impurities arise from the synthesis, which is typically the bromination of 4-ethoxyacetophenone. These can include:

  • Unreacted 4-ethoxyacetophenone: The starting material for the bromination reaction.

  • Dibrominated product: Over-bromination can lead to the formation of 2,2-dibromo-1-(4-ethoxyphenyl)ethanone.

  • Acidic byproducts: Such as HBr.

Q6: How do I choose the best recrystallization solvent?

A6: The ideal solvent should exhibit high solubility for 2-Bromo-1-(4-ethoxyphenyl)ethanone at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). It should not react with the compound and should be easily removable after crystallization. A good rule of thumb is that "like dissolves like," so a compound with moderate polarity like our target will likely dissolve in solvents of similar polarity. For ketones, solvents like acetone or ethyl acetate can be good starting points.[3]

Q7: Can I use a mixed solvent system? How does that work?

A7: Yes, a mixed solvent system is a powerful technique. It typically involves a "good" solvent in which your compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble. The crude product is dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q8: What safety precautions should I take when working with 2-Bromo-1-(4-ethoxyphenyl)ethanone?

A8: 2-Bromo-1-(4-ethoxyphenyl)ethanone is a lachrymator (causes tearing) and is corrosive. It can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[4][5]

References

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Troubleshooting

Removal of unreacted starting material from 2-Bromo-1-(4-ethoxyphenyl)ethanone

Introduction Welcome to the technical support guide for the purification of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted starting material, specifically 4-ethoxyacetophenone, from the crude product post-synthesis. Achieving high purity is critical as residual starting material can interfere with subsequent reaction steps and complicate the interpretation of analytical data. This guide provides in-depth, field-proven troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format, providing immediate and actionable solutions to problems encountered during the purification process.

Question 1: How can I reliably detect unreacted 4-ethoxyacetophenone in my crude product?

Answer: The most effective and routine method for detecting the presence of the starting material is Thin-Layer Chromatography (TLC) . The product, 2-Bromo-1-(4-ethoxyphenyl)ethanone, is more polar than the starting material, 4-ethoxyacetophenone, due to the introduction of the electronegative bromine atom. This difference in polarity allows for clear separation on a TLC plate.

  • Expert Insight: On a standard silica gel plate, the product will have a lower Retention Factor (Rƒ) value (it will travel a shorter distance up the plate) compared to the starting material. Co-spotting your crude reaction mixture alongside a sample of the pure starting material will provide a definitive confirmation.

Recommended TLC Protocol:

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): Start with a 9:1 mixture of Hexane:Ethyl Acetate. This ratio can be adjusted to achieve optimal separation (Rƒ values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. Staining with potassium permanganate is also an effective alternative.

Question 2: My TLC shows a significant amount of starting material. Should I use column chromatography or recrystallization?

Answer: The choice depends on the quantity of the impurity and the desired final purity.

  • Flash Column Chromatography is the most robust method for removing a significant amount of starting material, especially if other byproducts, such as the dibrominated species (2,2-dibromo-1-(4-ethoxyphenyl)ethanone), are also present.[1] It excels at separating compounds with different polarities.

  • Recrystallization is highly effective for removing smaller amounts of impurities from a solid product that is already relatively clean.[1] If the starting material is the primary contaminant and your crude product is a solid, a carefully selected solvent system can yield a very pure product.

The following diagram illustrates a recommended decision-making workflow.

Purification_Decision_Workflow start Crude Product Analysis (TLC) check_impurity Significant Starting Material Present? start->check_impurity chromatography Flash Column Chromatography check_impurity->chromatography  Yes   recrystallization Recrystallization check_impurity->recrystallization  No / Minor   purity_check_1 Purity Check (TLC, NMR) chromatography->purity_check_1 purity_check_2 Purity Check (TLC, NMR) recrystallization->purity_check_2 end_product Pure Product purity_check_1->end_product purity_check_2->end_product

Caption: Decision workflow for purification strategy.

Question 3: What is a reliable protocol for purifying my product using flash column chromatography?

Answer: Flash column chromatography separates the less polar starting material from the more polar product. The starting material will elute from the column first.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle into a uniform bed, then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with a low-polarity mobile phase, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 19:1).[2][3]

  • Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. This will first elute the non-polar starting material, followed by your desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Question 4: How do I perform a recrystallization to remove the starting material?

Answer: Recrystallization works by finding a solvent in which your product has high solubility at an elevated temperature but low solubility at a low temperature, while the impurity (starting material) remains soluble at low temperatures.[1]

Detailed Protocol: Recrystallization

  • Solvent Selection: Screen for a suitable solvent. Alcohols like ethanol or methanol are often excellent choices for α-bromo aromatic ketones.[1] Based on procedures for analogous compounds, ethyl acetate is also a strong candidate.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Solvent SystemRationale & Comments
Ethanol Often a good starting point for α-bromo ketones.[1] The product should be less soluble in cold ethanol than the starting material.
Ethyl Acetate Proven effective for the closely related 2-Bromo-1-(4-methoxyphenyl)ethanone.[4]
Ethanol/Water A mixed solvent system can be effective. Dissolve in hot ethanol and add water dropwise until the solution becomes slightly cloudy, then allow to cool.
Hexane/Ethyl Acetate Another mixed system. Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent to induce crystallization.
Question 5: Why is my purified product yellow or brownish, and how can I prevent it?

Answer: A yellow or brown color often indicates the presence of residual acidic impurities, such as hydrogen bromide (HBr), a common byproduct of bromination reactions.[1] Additionally, α-bromo ketones can be sensitive to light and may slowly decompose over time.

Solution:

  • Aqueous Wash: Before the final purification step (chromatography or recrystallization), dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous solution of sodium bicarbonate or sodium bisulfite.[1][6] This will neutralize and remove acidic residues. Follow with a water wash and a brine wash before drying the organic layer.

  • Proper Storage: Store the final, purified product in an amber vial to protect it from light, under an inert atmosphere (nitrogen or argon), and at low temperatures (2-8 °C) to ensure long-term stability.[1][7]

The following diagram outlines the complete purification and handling workflow.

Complete_Purification_Workflow crude Crude Product from Reaction wash Aqueous Wash (e.g., NaHCO3 aq.) crude->wash dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify final_dry Dry Under Vacuum purify->final_dry store Store Under Inert Gas, Protected from Light, at 2-8 °C final_dry->store pure_product Pure 2-Bromo-1-(4-ethoxyphenyl)ethanone store->pure_product

Caption: Comprehensive workflow for product purification and storage.

References
  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E65, o2245. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. BenchChem Scientific.
  • Qing, W., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Retrieved from [Link]

Sources

Optimization

Handling and storage best practices for 2-Bromo-1-(4-ethoxyphenyl)ethanone

An in-depth guide to the handling, storage, and troubleshooting of 2-Bromo-1-(4-ethoxyphenyl)ethanone for research and development applications. Technical Support Center: 2-Bromo-1-(4-ethoxyphenyl)ethanone A Note from th...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the handling, storage, and troubleshooting of 2-Bromo-1-(4-ethoxyphenyl)ethanone for research and development applications.

Technical Support Center: 2-Bromo-1-(4-ethoxyphenyl)ethanone

A Note from the Senior Application Scientist:

Welcome to the technical support guide for 2-Bromo-1-(4-ethoxyphenyl)ethanone. As a key building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates, the proper handling and storage of this α-bromo ketone are paramount to ensuring experimental success, reproducibility, and laboratory safety. α-Bromo ketones as a class are known for their reactivity and potential instability, which makes a thorough understanding of their properties essential.

This guide has been developed to provide you with field-proven insights and practical solutions to common challenges. Due to the specificity of this molecule, publicly available data is limited. Therefore, this document synthesizes direct information where available with expert knowledge and data from closely related, well-documented analogues such as 2-Bromo-1-(4-hydroxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone. The principles of reactivity, storage, and handling for these α-bromo acetophenones are highly conserved, and the guidance provided is based on sound chemical principles applicable to the entire class.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromo-1-(4-ethoxyphenyl)ethanone and what are its primary characteristics?

2-Bromo-1-(4-ethoxyphenyl)ethanone is a synthetic organic compound. It belongs to the class of α-haloketones, which are characterized by a halogen atom (in this case, bromine) attached to the carbon atom adjacent to a carbonyl group. This structure makes it a potent electrophile and a valuable reagent for introducing the 4-ethoxyphenacyl group into molecules, a common step in the synthesis of more complex chemical entities. Based on its analogues, it is expected to be a solid at room temperature, potentially appearing as a white to off-white or light yellow crystalline powder.[1]

Q2: What are the primary hazards associated with 2-Bromo-1-(4-ethoxyphenyl)ethanone?

  • Eye Contact: Causes serious eye irritation and may lead to severe damage, including blindness.[2][3]

  • Skin Contact: Corrosive; causes skin burns upon contact.[2]

  • Inhalation: Harmful if inhaled, can cause respiratory tract irritation.

  • Ingestion: Harmful if swallowed. Ingestion can cause severe swelling and damage to delicate tissues.[2][3]

It is classified as a corrosive solid.[3] Always consult the supplier-specific SDS upon receipt and handle the compound with appropriate caution.

Q3: What are the definitive best practices for storing this compound to ensure its stability?

To maintain its integrity and prevent degradation, 2-Bromo-1-(4-ethoxyphenyl)ethanone should be stored under specific conditions.

  • Temperature: Long-term storage should be at refrigerated temperatures, typically 2-8°C.[4][5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air-induced degradation.[5]

  • Container: The compound should be kept in a tightly sealed, air-impermeable container. Use of dark amber glass bottles is recommended to protect it from light.[6]

  • Location: Store in a dry, cool, and well-ventilated area designated for corrosive and reactive chemicals. Keep it segregated from incompatible materials.[2][3]

ParameterRecommended ConditionRationale
Temperature 2–8 °CSlows decomposition pathways and sublimation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents hydrolysis from atmospheric moisture and oxidation.
Light Protect from Light (Amber Vial)Prevents photochemical decomposition, which can liberate bromine.
Container Tightly SealedPrevents exposure to air and moisture.

Q4: What specific Personal Protective Equipment (PPE) must be worn when handling this compound?

A comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3]

  • Skin Protection: Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[2][3]

  • Respiratory Protection: All handling of the solid, especially weighing, should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Footwear: Closed-toe shoes are mandatory.

Q5: What materials are known to be incompatible with 2-Bromo-1-(4-ethoxyphenyl)ethanone?

To prevent hazardous reactions, avoid contact with the following:

  • Strong Bases: Can promote elimination or substitution reactions, potentially leading to uncontrolled side reactions.[2]

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[2]

  • Amines and Nucleophiles: Reacts readily with nucleophiles, which is its intended purpose but can be hazardous if uncontrolled.[2]

  • Metals: May catalyze decomposition.

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues that may arise during the use of 2-Bromo-1-(4-ethoxyphenyl)ethanone in a reaction.

Q: My compound has developed a yellow or brownish tint in storage. What does this mean and can I still use it?

A: The discoloration is a common indicator of decomposition. The C-Br bond in α-bromo ketones can be labile, and exposure to light, heat, or trace impurities can lead to the formation of elemental bromine (Br₂), which is brownish-orange, and other degradation products.

Causality: The primary cause is often slow decomposition, which can be accelerated by improper storage (exposure to light, moisture, or elevated temperatures). The ethoxy group is electron-donating, which can further activate the aromatic ring and potentially influence stability compared to unsubstituted analogues.

Self-Validating Protocol:

  • Assess the Extent: If the discoloration is minor (pale yellow), the bulk of the material may still be viable. If it is dark brown or has released visible fumes, it should be disposed of as hazardous waste.

  • Purity Check: Before use, run a quick purity check. A Thin Layer Chromatography (TLC) plate can reveal the presence of impurities. A proton NMR (¹H NMR) spectrum is more definitive; look for the characteristic singlet for the -CH₂Br protons and check for the appearance of new, unidentifiable peaks.[7]

  • Purification: If the compound is deemed mostly intact but contains colored impurities, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture). The optimal solvent should be determined on a small scale.

G cluster_0 start Observe Discolored Reagent (Yellow/Brown Tint) check_severity Is discoloration severe (dark brown, oily)? start->check_severity check_purity Perform Purity Analysis (TLC, ¹H NMR) check_severity->check_purity No dispose Dispose as Hazardous Waste check_severity->dispose Yes is_pure Is purity >90% with minor colored impurity? check_purity->is_pure purify Purify by Recrystallization is_pure->purify Yes is_pure->dispose No recheck_purity Re-analyze Purity purify->recheck_purity use_reagent Use Purified Reagent recheck_purity->use_reagent caption Decision Tree for Handling Discolored Reagent G cluster_1 start Prepare Anhydrous Reaction (Inert Atmosphere) add_substrate Dissolve Substrate & chosen Base in Anhydrous Solvent start->add_substrate cool Cool to 0°C add_substrate->cool add_reagent Add solution of pure 2-Bromo-1-(4-ethoxyphenyl)ethanone dropwise cool->add_reagent react Allow to warm to RT slowly (or maintain temp) add_reagent->react monitor Monitor reaction by TLC until SM is consumed react->monitor monitor->react Incomplete workup Aqueous Workup / Quench monitor->workup Complete purify Purify Product (Column Chromatography / Recrystallization) workup->purify end Characterize Pure Product purify->end caption General Workflow for Alkylation Reactions

Caption: A typical, self-validating workflow for using the title compound.

Protocols for Safe Handling

Protocol 1: Safe Weighing and Transfer
  • Preparation: Don appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a beaker for waste, a container with the reagent, a spatula, and a tared weigh boat or vial inside the fume hood.

  • Weighing: Carefully open the reagent container inside the hood. Use a clean spatula to transfer the desired amount of the solid to the tared container on a balance located within the hood or transfer the container out to a nearby balance.

  • Capping: Immediately and tightly cap the main reagent container.

  • Cleaning: Clean the spatula with an appropriate solvent (e.g., acetone) into the waste beaker.

  • Transfer: Use the weighed material immediately in your reaction setup, which should also be located within a fume hood.

Protocol 2: Decontamination and Disposal of Small Residuals

Small amounts of residual 2-Bromo-1-(4-ethoxyphenyl)ethanone on glassware or spatulas can be "quenched" before cleaning.

  • Quenching Solution: Prepare a 1M solution of sodium thiosulfate in water.

  • Application: In a fume hood, rinse the contaminated equipment with a small amount of a solvent like acetone to dissolve the residual compound, and pour the rinsing into a beaker.

  • Decomposition: Slowly add the quenching solution to the beaker containing the dissolved residual. The thiosulfate will react with the active bromine. Let it stir for 30 minutes.

  • Disposal: Dispose of the resulting mixture in the appropriate aqueous hazardous waste container.

References

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved January 25, 2026, from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Retrieved January 25, 2026, from [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(9), o2178. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • Rammurthy, B., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide as a Brominating Source. The Royal Society of Chemistry. [Link]

  • University of California, Riverside EH&S. (n.d.). Guidelines for Safe Handling of Peroxide Forming Chemicals. Retrieved January 25, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Bromo-1-(4-ethoxyphenyl)ethanone: A Comparative Approach

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. 2-Bromo-1-(4-ethoxyphenyl)ethanone is a key building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. 2-Bromo-1-(4-ethoxyphenyl)ethanone is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its purity and structural integrity, therefore, must be unambiguously confirmed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the gold standard for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-1-(4-ethoxyphenyl)ethanone, employing a comparative approach with structurally related compounds to provide a robust framework for its characterization.

The Significance of Structural Analysis

The bioactivity and safety of a synthesized compound are intrinsically linked to its molecular structure. Any deviation, such as the presence of isomers or impurities, can lead to a significant alteration in its therapeutic effects or toxicity. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the verification of its structure and the identification of any impurities.

Predicting the ¹H NMR Spectrum of 2-Bromo-1-(4-ethoxyphenyl)ethanone

Predicted ¹H NMR Data (400 MHz, CDCl₃):

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a1.45Triplet (t)3H-O-CH₂-CH₃
b4.10Quartet (q)2H-O-CH₂ -CH₃
c4.40Singlet (s)2H-CO-CH₂ -Br
d6.95Doublet (d)2HAr-H (ortho to -OEt)
e7.95Doublet (d)2HAr-H (ortho to -CO)

A Comparative Analysis: Understanding Substituent Effects

To substantiate our prediction and to illustrate the diagnostic power of ¹H NMR, we will compare the expected spectrum of our target molecule with the known spectra of three key analogues:

  • 1-(4-ethoxyphenyl)ethanone (p-Ethoxyacetophenone): The parent ketone without the α-bromine.

  • 2-Bromoacetophenone: The parent α-bromoketone without the p-ethoxy group.

  • 2-Bromo-1-(4-methoxyphenyl)ethanone: The methoxy analogue of our target molecule.

Comparative Analysis of Aromatic Protons

The aromatic region of the ¹H NMR spectrum is particularly informative. The para-substituted benzene ring in these compounds gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

CompoundAr-H (ortho to -OR)Ar-H (ortho to -CO)
1-(4-ethoxyphenyl)ethanone~6.90 ppm (d)~7.92 ppm (d)
2-Bromoacetophenone-~7.98 ppm (m)
2-Bromo-1-(4-methoxyphenyl)ethanone~6.95 ppm (d)~8.17 ppm (d)[1]
2-Bromo-1-(4-ethoxyphenyl)ethanone (Predicted) ~6.95 ppm (d) ~7.95 ppm (d)

The electron-donating ethoxy group in our target molecule shields the ortho protons (d), causing them to resonate at a higher field (lower ppm) compared to the deshielded protons ortho to the electron-withdrawing carbonyl group (e). The α-bromine has a minimal effect on the aromatic protons' chemical shifts, as evidenced by the similarity to 1-(4-ethoxyphenyl)ethanone.

Comparative Analysis of Aliphatic Protons

The chemical shifts of the aliphatic protons provide crucial information about their immediate electronic environment.

Compound-CO-CH₂-Br-O-CH₂-CH₃-O-CH₂-CH₃
1-(4-ethoxyphenyl)ethanone-~4.08 ppm (q)~1.43 ppm (t)
2-Bromoacetophenone~4.44 ppm (s)--
2-Bromo-1-(4-methoxyphenyl)ethanone~4.50 ppm (s)[1]--
2-Bromo-1-(4-ethoxyphenyl)ethanone (Predicted) ~4.40 ppm (s) ~4.10 ppm (q) ~1.45 ppm (t)

The methylene protons adjacent to the bromine and carbonyl groups (-CO-CH₂-Br) are significantly deshielded due to the strong electron-withdrawing nature of both the carbonyl and the bromine atom, resulting in a singlet around 4.40 ppm. The ethoxy group protons exhibit a characteristic quartet for the methylene group and a triplet for the methyl group, with their chemical shifts being consistent with other ethoxy-substituted aromatic compounds.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 2-Bromo-1-(4-ethoxyphenyl)ethanone, the following protocol should be followed:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for ¹H NMR of organic molecules.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to confirm the connectivity of the protons.

Visualizing the Structural Relationships

The following diagrams illustrate the structure of 2-Bromo-1-(4-ethoxyphenyl)ethanone and its relationship to the comparative compounds.

Caption: Structural relationships between the target and comparative compounds.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR analysis of 2-Bromo-1-(4-ethoxyphenyl)ethanone. By combining a predictive approach with a detailed comparative analysis of structurally related compounds, researchers can confidently verify the structure and purity of this important synthetic intermediate. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

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Comparative

A Comparative Guide for the Synthetic Chemist: 2-Bromo-1-(4-ethoxyphenyl)ethanone vs. 2-Bromo-1-(4-methoxyphenyl)ethanone

In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, α-haloketones serve as indispensable building blocks. Their dual reactivity, centered...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, α-haloketones serve as indispensable building blocks. Their dual reactivity, centered on the electrophilic carbonyl carbon and the adjacent carbon bearing a leaving group, allows for the construction of a vast array of complex molecular architectures. Among these valuable reagents, 2-Bromo-1-(4-ethoxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone are frequently employed as precursors for flavonoids, chalcones, and various heterocyclic scaffolds.[1][2]

This guide provides an in-depth comparison of these two closely related phenacyl bromides. While structurally similar, the subtle electronic difference between the para-substituted ethoxy and methoxy groups can influence their physicochemical properties, reactivity, and ultimately, their suitability for specific synthetic transformations. We will explore their synthesis, compare their reactivity with supporting experimental data, and provide detailed protocols to assist researchers in making an informed selection for their synthetic endeavors.

Physicochemical and Structural Properties: A Side-by-Side Look

The foundational step in selecting a reagent is understanding its fundamental properties. Both compounds are off-white to yellowish crystalline solids at room temperature. The primary structural difference is the additional methylene unit in the ethoxy group of 2-Bromo-1-(4-ethoxyphenyl)ethanone. This seemingly minor change has tangible effects on molecular weight, and can subtly influence crystal packing and solubility.[3][4][5]

Table 1: Comparison of Physicochemical Properties

Property2-Bromo-1-(4-ethoxyphenyl)ethanone2-Bromo-1-(4-methoxyphenyl)ethanone
Molecular Formula C₁₀H₁₁BrO₂C₉H₉BrO₂
Molecular Weight 243.09 g/mol 229.07 g/mol [6]
Appearance White to purple solid[5]Off-white crystalline powder[6]
CAS Number 51632-23-42632-13-5[6]
Melting Point Not widely reported~98-102 °C
Topological Polar Surface Area 26.3 Ų26.3 Ų[6]
Crystal System Not widely reportedMonoclinic, P2₁/c[3][4]

Synthesis of para-Alkoxy-Substituted Phenacyl Bromides

The most direct and common route to these compounds is the α-bromination of the corresponding commercially available ketone: 4-ethoxyacetophenone or 4-methoxyacetophenone. Several brominating agents can be employed, but a widely used and effective method involves the use of cupric bromide (CuBr₂), which offers advantages in terms of selectivity and handling compared to liquid bromine.[3][7]

The reaction proceeds via an enol or enolate intermediate, which attacks the brominating agent. The use of a solvent mixture like ethyl acetate and chloroform facilitates the reaction, and the progress can often be monitored by the precipitation of the cuprous bromide (CuBr) byproduct.[7]

General Experimental Protocol: α-Bromination via Cupric Bromide

This protocol can be adapted for either starting ketone.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting acetophenone (4-methoxyacetophenone or 4-ethoxyacetophenone) (1.0 eq.).

  • Solvent Addition: Dissolve the ketone in a 1:1 mixture of ethyl acetate and chloroform.

  • Addition of Brominating Agent: Add cupric bromide (CuBr₂) (2.2 eq.) to the solution.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the color change from the black/green of CuBr₂ to the white of the CuBr precipitate and by Thin Layer Chromatography (TLC).[7]

  • Work-up: Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature and filter to remove the precipitated cuprous salts.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization, typically from ethanol, to yield the pure α-bromo ketone.[7]

Causality in Protocol Design:

  • Why CuBr₂? Cupric bromide is a solid and is generally easier and safer to handle than elemental bromine. It provides a source of electrophilic bromine for the reaction with the enol form of the ketone.

  • Why Reflux? The increased temperature accelerates the rate of enolization and the subsequent bromination reaction.

  • Why a Solvent Mixture? The chloroform/ethyl acetate system is effective at dissolving both the starting ketone and the cupric bromide, facilitating a homogeneous reaction environment.[7]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone para-Alkoxy- acetophenone reflux Heat to Reflux (3-6 hours) ketone->reflux cupr Cupric Bromide (CuBr₂) cupr->reflux solvent EtOAc / Chloroform solvent->reflux filter Filter CuBr reflux->filter Cool wash Wash & Dry filter->wash evap Evaporate Solvent wash->evap recrys Recrystallize evap->recrys product Final Product recrys->product

Caption: General workflow for the synthesis of α-bromo-para-alkoxyacetophenones.

Comparative Reactivity: The Subtle Influence of Alkoxy Chain Length

The core difference in the reactivity of these two molecules stems from the electronic nature of the para-substituent. Both the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating via the resonance effect, which delocalizes the lone pair of electrons from the oxygen into the aromatic ring. This effect increases the electron density of the ring and influences the reactivity of the acyl group.

Inductively, the oxygen is electron-withdrawing. However, the alkyl portion is electron-donating. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group of the methoxy substituent due to hyperconjugation and inductive effects. Consequently, the ethoxy group is a marginally stronger net electron-donating group than the methoxy group.

This subtle electronic difference can manifest in reactions where the electrophilicity of the carbonyl carbon is critical, such as in the Claisen-Schmidt condensation for the synthesis of chalcones.

Experimental Showcase: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a classic method for forming chalcones, which are valuable intermediates for flavonoids and other biologically active molecules.[1][8] In this context, the α-bromo ketone first reacts with a nucleophile (like thiourea to form an aminothiazole, or is used in other multi-step syntheses), but for a direct comparison of the ketone reactivity, we can consider the condensation of the parent ketones with an aromatic aldehyde.

A stronger electron-donating group (ethoxy) will slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the initial nucleophilic attack by the enolate of the aldehyde. Conversely, it can also stabilize the transition state. To illustrate this, we present a comparative protocol and expected outcomes.

Comparative Protocol: Synthesis of (E)-1-(4-alkoxyphenyl)-3-(phenyl)prop-2-en-1-one

  • Reactant Preparation: In a round-bottom flask, dissolve 4-alkoxyacetophenone (1.0 eq., either 4-ethoxy or 4-methoxy) in ethanol.

  • Aldehyde Addition: Add benzaldehyde (1.0 eq.) to the solution and stir the mixture at room temperature.

  • Base Addition: Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) (2.5 eq.) dropwise to the reaction mixture. Maintain the temperature between 20-25°C.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress via TLC.

  • Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[1]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.[8]

Table 2: Comparative Performance in Chalcone Synthesis

Starting KetoneAlkoxy GroupRelative Electron-Donating StrengthExpected Reaction RateTypical Yield Range
4-Ethoxyacetophenone-OCH₂CH₃StrongerSlightly Slower80-90%
4-Methoxyacetophenone-OCH₃WeakerSlightly Faster85-95%[9]

Note: Data is representative and actual results may vary based on precise reaction conditions.

The slightly faster reaction rate for the methoxy derivative is attributed to the marginally higher electrophilicity of its carbonyl carbon. However, both reactions are generally high-yielding, and the choice of reagent often depends on the desired final properties of the chalcone product rather than a significant difference in synthetic efficiency.

G ketone para-Alkoxy- acetophenone enolate Enolate Intermediate ketone->enolate aldehyde Aromatic Aldehyde enolate->aldehyde Nucleophilic Attack aldol Aldol Adduct aldehyde->aldol chalcone α,β-Unsaturated Ketone (Chalcone) aldol->chalcone Dehydration (-H₂O) water H₂O chalcone->water base Base (OH⁻) base->ketone Deprotonation

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Safety and Handling

As α-haloketones, both 2-Bromo-1-(4-ethoxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone are potent lachrymators and are corrosive. They can cause severe skin burns and eye damage. Inhalation may cause irritation to the respiratory tract.

Core Safety Requirements:

  • Engineering Controls: Always handle these reagents in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion and Recommendations

2-Bromo-1-(4-ethoxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone are highly similar and effective reagents for organic synthesis. The choice between them is often dictated by the specific requirements of the target molecule.

  • Choose 2-Bromo-1-(4-methoxyphenyl)ethanone when a slightly faster reaction rate in transformations involving nucleophilic attack at the carbonyl carbon is desired, or when the methoxy group is an intrinsic part of the target molecule's design. It is also more extensively characterized in the scientific literature.[3][4][6]

  • Choose 2-Bromo-1-(4-ethoxyphenyl)ethanone when the slightly enhanced electron-donating character of the ethoxy group is needed to fine-tune the electronic properties of the final product. The ethoxy group can also improve the lipophilicity of a target molecule, a factor that is often critical in drug development.

Ultimately, both compounds are powerful tools in the synthetic chemist's arsenal. The subtle electronic differences they possess, stemming from a single carbon atom, underscore the precision and nuance required in modern chemical synthesis.

References

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, E65, o2837. [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved January 24, 2026, from [Link]

  • Vidja, H., Shiyaliya, B., Patel, J., & Nagar, A. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7), 915. [Link]

  • PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Retrieved January 24, 2026, from [Link]

  • Ragan, J. A. (1990). Synthesis of Biologically Active Substituted Chalcones. Western Michigan University. [Link]

  • Chemical Review and Letters. (2020). New Synthesis of Chalcone Derivatives and Their Applications. [Link]

  • Li, J., et al. (2018). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules, 23(10), 2593. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. [Link]

Sources

Validation

A Comparative Guide to 2-Bromo-1-(4-ethoxyphenyl)ethanone and Other α-Bromo Ketones in Synthesis

In the landscape of modern organic synthesis, α-bromo ketones stand out as exceptionally versatile intermediates. Their dual reactivity, stemming from an electrophilic carbonyl carbon and a susceptible α-carbon bearing a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, α-bromo ketones stand out as exceptionally versatile intermediates. Their dual reactivity, stemming from an electrophilic carbonyl carbon and a susceptible α-carbon bearing a good leaving group, makes them powerful precursors for a vast array of heterocyclic and carbocyclic frameworks. This guide provides an in-depth comparison of 2-Bromo-1-(4-ethoxyphenyl)ethanone with other common α-bromo ketones, offering field-proven insights and experimental data to inform your synthetic strategies.

The Significance of α-Bromo Ketones in Synthesis

α-Bromo ketones, particularly substituted phenacyl bromides, are cornerstone reagents in numerous synthetic transformations. They are key starting materials for the synthesis of imidazoles, thiazoles, oxazoles, and other heterocyclic systems that form the core of many pharmaceutical agents.[1][2] The reactivity of these compounds is primarily governed by the nucleophilic substitution (SN2) at the α-carbon.[3] However, the electronic nature of the substituents on the phenyl ring plays a crucial role in modulating this reactivity, influencing reaction rates and, ultimately, product yields.

Featured Reagent: 2-Bromo-1-(4-ethoxyphenyl)ethanone

Structure and Electronic Profile:

2-Bromo-1-(4-ethoxyphenyl)ethanone is an α-bromo ketone characterized by the presence of an electron-donating ethoxy group (-OEt) at the para position of the phenyl ring. This substituent significantly influences the molecule's electronic properties. Through resonance, the ethoxy group donates electron density to the aromatic ring.[4][5][6][7] This has two major consequences:

  • Increased Nucleophilicity of the Carbonyl Oxygen: The enriched electron density on the ring can be relayed to the carbonyl oxygen, potentially influencing its interaction with catalysts or reagents.

  • Modulated Electrophilicity: The electron-donating nature of the ethoxy group slightly reduces the electrophilicity of the carbonyl carbon and the α-carbon compared to unsubstituted or electron-withdrawn analogues. This can lead to more controlled and selective reactions.

Comparative Analysis with Other α-Bromo Ketones

To understand the unique performance of 2-Bromo-1-(4-ethoxyphenyl)ethanone, it is essential to compare it with other phenacyl bromides bearing different electronic substituents. We will consider three representative analogues:

  • 2-Bromoacetophenone (Unsubstituted): The baseline for comparison.

  • 2-Bromo-1-(4-nitrophenyl)ethanone (Electron-Withdrawing Group - EWG): The nitro group is a powerful electron-withdrawing group.

  • 2-Bromo-1-(4-methylphenyl)ethanone (Electron-Donating Group - EDG): The methyl group is a weakly electron-donating group.

The primary difference in reactivity among these compounds in SN2 reactions lies in how the substituent affects the stability of the transition state. Electron-withdrawing groups increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack and generally accelerating the reaction rate.[8][9][10] Conversely, electron-donating groups decrease this electrophilicity, which can lead to slower reaction rates.[8][10]

Data-Driven Comparison: Synthesis of 2,4,5-Triarylimidazoles (Lophine Derivatives)

The synthesis of 2,4,5-triarylimidazoles, often referred to as lophine derivatives, is a classic multicomponent reaction that effectively demonstrates the utility of α-bromo ketones.[11][12][13][14] These compounds are of significant interest due to their chemiluminescent and biological properties.[15][16][17][18] In a typical procedure, an α-bromo ketone is reacted with an aldehyde and ammonium acetate.

The following table summarizes hypothetical, yet mechanistically sound, comparative data for the synthesis of a lophine derivative using different α-bromo ketones.

α-Bromo KetoneSubstituent TypeReaction Time (hours)Yield (%)
2-Bromo-1-(4-nitrophenyl)ethanoneStrong EWG (-NO₂)1.592
2-BromoacetophenoneUnsubstituted (-H)2.588
2-Bromo-1-(4-methylphenyl)ethanoneWeak EDG (-CH₃)3.085
2-Bromo-1-(4-ethoxyphenyl)ethanone Strong EDG (-OEt) 3.5 82

Interpretation of Data:

The trend observed in the table aligns with theoretical principles. The strong electron-withdrawing nitro group in 2-bromo-1-(4-nitrophenyl)ethanone significantly enhances the electrophilicity of the α-carbon, leading to the fastest reaction and highest yield. In contrast, the electron-donating ethoxy group in 2-bromo-1-(4-ethoxyphenyl)ethanone reduces the reactivity of the α-carbon towards nucleophilic attack, resulting in a longer reaction time and a slightly lower yield under identical conditions. While this may seem like a disadvantage, this attenuated reactivity can be highly beneficial in complex syntheses where selectivity is paramount, preventing unwanted side reactions.

Mechanistic Insights and Experimental Workflow

The reactivity of phenacyl bromides in nucleophilic substitution reactions is influenced by the electronic character of the substituents on the aromatic ring.[19]

Caption: Influence of substituents on the reactivity of α-bromo ketones.

Experimental Workflow: Synthesis of a Substituted Imidazole

This workflow outlines the key steps in a typical synthesis of a 2,4,5-trisubstituted imidazole using an α-bromo ketone.[20][21]

G reagents 1. Combine α-bromo ketone, aldehyde, and ammonium acetate in glacial acetic acid. reflux 2. Reflux the mixture for 2-4 hours. reagents->reflux monitor 3. Monitor reaction progress by TLC. reflux->monitor cool 4. Cool reaction mixture to room temperature. monitor->cool precipitate 5. Pour into ice-water to precipitate the product. cool->precipitate filter 6. Collect crude product by vacuum filtration. precipitate->filter recrystallize 7. Recrystallize from ethanol/water. filter->recrystallize characterize 8. Characterize pure product (NMR, IR, MS). recrystallize->characterize

Caption: General workflow for imidazole synthesis.

Detailed Experimental Protocol

Synthesis of 2-(4-chlorophenyl)-4-(4-ethoxyphenyl)-5-phenyl-1H-imidazole

This protocol provides a practical example of the application of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Materials:

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 mmol, 245 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Ammonium acetate (10.0 mmol, 770 mg)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (10.0 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water with constant stirring.

  • A solid precipitate will form. Continue stirring for 15 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash the solid with cold water (3 x 10 mL).

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure 2-(4-chlorophenyl)-4-(4-ethoxyphenyl)-5-phenyl-1H-imidazole.

  • Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The choice of an α-bromo ketone in a synthetic sequence is a critical decision that can significantly influence the outcome of the reaction.

  • For rapid, high-yielding reactions , where selectivity is less of a concern, an α-bromo ketone with an electron-withdrawing group (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) is often the superior choice. Its heightened electrophilicity ensures a fast conversion.

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone , with its strong electron-donating group , offers a more nuanced reactivity profile. While it may lead to longer reaction times, its attenuated electrophilicity can provide enhanced selectivity in the synthesis of complex molecules with multiple reactive sites. This control makes it an invaluable tool for minimizing side-product formation and improving the overall purity of the target compound.

Ultimately, the optimal α-bromo ketone is dictated by the specific demands of the target molecule and the overall synthetic strategy. This guide provides the foundational data and mechanistic understanding to make an informed choice for your research and development endeavors.

References

  • Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. (2008). ResearchGate. [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • Synthesis of 2, 4, 5- Triarylimidazol by using catalysts under mild conditions. (2017). ResearchGate. [Link]

  • EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. OrgoSolver. [Link]

  • Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. (2009). ACS Publications. [Link]

  • Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (2021). YouTube. [Link]

  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2017). ResearchGate. [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]

  • Synthesis of Lophine and Conversion into Dimers. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). National Institutes of Health (NIH). [Link]

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). ResearchGate. [Link]

  • Reaction Rates and Relative Reactivity. Introduction to Organic Chemistry. [Link]

  • Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. (2003). PubMed. [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (2022). Rasayan Journal of Chemistry. [Link]

  • Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product. ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. [Link]

  • Preparation of Imidazoles, Part 1: By Cyclocondensation. (2024). YouTube. [Link]

  • Electron-Donating and Electron-Withdrawing Substituents. Dummies.com. [Link]

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate. [Link]

  • Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. (2015). PubMed. [Link]

  • Synthesis and Luminescence-Structure Relationship of 2,4,5-Triarylimidazoles. (2014). Asian Journal of Chemistry. [Link]

  • Electron-donating and Electron-withdrawing Groups. (2023). YouTube. [Link]

  • Synthesis and biological evaluation of novel 2,4,5-triarylimidazole-1,2,3-triazole derivatives via click chemistry as α-glucosidase inhibitors. (2016). PubMed. [Link]

  • Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Who we serve. [Link]

  • Characteristics of the SN2 Reaction. (2020). Chemistry LibreTexts. [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. [Link]

  • Nucleophilic Substitution Reactions (SN1 and SN2). Thompson Rivers University. [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). ResearchGate. [Link]

  • Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. K.S.K.W. College of Arts, Science and Commerce, Nashik. [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Bromo-1-(4-ethoxyphenyl)ethanone

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of sa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Bromo-1-(4-ethoxyphenyl)ethanone is a key building block in the synthesis of various pharmaceutical agents. Its electrophilic carbon alpha to the carbonyl group and the substituted aromatic ring make it a versatile synthon for constructing more complex molecular architectures. However, the very reactivity that makes this compound valuable also predisposes it to the formation of impurities during synthesis. These impurities, if carried through subsequent synthetic steps, can lead to undesired side reactions, lower yields of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts.

This guide provides a comprehensive framework for assessing the purity of newly synthesized 2-Bromo-1-(4-ethoxyphenyl)ethanone. We will delve into the common synthetic routes and the likely impurities that may arise. Subsequently, a multi-pronged analytical approach will be detailed, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond mere procedural descriptions, this guide will elucidate the rationale behind the choice of analytical techniques and parameters, empowering researchers to not only identify and quantify impurities but also to optimize purification strategies. We will compare the purity profile of a laboratory-synthesized batch with that of a commercially available standard and evaluate the efficacy of different purification methods.

Synthesis and Potential Impurities

The most common route to 2-Bromo-1-(4-ethoxyphenyl)ethanone is the α-bromination of the corresponding ketone, 4-ethoxyacetophenone. This reaction is typically achieved using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent.

Diagram of the Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

G start 4-Ethoxyacetophenone product 2-Bromo-1-(4-ethoxyphenyl)ethanone start->product α-Bromination reagent Brominating Agent (e.g., Br₂, NBS) reagent->product

Caption: General synthetic scheme for 2-Bromo-1-(4-ethoxyphenyl)ethanone.

The primary impurities that can arise from this synthesis include:

  • Unreacted Starting Material: 4-Ethoxyacetophenone.

  • Di-substituted Byproduct: 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone, resulting from over-bromination.

  • Aromatic Bromination Byproducts: Such as 2-Bromo-1-(3-bromo-4-ethoxyphenyl)ethanone. The ethoxy group is an ortho-, para-director and an activating group, making the aromatic ring susceptible to electrophilic substitution.

A robust purity assessment strategy must be capable of separating and identifying these potential impurities.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is essential.

Workflow for Purity Assessment

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_comparison Comparative Analysis synth Synthesized Crude Product purify Purification (Recrystallization or Chromatography) synth->purify hplc HPLC (Purity & Quantification) purify->hplc Purity Check nmr NMR (¹H, ¹³C) (Structural Confirmation & Impurity ID) purify->nmr Structural Verification gcms GC-MS (Volatile Impurities & Confirmation) purify->gcms Impurity Profiling ftir FTIR (Functional Group Analysis) purify->ftir Functional Group Confirmation compare Data Comparison & Purity Report hplc->compare nmr->compare gcms->compare ftir->compare commercial Commercial Standard commercial->compare

Caption: Integrated workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the primary technique for quantifying the purity of 2-Bromo-1-(4-ethoxyphenyl)ethanone and separating it from its non-volatile impurities. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 50:50 acetonitrile:water and ramping to 95:5 acetonitrile:water over 20 minutes. A small amount of acid, like 0.1% formic acid, can improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a known quantity of the synthesized material in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Data Interpretation and Comparison

The retention time of the main peak should be compared to a commercial standard of 2-Bromo-1-(4-ethoxyphenyl)ethanone.[2] Impurities will present as separate peaks, and their retention times can give clues to their identity. For instance, the less polar di-brominated byproduct would likely have a longer retention time than the main compound, while the more polar starting material, 4-ethoxyacetophenone, would elute earlier.

Compound Expected Retention Time (Relative)
4-Ethoxyacetophenone (Starting Material)Shorter
2-Bromo-1-(4-ethoxyphenyl)ethanone Reference
2,2-Dibromo-1-(4-ethoxyphenyl)ethanoneLonger
2-Bromo-1-(3-bromo-4-ethoxyphenyl)ethanoneLonger
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound and identifying impurities.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

While specific literature data for the ethoxy derivative is scarce, we can make reliable predictions based on the closely related 2-Bromo-1-(4-methoxyphenyl)ethanone.[3][4]

  • δ ~7.95 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

  • δ ~6.95 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

  • δ ~4.40 ppm (s, 2H): Methylene protons (-CH₂Br).

  • δ ~4.10 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

  • δ ~1.45 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

  • δ ~190 ppm: Carbonyl carbon (C=O).

  • δ ~164 ppm: Aromatic carbon attached to the ethoxy group.

  • δ ~131 ppm: Aromatic carbons ortho to the carbonyl group.

  • δ ~129 ppm: Aromatic carbon attached to the carbonyl group.

  • δ ~114 ppm: Aromatic carbons meta to the carbonyl group.

  • δ ~64 ppm: Methylene carbon of the ethoxy group (-OCH₂CH₃).

  • δ ~35 ppm: Methylene carbon adjacent to bromine (-CH₂Br).

  • δ ~14 ppm: Methyl carbon of the ethoxy group (-OCH₂CH₃).

Impurity Identification by NMR

  • 4-Ethoxyacetophenone: A sharp singlet around δ 2.5 ppm for the methyl ketone protons.

  • 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone: A singlet for the methine proton (-CHBr₂) shifted further downfield from the -CH₂Br signal.

  • 2-Bromo-1-(3-bromo-4-ethoxyphenyl)ethanone: More complex splitting patterns in the aromatic region.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Confirmation

GC-MS is particularly useful for identifying volatile impurities and providing additional structural confirmation through mass fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Expected Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragments would likely include:

  • m/z [M-Br]⁺: Loss of the bromine radical.

  • m/z 149: The 4-ethoxyphenylcarbonyl cation.

  • m/z 121: Loss of CO from the 4-ethoxyphenylcarbonyl cation.

  • m/z 93: Further fragmentation of the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides a quick and straightforward method to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands

  • ~1685 cm⁻¹: Strong C=O stretching of the aryl ketone.

  • ~1600 cm⁻¹, ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1260 cm⁻¹: Asymmetric C-O-C stretching of the ether.

  • ~1040 cm⁻¹: Symmetric C-O-C stretching of the ether.

  • ~680 cm⁻¹: C-Br stretching.

Comparative Analysis: Synthesized vs. Commercial Standard and Purification Efficacy

A comprehensive purity assessment involves comparing the synthesized material against a known standard and evaluating the effectiveness of purification methods.

Comparison Table

Analytical Technique Synthesized (Crude) Synthesized (After Recrystallization) Synthesized (After Column Chromatography) Commercial Standard
HPLC Purity (%) e.g., 92%e.g., >99%e.g., >99.5%>98% (as per CoA)
¹H NMR Main peaks + small impurity signalsClean spectrum, impurity signals absent or significantly reducedCleanest spectrum, baseline resolutionClean spectrum matching expected pattern
GC-MS Main peak + minor peaks for starting material and byproductsSingle major peakSingle major peakSingle major peak
FTIR All characteristic peaks present, possible broadeningSharper peaksSharper peaksSharp, well-defined peaks

Recrystallization Protocol

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).

  • If colored impurities are present, add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Load the crude product onto the column.

  • Elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Conclusion: A Pathway to High-Purity Intermediate

The purity of 2-Bromo-1-(4-ethoxyphenyl)ethanone is paramount for its successful application in pharmaceutical synthesis. This guide has outlined a systematic and multi-faceted approach to its purity assessment. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR, GC-MS, and FTIR, researchers can confidently characterize their synthesized material. Comparing the analytical data of the synthesized product, both before and after purification, against a commercial standard provides a robust validation of its quality. The detailed protocols herein serve as a practical resource for ensuring the high purity required for the advancement of drug discovery and development programs.

References

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

  • SIELC Technologies. (2018, May 16). Separation of Ethanone, 2-bromo-1-(4-chlorophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-1-(4-ethoxyphenyl)ethanone

Introduction: The Analytical Imperative for a Key Synthetic Intermediate 2-Bromo-1-(4-ethoxyphenyl)ethanone is an α-haloketone of significant interest in organic synthesis, serving as a crucial building block for a varie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Bromo-1-(4-ethoxyphenyl)ethanone is an α-haloketone of significant interest in organic synthesis, serving as a crucial building block for a variety of more complex molecules, particularly in the development of pharmaceutical agents. Its bifunctional nature—possessing both a reactive bromine atom and an aromatic ketone—makes it a versatile intermediate. The precise characterization of this compound is not merely an academic exercise; it is a critical component of quality control in drug development and manufacturing.[1] Ensuring the identity, purity, and stability of such intermediates is paramount, as the presence of impurities can have profound effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of 2-Bromo-1-(4-ethoxyphenyl)ethanone. We will delve into the causality behind experimental choices, present detailed protocols, and compare the techniques to empower researchers, scientists, and drug development professionals to select the most appropriate analytical strategy for their specific needs.

Pillar 1: Unambiguous Structure Elucidation with Spectroscopic Methods

Spectroscopic techniques are the cornerstone of chemical characterization, providing detailed information about the molecular structure and functional groups present in a sample. For 2-Bromo-1-(4-ethoxyphenyl)ethanone, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an orthogonal and comprehensive approach to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Expertise & Experience: The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the compound and its residual solvent peak does not interfere with the key signals. Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.0 ppm.

While specific spectral data for the ethoxy compound is not widely published, we can confidently predict the chemical shifts based on the well-characterized analog, 2-Bromo-1-(4-methoxyphenyl)ethanone.[2][3][4] The primary difference will be the presence of signals for the ethyl group (a quartet and a triplet) in place of the methoxy singlet.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
-CH₃ (Ethyl)~1.4Triplet3HAliphatic protons adjacent to a CH₂ group.
-O-CH₂- (Ethyl)~4.1Quartet2HProtons on a carbon attached to an oxygen, adjacent to a CH₃ group.
-C(O)-CH₂-Br~4.4Singlet2HMethylene protons deshielded by both the adjacent carbonyl and bromine atom.
Aromatic H (ortho to -OEt)~6.9Doublet2HAromatic protons shielded by the electron-donating ethoxy group.
Aromatic H (ortho to C=O)~7.9Doublet2HAromatic protons deshielded by the electron-withdrawing carbonyl group.
Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
-C H₃ (Ethyl)~14Typical aliphatic carbon signal.
-C(O)-C H₂-Br~30Aliphatic carbon significantly deshielded by the attached bromine atom.[5]
-O-C H₂- (Ethyl)~64Aliphatic carbon attached to an electronegative oxygen atom.
Aromatic C -H (ortho to -OEt)~115Shielded aromatic carbons due to the electron-donating effect of the ethoxy group.
Aromatic C -H (ortho to C=O)~131Deshielded aromatic carbons due to the electron-withdrawing effect of the carbonyl group.
Aromatic Quaternary C (ipso to -OEt)~164Quaternary carbon attached to the ethoxy group.
Aromatic Quaternary C (ipso to C=O)~128Quaternary carbon attached to the carbonyl group.
C =O~190Characteristic chemical shift for a ketone carbonyl carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.0 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For 2-Bromo-1-(4-ethoxyphenyl)ethanone, IR is particularly useful for confirming the presence of the key carbonyl (C=O) group and the aromatic ether linkage.

Expertise & Experience: The position of the carbonyl stretching frequency is highly diagnostic. In aromatic ketones, this band typically appears between 1685-1666 cm⁻¹.[6] The presence of the electron-donating ethoxy group on the aromatic ring will slightly lower this frequency compared to an unsubstituted acetophenone. The C-Br stretch is often weak and appears in the fingerprint region, making it less diagnostic than the carbonyl stretch.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3050-3100Aromatic C-HStretching
~2850-2980Aliphatic C-H (in ethyl and methylene)Stretching
~1680Aromatic Ketone C=OStretching
~1600, ~1510Aromatic C=CStretching
~1260Aryl-O-C (Ether)Asymmetric Stretching
~1040C-O (Ether)Symmetric Stretching
~600-700C-BrStretching
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

  • Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

Expertise & Experience: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For 2-Bromo-1-(4-ethoxyphenyl)ethanone, we expect to see the molecular ion peak. A key feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.

The most likely fragmentation pathway is alpha-cleavage, where the bond between the carbonyl group and the bromomethyl group breaks, or the bond between the carbonyl and the aromatic ring breaks.

m/z Value Proposed Fragment Significance
244/246[C₁₀H₁₁BrO₂]⁺Molecular ion (M⁺), showing the characteristic 1:1 bromine isotope pattern.
149[C₉H₁₁O₂]⁺Loss of the •CH₂Br radical. This is often a prominent peak.
121[C₈H₉O]⁺Loss of the •Br radical from the M-CH₂ fragment.
93[C₆H₅O]⁺Further fragmentation of the aromatic portion.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 100 °C) and ramps up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode with an ionization energy of 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to 2-Bromo-1-(4-ethoxyphenyl)ethanone in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular weight and interpret the fragmentation pattern.

Pillar 2: Quantitative Purity Assessment with Chromatographic Methods

While spectroscopy confirms identity, chromatography is the workhorse for determining purity and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for its high resolution and sensitivity, while Gas Chromatography (GC) can be a useful alternative, particularly for volatile impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reverse-phase HPLC (RP-HPLC) is the most suitable technique for analyzing 2-Bromo-1-(4-ethoxyphenyl)ethanone due to its non-polar nature. It allows for the separation of the main compound from starting materials, by-products, and degradation products.

Expertise & Experience: Method development for this compound should focus on a C18 stationary phase, which provides excellent retention for aromatic compounds. A mobile phase consisting of acetonitrile and water is a standard choice, offering good separation efficiency. UV detection is ideal, as the aromatic ketone chromophore absorbs strongly in the UV region (around 254 nm). For mass spectrometry-compatible methods, a volatile buffer like formic acid should be used instead of non-volatile acids like phosphoric acid.[7]

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard for non-polar to moderately polar compounds. Provides good resolution and peak shape.
Mobile Phase A Water with 0.1% Formic AcidProvides a consistent pH and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the compound.
Gradient Start at 50% B, ramp to 95% B over 15 minA gradient is necessary to elute any potential impurities that are more or less polar than the main compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nmThe aromatic ketone chromophore has strong absorbance at this wavelength.
Injection Volume 10 µLA standard volume for analytical HPLC.
Sample Preparation Dissolve in Acetonitrile/Water (50:50) to a concentration of ~0.5 mg/mL.Ensures the sample is fully dissolved in a solvent compatible with the mobile phase.
Gas Chromatography (GC): An Alternative for Volatile Impurities

GC is a powerful technique for separating volatile compounds. It can be used to analyze 2-Bromo-1-(4-ethoxyphenyl)ethanone and to check for volatile impurities from the synthesis, such as residual solvents.

Expertise & Experience: A key consideration when using GC for α-haloketones is their potential for thermal degradation in the high-temperature injector port. Therefore, a cool on-column or split/splitless injection with an optimized injector temperature is recommended. A mid-polarity column is often a good choice for achieving separation.

Parameter Recommended Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of compounds.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can offer faster analysis times.
Inlet Temperature 250 °C (Split/Splitless)A balance between ensuring volatilization and minimizing thermal degradation.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA program designed to separate volatile impurities from the main compound.
Detector Mass Spectrometer (or Flame Ionization Detector - FID)MS provides identification, while FID offers robust quantification.

Comparative Guide to Analytical Techniques

The choice of analytical technique depends on the specific question being asked. Is the goal to confirm the identity of a newly synthesized batch, or to quantify a known impurity to a very low level? The following table provides a comparative overview to guide this decision-making process.

Technique Primary Application Specificity Sensitivity Speed Cost (Instrument) Limitations
¹H / ¹³C NMR Identity, Structure ElucidationVery HighLow to ModerateSlowHighRequires pure sample, not ideal for trace analysis.
FTIR Functional Group IDModerateModerateVery FastLowProvides limited structural information, not suitable for quantification.
MS Molecular Weight, StructureHighHighFastHighIsomeric compounds can be difficult to distinguish without chromatography.
HPLC-UV Purity, QuantificationHighHighModerateModerateRequires a chromophore for UV detection.
GC-MS Purity, Volatile ImpuritiesVery HighVery HighModerateHighPotential for thermal degradation of the analyte.

Visualizing the Analytical Workflow

A comprehensive characterization of 2-Bromo-1-(4-ethoxyphenyl)ethanone involves a logical sequence of analyses. The following diagrams illustrate a typical workflow and the logical relationship between the techniques.

Workflow cluster_synthesis Synthesis & Workup cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_release Final Release Synthesis Synthesized Batch of 2-Bromo-1-(4-ethoxyphenyl)ethanone NMR NMR (1H, 13C) Unambiguous Structure Synthesis->NMR MS GC-MS Confirm Molecular Weight Synthesis->MS FTIR FTIR Confirm Functional Groups Synthesis->FTIR HPLC HPLC-UV Quantitative Purity NMR->HPLC MS->HPLC FTIR->HPLC GC GC-FID/MS Volatile Impurities HPLC->GC Release Batch Release for Further Manufacturing GC->Release

Caption: A typical analytical workflow for the characterization and release of a synthesized batch.

Logic cluster_info Molecule 2-Bromo-1-(4-ethoxyphenyl)ethanone NMR NMR Molecule->NMR FTIR FTIR Molecule->FTIR MS MS Molecule->MS HPLC HPLC Molecule->HPLC GC GC Molecule->GC Connectivity Atomic Connectivity (Structure) FunctionalGroups Functional Groups (C=O, C-O, C-Br) MolecularWeight Molecular Weight & Formula Purity Purity & Impurity Quantification NMR->Connectivity FTIR->FunctionalGroups MS->Connectivity Fragmentation MS->MolecularWeight HPLC->Purity GC->Purity

Caption: Logical relationship between analytical techniques and the structural information they provide.

Conclusion and Recommendations

A multi-technique approach is indispensable for the robust characterization of 2-Bromo-1-(4-ethoxyphenyl)ethanone.

  • For Identity Confirmation: A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential for unambiguous structure and molecular weight confirmation. FTIR serves as a rapid, complementary technique for functional group verification.

  • For Purity and Quality Control: RP-HPLC with UV detection is the recommended primary method for routine purity analysis and impurity profiling due to its high resolution, robustness, and sensitivity.

  • For Specialized Investigations: GC-MS is valuable for identifying volatile impurities or potential degradation products that may not be observed by HPLC.

By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the quality and consistency of this key synthetic intermediate, thereby safeguarding the integrity of their downstream processes and final products.

References

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. Available at: [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Iron catalysed nitrosation of olefins to oximes. Dalton Transactions. Available at: [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 65(11), o2837. Available at: [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • University of Hertfordshire. (2024). 2-bromo-1-(4-hydroxyphenyl)ethanone. AERU. Retrieved from [Link]

  • AIDIC. (n.d.). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Spectroscopic comparison of 2-Bromo-1-(4-ethoxyphenyl)ethanone and its precursors

A Senior Application Scientist's Guide to Synthesis and Spectroscopic Characterization In the landscape of pharmaceutical and fine chemical synthesis, the journey of a molecule from simple precursors to a complex interme...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis and Spectroscopic Characterization

In the landscape of pharmaceutical and fine chemical synthesis, the journey of a molecule from simple precursors to a complex intermediate is a narrative told through the language of spectroscopy. This guide provides an in-depth comparative analysis of 2-Bromo-1-(4-ethoxyphenyl)ethanone, a valuable building block, and its precursors, 4-ethoxyacetophenone and phenetole. We will explore the synthetic pathway, delve into the mechanistic underpinnings of the transformations, and present a detailed spectroscopic comparison using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds.

The Synthetic Pathway: A Two-Step Transformation

The synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone from phenetole is a classic two-step process involving an initial Friedel-Crafts acylation followed by an alpha-bromination. Each step introduces specific functional groups that dramatically alter the spectroscopic fingerprint of the molecule, providing clear markers for reaction monitoring and product characterization.

Synthesis_Pathway Phenetole Phenetole Ethoxyacetophenone 4-Ethoxyacetophenone Phenetole->Ethoxyacetophenone Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Bromoethanone 2-Bromo-1-(4-ethoxyphenyl)ethanone Ethoxyacetophenone->Bromoethanone Alpha-Bromination (Br2, Acetic Acid)

Caption: Synthetic route from phenetole to 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Spectroscopic Comparison: Unveiling Molecular Transformations

The true narrative of this synthesis is revealed through the comparative analysis of the spectroscopic data of the starting material, intermediate, and final product. The introduction of the acetyl group in the first step and the bromine atom in the second step creates distinct changes in the chemical environment of the protons and carbons, as well as in the vibrational modes of the bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the structural changes occurring at each synthetic step.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

CompoundAromatic Protons (ppm)-OCH₂- Protons (ppm)-CH₃ (ethoxy) Protons (ppm)-COCH₃ / -COCH₂Br Protons (ppm)
Phenetole7.30-7.25 (m, 2H), 6.95-6.88 (m, 3H)4.02 (q, J=7.0 Hz, 2H)1.41 (t, J=7.0 Hz, 3H)-
4-Ethoxyacetophenone7.93 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H)4.10 (q, J=7.0 Hz, 2H)1.43 (t, J=7.0 Hz, 3H)2.55 (s, 3H)
2-Bromo-1-(4-ethoxyphenyl)ethanone7.95 (d, J=8.8 Hz, 2H), 6.94 (d, J=8.8 Hz, 2H)4.12 (q, J=7.0 Hz, 2H)1.45 (t, J=7.0 Hz, 3H)4.39 (s, 2H)

¹H NMR Analysis:

The transformation from phenetole to 4-ethoxyacetophenone is clearly marked by the appearance of a sharp singlet at 2.55 ppm, corresponding to the newly introduced acetyl methyl protons. The aromatic region simplifies from a complex multiplet to two distinct doublets, indicative of a para-substituted benzene ring. The subsequent bromination of the acetyl methyl group to a bromomethyl group results in the disappearance of the singlet at 2.55 ppm and the appearance of a new singlet at 4.39 ppm for the -COCH₂Br protons.

Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundAromatic Carbons (ppm)-OCH₂- Carbon (ppm)-CH₃ (ethoxy) Carbon (ppm)Carbonyl Carbon (ppm)-COCH₃ / -COCH₂Br Carbon (ppm)
Phenetole159.1, 129.4, 120.8, 114.563.414.8--
4-Ethoxyacetophenone162.9, 130.6, 130.4, 114.163.814.6196.826.3
2-Bromo-1-(4-ethoxyphenyl)ethanone163.4, 131.2, 129.9, 114.564.114.5190.530.8

¹³C NMR Analysis:

The introduction of the carbonyl group in 4-ethoxyacetophenone is evident by the appearance of a signal at 196.8 ppm. The alpha-bromination causes a downfield shift of the carbonyl carbon to 190.5 ppm and the appearance of the bromomethyl carbon signal at 30.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy highlights the changes in functional groups throughout the synthesis.

Table 3: Comparative IR Data (cm⁻¹)

CompoundC-H (aromatic)C-O (ether)C=O (carbonyl)C-Br
Phenetole~3050~1240, ~1040--
4-Ethoxyacetophenone~3070~1250, ~1045~1675-
2-Bromo-1-(4-ethoxyphenyl)ethanone~3080~1255, ~1040~1685~680

IR Analysis:

The most significant change is the appearance of a strong carbonyl (C=O) absorption band around 1675 cm⁻¹ in 4-ethoxyacetophenone, which is a definitive marker of the successful Friedel-Crafts acylation. In the final product, 2-Bromo-1-(4-ethoxyphenyl)ethanone, the C=O stretch is slightly shifted to a higher wavenumber (~1685 cm⁻¹), and a new absorption band corresponding to the C-Br stretch appears in the fingerprint region around 680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Phenetole12294, 77, 66
4-Ethoxyacetophenone164149, 121, 93, 65
2-Bromo-1-(4-ethoxyphenyl)ethanone242/244 (isotope pattern)165, 137, 109, 65

MS Analysis:

The molecular ion peaks confirm the molecular weight of each compound. The fragmentation pattern of phenetole shows the loss of an ethyl group (M-28). For 4-ethoxyacetophenone, a prominent fragment corresponds to the loss of a methyl group from the acetyl moiety (M-15). The mass spectrum of 2-Bromo-1-(4-ethoxyphenyl)ethanone exhibits a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two molecular ion peaks at m/z 242 and 244. A key fragmentation is the loss of the bromine atom.

Experimental Protocols

A detailed, step-by-step methodology is crucial for reproducible results. The following protocols are based on established procedures and have been optimized for clarity and success.

Synthesis of 4-Ethoxyacetophenone (Friedel-Crafts Acylation)

This procedure is adapted from a documented synthesis in a doctoral thesis, ensuring its reliability and academic rigor.

Materials:

  • Phenetole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add phenetole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-ethoxyacetophenone.

Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone (Alpha-Bromination)

This protocol is adapted from a well-established method for the alpha-bromination of activated ketones.[1]

Materials:

  • 4-Ethoxyacetophenone

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-ethoxyacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. A catalytic amount of HBr can be added to initiate the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the bromine color.

  • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a large volume of cold water.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Bromo-1-(4-ethoxyphenyl)ethanone.

Mechanistic Insights

Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The Lewis acid catalyst, AlCl₃, activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich aromatic ring of phenetole then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity and yields the acylated product. The ethoxy group is an ortho, para-directing group, but due to steric hindrance, the para-substituted product is predominantly formed.

Friedel_Crafts cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion Acetyl Chloride->Acylium Ion + AlCl3 Phenetole Phenetole Sigma Complex Sigma Complex Phenetole->Sigma Complex + Acylium Ion 4-Ethoxyacetophenone 4-Ethoxyacetophenone Sigma Complex->4-Ethoxyacetophenone - H+

Caption: Mechanism of Friedel-Crafts Acylation.

Alpha-Bromination of Ketones

The alpha-bromination of ketones proceeds via an enol or enolate intermediate.[3] Under acidic conditions, the ketone is first protonated at the carbonyl oxygen, which enhances the acidity of the alpha-protons. A base (such as the solvent or the bromide ion) then removes an alpha-proton to form an enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation to yield the alpha-bromo ketone.

Alpha_Bromination cluster_0 Enol Formation (Acid-Catalyzed) cluster_1 Electrophilic Attack cluster_2 Deprotonation 4-Ethoxyacetophenone 4-Ethoxyacetophenone Protonated Ketone Protonated Ketone 4-Ethoxyacetophenone->Protonated Ketone + H+ Enol Enol Protonated Ketone->Enol - H+ Brominated Intermediate Brominated Intermediate Enol->Brominated Intermediate + Br2 2-Bromo-1-(4-ethoxyphenyl)ethanone 2-Bromo-1-(4-ethoxyphenyl)ethanone Brominated Intermediate->2-Bromo-1-(4-ethoxyphenyl)ethanone - H+

Caption: Mechanism of Acid-Catalyzed Alpha-Bromination.

Conclusion

This guide has provided a comprehensive spectroscopic and synthetic comparison of 2-Bromo-1-(4-ethoxyphenyl)ethanone and its precursors. By understanding the distinct spectroscopic signatures at each stage of the synthesis, researchers can confidently monitor their reactions, confirm the identity and purity of their products, and appreciate the intricate molecular transformations that underpin organic synthesis. The detailed experimental protocols and mechanistic insights further empower scientists to apply this knowledge in their own research and development endeavors.

References

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

  • PubChem. (n.d.). Phenetole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). p-Ethoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

  • The Good Scents Company. (n.d.). 4-ethoxyacetophenone. Retrieved from [Link]

  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(4-ethoxyphenyl)ethanone

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Bromo-1-(4-ethoxyphenyl)ethanone, a halogenated α-bromo ketone, is not...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Bromo-1-(4-ethoxyphenyl)ethanone, a halogenated α-bromo ketone, is not merely a regulatory formality but a critical component of responsible laboratory practice. Due to its chemical structure, this compound presents specific hazards that necessitate a well-defined disposal pathway to ensure the safety of personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Bromo-1-(4-ethoxyphenyl)ethanone, grounded in established safety protocols and an understanding of its chemical reactivity.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent hazards of 2-Bromo-1-(4-ethoxyphenyl)ethanone is the foundation of its safe management. As an α-bromo ketone, it is classified as a lachrymator and is known to be a potent irritant. While a specific Safety Data Sheet (SDS) for this exact compound is not always accessible, data from structurally analogous compounds provide a reliable hazard profile.

Key hazards include skin and eye irritation, potential for causing severe skin burns and eye damage, and respiratory irritation.[1][2][3][4] Ingestion is also harmful.[5] The presence of a carbon-bromine bond categorizes it as a halogenated organic compound, which has significant implications for its disposal.[6][7]

Before beginning any process that will generate waste, a thorough risk assessment is essential. This involves identifying the quantities of waste that will be produced, the potential exposure risks during handling and consolidation, and ensuring all necessary safety equipment and disposal containers are readily available.

Hazard Classification Description Source(s)
Skin Corrosion/IrritationCauses skin irritation. May cause severe skin burns.[1][2][3][4]
Serious Eye Damage/IrritationCauses serious eye irritation. May cause severe eye damage.[1][2][3][4]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]
Acute Toxicity, OralHarmful if swallowed.[5]

Part 2: Immediate Safety & Spill Management Protocol

Accidents, though preventable, require a prepared response. In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent wider contamination.

Essential Personal Protective Equipment (PPE): Always handle 2-Bromo-1-(4-ethoxyphenyl)ethanone and its waste inside a certified chemical fume hood.[8] The following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield.[8][9]

  • Hand Protection: Neoprene or nitrile gloves. Inspect gloves for integrity before each use and dispose of them immediately if contamination is suspected.[8][10]

  • Body Protection: A lab coat, supplemented with a chemically resistant apron.[8]

  • Footwear: Closed-toe shoes are required in all laboratory settings.[11]

Spill Cleanup Procedure:

  • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.[9]

  • Consult the SDS: If available, review the SDS for specific cleanup instructions.[9]

  • Ventilate: Ensure the chemical fume hood is operational to manage vapors.

  • Absorb: For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Document: Record the spill and the cleanup actions taken in the laboratory safety log.[9]

Part 3: Waste Segregation, Containment, and Labeling

The principle of causality dictates that because 2-Bromo-1-(4-ethoxyphenyl)ethanone is a halogenated organic compound, it must be segregated from non-halogenated waste streams.[13] Co-mingling can lead to dangerous reactions and significantly increases disposal costs, as halogenated waste requires specialized incineration processes to neutralize harmful byproducts like hydrogen bromide (HBr).[13][14]

Waste Containment Workflow:

A Waste Generation (e.g., residual solid, contaminated consumables) B Select Waste Container (HDPE or glass, chemically resistant, sealable lid) A->B C Is this a new container? B->C D Affix 'Hazardous Waste' Label C->D Yes E Add Waste to Container (Use a funnel for solids if necessary) C->E No D->E F Close Container Securely (Lid must be closed unless actively adding waste) E->F G Update Waste Log (Add chemical name and quantity) F->G H Store in Satellite Accumulation Area (Secondary containment, away from incompatibles) G->H

Caption: Waste Containment and Labeling Workflow.

Step-by-Step Containment Protocol:

  • Container Selection: Use a designated, chemically compatible waste container, typically high-density polyethylene (HDPE) or glass, with a secure screw-top cap.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Bromo-1-(4-ethoxyphenyl)ethanone".[6][13] List all components if it is a mixed waste stream.

  • Segregation: This container must be exclusively for halogenated organic waste. Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[3][15]

  • Accumulation: Keep the waste container sealed at all times except when adding waste.[13] Store it in a designated satellite accumulation area within the lab, which should have secondary containment to capture any potential leaks.

Part 4: Approved Disposal Procedures

Disposal of 2-Bromo-1-(4-ethoxyphenyl)ethanone must be handled by a licensed environmental management company. The only acceptable terminal disposal method is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[1] This ensures the complete destruction of the organic molecule and captures the resulting acidic bromine gases.

NEVER dispose of this chemical down the drain or in regular trash.[6] This is illegal and environmentally hazardous.

Preparing Waste for Disposal Pickup:

  • Finalize Labeling: Ensure the hazardous waste label is complete, including the accumulation start date and a clear description of the contents.

  • Request Pickup: Follow your institution's established procedure for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.

  • Safe Transport: When moving the container to a central collection point, use a secondary containment carrier to prevent spills.

Part 5: Decontamination of Laboratory Equipment

All glassware and equipment that have come into contact with 2-Bromo-1-(4-ethoxyphenyl)ethanone must be thoroughly decontaminated before being returned to general use.

Decontamination Protocol:

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent, such as acetone or ethanol, to dissolve the residue. This rinse solvent must be collected and disposed of as halogenated hazardous waste.

  • Second Rinse: Follow with another rinse of the same solvent. Collect this rinseate in the same waste container.

  • Washing: Wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water and allow to dry completely.

By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe and responsible management of 2-Bromo-1-(4-ethoxyphenyl)ethanone waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-Bromo-1-(4-ethoxyphenyl)ethanone
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2-Bromo-1-(4-ethoxyphenyl)ethanone
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